Heptyl D-glucoside
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYWHLDTIVRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905277 | |
| Record name | Heptyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100231-64-9 | |
| Record name | Heptyl D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the critical micelle concentration of Heptyl D-glucoside?
An In-Depth Technical Guide to the Critical Micelle Concentration of Heptyl β-D-Glucoside
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of n-Heptyl-β-D-glucopyranoside, a non-ionic detergent widely used for solubilizing membrane-bound proteins and in the preparation of lipid vesicles.[1] Its utility in pharmaceutical and cosmetic formulations stems from its properties as a solubilizing agent, emulsifier, and stabilizer.[2] Understanding the CMC is crucial for its effective application, as it marks the concentration at which the surfactant molecules self-assemble into micelles.
The Concept of Critical Micelle Concentration (CMC)
In surface and colloid chemistry, the critical micelle concentration is the concentration of a surfactant in a bulk phase above which micelles spontaneously form.[3] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases, these monomers begin to adsorb at interfaces, such as the air-water interface, leading to a sharp decrease in surface tension.[4]
Once the interface is saturated, any further addition of surfactant causes the monomers to aggregate into stable, colloidal-sized clusters called micelles.[5] This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic alkyl chains of the surfactant and water.[5] Above the CMC, the concentration of surfactant monomers remains relatively constant, and the surface tension of the solution plateaus.[3][5] The CMC is a fundamental parameter that dictates the solubilizing capacity and overall behavior of a detergent in solution.
Quantitative Data Summary: CMC of Heptyl Glucoside and Related Compounds
The precise CMC value for a given surfactant is sensitive to experimental conditions such as temperature, pressure, and the presence of salts or other solutes.[3] The following table summarizes reported CMC values for n-Heptyl-β-D-glucopyranoside and structurally related compounds.
| Compound Name | Abbreviation | CAS Number | Reported CMC | Notes |
| n-Heptyl-β-D-glucopyranoside | --- | 78617-12-6 | ~19 mM (0.019 M) | Value reported by a commercial supplier.[6] |
| 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside | HECAMEG | --- | 19.5 mM | A synthetic derivative, noted for its utility in membrane protein studies.[7] |
| n-Heptyl-β-D-thioglucoside | --- | 85618-20-8 | 30 mM | A thio-analog resistant to β-glycosidase degradation.[8] |
Experimental Protocols for CMC Determination
The determination of the CMC is achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the point of micellization.[9][10] Below are detailed protocols for common methods used to determine the CMC of non-ionic surfactants like Heptyl D-glucoside.
This is a classic and widely used method. It relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[4][11]
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC (e.g., from 0.1 mM to 50 mM).
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The resulting plot will show two intersecting lines. The concentration at the point of intersection, where the slope of the curve changes sharply, is the CMC.[4][5]
This sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the hydrophobic core of the micelles as they form.[11] The change in the micropolarity of the probe's environment leads to distinct changes in its fluorescence spectrum.
Methodology:
-
Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).
-
Sample Preparation: Prepare a series of surfactant solutions at various concentrations, similar to the surface tension method. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the solvent evaporates completely, leaving the pyrene to be solubilized by the surfactant solution.
-
Fluorescence Measurement: Excite the samples at a wavelength of approximately 335 nm and record the emission spectrum. Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks of pyrene emission (around 373 nm and 384 nm, respectively).
-
Data Analysis: Calculate the ratio of the intensities of the third and first peaks (I₃/I₁). Plot this ratio against the logarithm of the surfactant concentration.
-
CMC Determination: The I₃/I₁ ratio will be low in the polar aqueous environment and will increase sharply as pyrene moves into the nonpolar micellar core. The concentration corresponding to the midpoint of this sharp transition, often determined from the sigmoidal fit of the data, is taken as the CMC.[12]
Visualizations of Concepts and Workflows
Caption: Principle of micelle formation with increasing surfactant concentration.
Caption: General experimental workflow for determining the CMC.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Critical Micelle Concentration - Kibron [kibron.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Synthesis and characterization of 6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-depth Technical Guide to Heptyl D-glucoside: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Heptyl D-glucoside, a non-ionic surfactant increasingly utilized in biochemical and pharmaceutical research. This document offers detailed information for professionals in drug development and molecular biology, with a focus on practical applications and experimental considerations.
Chemical Structure and Properties
This compound is an alkyl glucoside consisting of a seven-carbon heptyl chain linked to a glucose moiety via a glycosidic bond. This amphiphilic structure, with a hydrophilic glucose head and a hydrophobic heptyl tail, underpins its utility as a detergent in aqueous solutions.
The systematic IUPAC name for this compound is (2R,3R,4S,5S,6R)-2-(heptyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol.[1] It is a biodegradable and generally low-toxicity surfactant, making it a favorable choice in many laboratory and commercial applications.[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for its behavior in experimental settings.
| Property | Value |
| Molecular Formula | C13H26O6 |
| Molecular Weight | 278.34 g/mol [3] |
| CAS Number | 100231-64-9[3] |
| Appearance | White solid crystal powder |
| Boiling Point | 443.1°C at 760 mmHg[4][5][6] |
| Flash Point | 221.8°C[4][5][6] |
| Density | 1.21 g/cm³[4][6] |
| Water Solubility | Soluble |
| Critical Micelle Concentration (CMC) | Approximately 30-40 mM |
Stereochemistry
This compound possesses multiple stereocenters within its glucose ring, leading to different potential isomers. The "D" designation in its name specifies the stereoconfiguration at the C5 carbon of the glucose unit. The anomeric carbon (C1) can exist in either an α or β configuration. The β-anomer, n-heptyl-β-D-glucopyranoside, is commonly used in research applications.
Applications in Research and Drug Development
This compound's properties as a non-ionic detergent make it a valuable tool in several areas of research, particularly in the study of membrane proteins and in the formulation of drug delivery systems.
Solubilization of Membrane Proteins
One of the primary applications of this compound is the solubilization and purification of integral membrane proteins. Its ability to disrupt the lipid bilayer and form micelles around the hydrophobic regions of these proteins allows for their extraction from the membrane in a soluble and often functional state. It is considered as effective as other commonly used detergents like octyl glucoside and octyl-β-D-thioglucopyranoside.
Drug Delivery
This compound is also explored as a skin penetration enhancer in transdermal drug delivery systems.[3] Its surfactant properties can temporarily disrupt the stratum corneum, the outermost layer of the skin, thereby facilitating the absorption of active pharmaceutical ingredients (APIs).
Experimental Protocols
This section provides a detailed, representative protocol for the solubilization of membrane proteins from cultured cells using this compound. This protocol is a general guideline and may require optimization for specific proteins and cell types.
Membrane Protein Extraction and Solubilization
Objective: To extract and solubilize membrane proteins from cultured mammalian cells for downstream applications such as purification and functional assays.
Materials:
-
Cultured mammalian cells expressing the target membrane protein
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease inhibitor cocktail (e.g., cOmplete™, Roche)
-
Solubilization Buffer: Lysis Buffer containing this compound at a concentration above its CMC (e.g., 50 mM)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Ultracentrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove residual media.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 15-20 strokes on ice, or by sonication (e.g., 3 cycles of 20 seconds on, 40 seconds off).
-
Removal of Insoluble Debris: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume should be chosen to achieve a protein concentration of approximately 1-5 mg/mL.
-
Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection of Solubilized Proteins: The supernatant now contains the solubilized membrane proteins, which can be used for subsequent purification steps.
Mandatory Visualizations
Chemical Structure of this compound
Membrane Protein Extraction and Solubilization Workflow
Safety and Handling
This compound is generally considered to have low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust if in solid form. Ensure good ventilation in the work area.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
References
Heptyl D-glucoside: A Technical Guide to its Mechanism of Action in Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl D-glucoside is a non-ionic detergent widely utilized in biochemical and pharmaceutical research for the solubilization, purification, and stabilization of membrane proteins. Its amphipathic nature, characterized by a hydrophilic glucose headgroup and a hydrophobic heptyl tail, allows it to effectively disrupt lipid bilayers and isolate integral membrane proteins while often preserving their native conformation and function. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its physicochemical properties, and practical protocols for its application in the laboratory.
Physicochemical Properties of this compound
The efficacy of a detergent in protein solubilization is largely dictated by its physical and chemical characteristics. This compound possesses properties that make it a versatile tool for membrane biochemists. Its defining feature is the Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into non-covalent aggregates known as micelles.[1] Effective membrane solubilization typically occurs at detergent concentrations significantly above the CMC.[2]
A comparative study of various alkyl glucosides has shown that this compound exhibits superior solubilization capabilities compared to its shorter-chain counterparts, such as butyl or hexyl glucosides.[3] Its thio-analog, n-Heptyl-β-D-thioglucoside, is noted for its resistance to degradation by β-glycosidase, making it suitable for samples with such enzymatic activity.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | n-Heptyl-β-D-thioglucoside | Octyl β-D-glucoside (for comparison) | Reference(s) |
| Molecular Formula | C₁₃H₂₆O₆ | C₁₃H₂₆O₅S | C₁₄H₂₈O₆ | [4][5] |
| Molecular Weight ( g/mol ) | 278.34 | ~294.42 | ~292.37 | [3][4][5] |
| Type | Non-ionic | Non-ionic | Non-ionic | [2][3][6] |
| Critical Micelle Conc. (CMC) | ~30 mM | 30 mM | ~20-25 mM | [2][3][6] |
| Hydrogen Bond Donors | 4 | 4 | 4 | [4] |
| Hydrogen Bond Acceptors | 6 | 6 | 6 | [4] |
| Water Solubility | Soluble | Soluble at 4°C | Soluble | [2][7][8] |
The Three-Stage Mechanism of Protein Solubilization
The solubilization of integral membrane proteins by detergents like this compound is a multi-step process that involves the progressive disruption of the lipid bilayer. This is generally understood through a three-stage model, which is initiated once the detergent concentration surpasses its CMC.[9]
-
Stage I: Monomer Partitioning: Below the CMC, this compound monomers insert themselves into the lipid bilayer. The hydrophobic heptyl tails integrate into the acyl chain core of the membrane, while the hydrophilic glucose heads align with the phospholipid headgroups.[3][10] This initial partitioning disrupts the ordered packing of lipids, increasing membrane fluidity and permeability.[3]
-
Stage II: Membrane Saturation and Disintegration: As the detergent concentration increases above the CMC, the lipid bilayer becomes saturated with detergent monomers. This leads to the formation of mixed micelles, which are small, curved structures composed of both lipids and detergent molecules. The membrane begins to break apart into these mixed micelles.[9]
-
Stage III: Protein-Detergent Complex Formation: In the final stage, integral membrane proteins are extracted from the disintegrating bilayer and encapsulated within detergent micelles. The hydrophobic, transmembrane domains of the protein are shielded from the aqueous environment by the heptyl chains of the detergent, while the hydrophilic, extramembranous domains remain exposed to the solvent. This results in the formation of soluble protein-detergent or protein-lipid-detergent complexes, which can then be purified using standard chromatography techniques. A successful solubilization protocol yields stable complexes where the protein retains its active conformation.
Experimental Protocol: Generic Membrane Protein Solubilization
This protocol provides a general framework for the solubilization of a target membrane protein using this compound. Optimization of detergent concentration, buffer composition, temperature, and incubation time is critical for each specific protein.
Materials
-
Cell Pellet or Membrane Fraction: Containing the overexpressed target protein.
-
Lysis/Wash Buffer: e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, Protease Inhibitors.
-
Solubilization Buffer: Lysis/Wash Buffer containing a working concentration of this compound (typically 1-2% w/v, which is well above the CMC).
-
Equipment: Homogenizer or sonicator, refrigerated ultracentrifuge, spectrophotometer.
Methodology
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis/Wash Buffer.[11]
-
Lyse the cells using sonication or mechanical homogenization at 4°C.[11]
-
Centrifuge the lysate at a low speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet unbroken cells and debris.[11]
-
Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the membrane fraction.
-
Discard the supernatant (soluble/cytoplasmic fraction). The pellet contains the insoluble membrane fraction.[11]
-
-
Solubilization:
-
Resuspend the membrane pellet gently in a small volume of ice-cold Solubilization Buffer. The final protein concentration should typically be between 1-5 mg/mL.
-
Incubate the suspension with gentle mixing (e.g., on a rotator or rocker) for 1-2 hours at 4°C.[12] The optimal time and temperature may vary.
-
-
Isolation of Solubilized Proteins:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet any insoluble material, including non-solubilized proteins and lipids.
-
Carefully collect the supernatant. This fraction contains the solubilized membrane proteins encapsulated in this compound micelles.
-
-
Analysis:
-
Determine the protein concentration of the solubilized fraction (e.g., using a BCA or Bradford assay, ensuring compatibility with detergents).
-
Analyze the solubilization efficiency by running both the supernatant (solubilized fraction) and the pellet (insoluble fraction) on an SDS-PAGE gel.
-
Conclusion
This compound serves as an effective and comparatively mild non-ionic detergent for the study of membrane proteins. Its mechanism of action follows the established model of membrane disruption and micellar encapsulation, driven by its amphipathic properties and CMC. The choice of this compound is particularly advantageous for its superior solubilization capabilities over shorter-chain alkyl glucosides and its suitability for low-temperature applications.[2][3] By understanding its physicochemical properties and the step-wise process of solubilization, researchers can effectively design and optimize protocols to extract and stabilize membrane proteins for further structural and functional characterization.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 3. This compound | 100231-64-9 | Benchchem [benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 12. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
Heptyl D-Glucoside Micelles: A Technical Guide to Aggregation Number and Size
For researchers, scientists, and professionals in drug development, understanding the behavior of surfactants like Heptyl D-glucoside in solution is critical for formulating effective delivery systems and solubilizing membrane proteins. This technical guide provides an in-depth look at the aggregation number and micelle size of this compound, offering a summary of available data, detailed experimental protocols for characterization, and visualizations of key experimental workflows.
Physicochemical Properties of Alkyl Glucoside Micelles
The table below summarizes key physicochemical properties for n-heptyl-β-D-glucopyranoside and provides comparative values for n-octyl-β-D-glucopyranoside to offer context on micellar characteristics.
| Property | n-Heptyl-β-D-glucopyranoside | n-Octyl-β-D-glucopyranoside | Method |
| Critical Micelle Concentration (CMC) | 79 mM | 20-25 mM | Various |
| Aggregation Number | Data not available | 27 - 100[1][2] | High-Performance Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation[1][2] |
| Micellar Molecular Weight | Data not available | 8,000 - 29,000 g/mol [1][2] | High-Performance Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation[1][2] |
| Hydrodynamic Radius | Data not available | 15 - 23 Å[1][2] | High-Performance Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation[1][2] |
Note: The wide range in reported values for octyl β-D-glucopyranoside is attributed to the use of different experimental techniques. Direct physical methods that do not perturb the sample, such as dynamic light scattering and ultracentrifugation, tend to yield larger micelle sizes and aggregation numbers.[1][2]
Experimental Protocols for Micelle Characterization
The determination of micelle aggregation number and size is crucial for understanding the behavior of surfactants in solution. Several biophysical techniques can be employed for this purpose.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension.
Methodology:
-
Sample Preparation: Prepare a series of surfactant solutions in a suitable buffer at concentrations above the Critical Micelle Concentration (CMC). Filter the solutions through a 0.22 µm filter to remove dust and other particulates.
-
Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the laser wavelength, scattering angle (typically 90° or 173°), and temperature.
-
Data Acquisition: The instrument measures the intensity fluctuations of the scattered light over time. These fluctuations are related to the Brownian motion of the micelles.
-
Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then used to calculate the translational diffusion coefficient (D). The hydrodynamic radius (Rh) of the micelles is then determined using the Stokes-Einstein equation:
Rh = kBT / 6πηD
where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
Static Light Scattering (SLS)
Static Light Scattering measures the time-averaged intensity of scattered light as a function of scattering angle and concentration to determine the weight-average molecular weight (Mw) of the micelles.
Methodology:
-
Sample Preparation: Prepare a series of surfactant solutions at different concentrations above the CMC.
-
Data Acquisition: Measure the intensity of scattered light at various angles for each concentration.
-
Data Analysis: The data is plotted in a Zimm plot, which relates the scattered light intensity to both the scattering angle and the concentration. Extrapolation of the data to zero angle and zero concentration yields the weight-average molecular weight (Mw) of the micelles. The aggregation number (Nagg) can then be calculated by dividing the micellar molecular weight by the molecular weight of a single surfactant monomer.
Analytical Ultracentrifugation (AUC)
Analytical Ultracentrifugation is a powerful technique for determining the size, shape, and molecular weight of macromolecules in solution.[3]
Methodology:
-
Sample Preparation: Prepare the surfactant solution at a concentration above the CMC.
-
Sedimentation Velocity: In a sedimentation velocity experiment, the sample is subjected to a high centrifugal force, causing the micelles to sediment. The rate of sedimentation is monitored over time using absorbance or interference optics.
-
Data Analysis: The sedimentation coefficient (s) is determined from the rate of movement of the sedimentation boundary. The sedimentation coefficient, along with the diffusion coefficient (which can also be obtained from AUC data or DLS), can be used to calculate the micellar molecular weight using the Svedberg equation:
Mw = sRT / D(1 - νρ)
where R is the gas constant, T is the absolute temperature, ν is the partial specific volume of the surfactant, and ρ is the density of the solvent.
Fluorescence Quenching
Fluorescence quenching is a sensitive method for determining the aggregation number of micelles.[4][5]
Methodology:
-
Probe and Quencher Selection: A fluorescent probe (e.g., pyrene) that preferentially partitions into the micellar core and a quencher (e.g., a long-chain alkylpyridinium chloride) that also resides in the micelle are chosen.
-
Sample Preparation: Prepare a series of surfactant solutions containing a constant concentration of the fluorescent probe and varying concentrations of the quencher.
-
Fluorescence Measurements: Measure the fluorescence intensity or the fluorescence lifetime of the probe in the presence of different quencher concentrations.
-
Data Analysis: The quenching data is analyzed using Poisson statistics. The aggregation number (Nagg) can be determined from the slope of a plot of the natural logarithm of the fluorescence intensity ratio (in the absence and presence of the quencher) versus the quencher concentration.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental techniques described above.
Figure 1: Workflow for determining micelle hydrodynamic radius using Dynamic Light Scattering (DLS).
Figure 2: Workflow for determining micelle aggregation number using Static Light Scattering (SLS).
Figure 3: Workflow for determining micelle aggregation number using Fluorescence Quenching.
References
- 1. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. | Semantic Scholar [semanticscholar.org]
- 3. Analytical Ultracentrifugation (AUC): An Overview of the Application of Fluorescence and Absorbance AUC to the Study of Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Solution: A Technical Guide to the Solubility of Heptyl D-glucoside in Buffered Systems
For Researchers, Scientists, and Drug Development Professionals
Heptyl D-glucoside, a non-ionic surfactant, is a critical tool in various scientific and pharmaceutical applications, primarily due to its ability to solubilize lipids and membrane proteins. Its efficacy is often dependent on the aqueous environment, particularly the buffer system in which it is used. This technical guide provides an in-depth look at the solubility of this compound, offering available data, detailed experimental protocols for determining solubility in specific buffers, and a logical workflow to guide researchers in their formulation and experimental design.
Understanding this compound
This compound is an alkyl glucoside consisting of a seven-carbon heptyl chain attached to a glucose headgroup. This amphipathic structure, with its hydrophobic alkyl tail and hydrophilic sugar head, allows it to form micelles in aqueous solutions and interact with hydrophobic molecules, thereby increasing their solubility. It is favored for its mild, non-denaturing properties, making it particularly suitable for the solubilization and stabilization of sensitive proteins.
Solubility of this compound: The Current Landscape
While this compound is known for its excellent solubility in aqueous solutions, specific quantitative data comparing its solubility across a range of different biological buffers is not extensively documented in readily available public literature. Most commercial suppliers report its solubility in water.
Note to the Reader: The following table summarizes the available solubility data for this compound. The absence of specific values for different buffer systems highlights a knowledge gap and underscores the importance of the experimental protocols provided in this guide.
| Solvent/Buffer System | Reported Solubility | Temperature (°C) |
| Water | ≥ 20% (w/v)[1][2][3] | 0 - 20 |
| Water | ≥ 10% (w/v)[4][5] | 0 - 5 |
The high solubility in water suggests that this compound is likely to be highly soluble in most common biological buffers at typical working concentrations. However, factors such as pH, ionic strength, and the specific ions present in the buffer can influence its solubility and micellar properties. Therefore, empirical determination of its solubility in the specific buffer system of interest is highly recommended.
Experimental Protocol: Determining the Solubility of this compound in a Buffer of Choice
To address the lack of specific solubility data, this section provides a detailed, generalized protocol for researchers to determine the solubility of this compound in their specific buffer system.
Objective: To determine the saturation solubility of this compound in a given buffer at a specific temperature.
Materials:
-
This compound (high purity)
-
Buffer of choice (e.g., Tris-HCl, Sodium Phosphate, Sodium Citrate) at the desired pH and concentration
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), or a Total Organic Carbon (TOC) analyzer.
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired buffer in a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have visible undissolved solid at the bottom.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker, ensuring the undissolved solid is not disturbed.
-
Allow the vials to stand for a short period to let the solid settle.
-
Withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered supernatant with the same buffer to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
HPLC-RID/ELSD Method:
-
Develop an HPLC method for the quantification of this compound. An isocratic elution with a suitable mobile phase (e.g., water/acetonitrile mixture) on a C18 or a specific carbohydrate column is often effective.
-
Prepare a calibration curve using a series of known concentrations of this compound in the same buffer.
-
Inject the diluted sample onto the HPLC system and determine the concentration based on the calibration curve.
-
-
TOC Analysis Method:
-
A TOC analyzer can be used as an alternative quantification method.
-
Prepare a calibration curve using known concentrations of this compound in the same buffer.
-
Analyze the diluted sample to determine the total organic carbon content, which can then be correlated to the concentration of this compound.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration represents the saturation solubility of this compound in the specific buffer at the tested temperature.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Factors Influencing the Solubility of this compound
While specific data is limited, the solubility and behavior of non-ionic surfactants like this compound can be influenced by several factors within a buffer system. Researchers should consider these when designing their experiments and interpreting their results.
-
pH: While this compound is a non-ionic surfactant and thus its charge is not directly affected by pH, extreme pH values can potentially affect the hydration of the glucose headgroup, which could have a minor impact on solubility.
-
Ionic Strength: The presence of salts in a buffer can influence the solubility of non-ionic surfactants through a phenomenon known as "salting out" or "salting in." At high salt concentrations, competition for water molecules can decrease the solubility of the surfactant.
-
Buffer Species: Different ions in the buffer (e.g., phosphate, citrate, Tris) can have specific interactions with the surfactant molecules, potentially affecting their aggregation behavior and solubility.
-
Temperature: The solubility of non-ionic surfactants in aqueous solutions is often temperature-dependent. For many, solubility decreases with increasing temperature, leading to a "cloud point" where the solution becomes turbid. It is important to determine the solubility at the intended temperature of use.
Conclusion
References
Temperature Dependence of Heptyl D-glucoside Critical Micelle Concentration (CMC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the temperature dependence of the critical micelle concentration (CMC) for the non-ionic surfactant, n-heptyl-β-D-glucopyranoside. Understanding this relationship is crucial for various applications, including drug delivery, membrane protein solubilization, and formulation science, as temperature can significantly influence surfactant aggregation behavior and, consequently, product performance and stability.
Introduction to Heptyl D-glucoside and its CMC
This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. Its amphiphilic nature, stemming from a hydrophilic glucose headgroup and a hydrophobic heptyl tail, drives its self-assembly in aqueous solutions to form micelles. The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the minimum concentration at which these micellar aggregates form. Above the CMC, the surfactant solution contains both monomers and micelles in dynamic equilibrium.
The thermodynamics of micellization are governed by a delicate balance of enthalpic and entropic contributions. For many non-ionic surfactants, the CMC exhibits a characteristic U-shaped dependence on temperature.[1][2] Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic alkyl chains, an entropically favorable process that promotes micellization.[3] As the temperature continues to rise, the dehydration of the hydrophilic headgroups becomes more significant, which is an energetically unfavorable process, leading to an increase in the CMC.[2] The temperature at which the CMC is at its minimum is a characteristic property of the surfactant.
Quantitative Data on the Temperature Dependence of Alkyl Glucoside CMC
| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (CMC) (mM) | Enthalpy of Micellization (ΔH°mic) (kJ/mol) |
| 10.0 | 283.15 | 26.5 | 6.3 |
| 25.0 | 298.15 | 22.5 | 3.1 |
| 37.0 | 310.15 | 20.9 | 0.9 |
| 45.0 | 318.15 | 20.5 | -1.1 |
| 60.0 | 333.15 | 21.0 | -4.8 |
| 70.0 | 343.15 | 22.0 | -7.9 |
Data adapted from a study on octyl glucoside micellization thermodynamics.[4]
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for three commonly used methods.
Surface Tension Measurement (Du Noüy Ring or Wilhelmy Plate Method)
Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of surfactant concentration.
Protocol:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC. Use high-purity water.
-
Instrument Calibration: Calibrate the surface tensiometer using a substance with a known surface tension, such as pure water.
-
Measurement:
-
For the Du Noüy ring method, a platinum-iridium ring is submerged in the solution and then slowly pulled through the interface. The force required to detach the ring is measured and is proportional to the surface tension.
-
For the Wilhelmy plate method, a thin platinum plate is suspended perpendicular to the liquid surface, and the force exerted on the plate by the surface tension is measured.
-
-
Temperature Control: Maintain a constant temperature throughout the experiment using a thermostated sample holder.
-
Data Analysis: Plot the measured surface tension values against the logarithm of the this compound concentration. The CMC is the concentration at which the slope of the curve changes abruptly.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. When a concentrated surfactant solution (above its CMC) is titrated into water, the micelles dissociate, resulting in an endothermic or exothermic heat change. The magnitude of this heat change per injection is plotted against the total surfactant concentration in the cell. The inflection point of the resulting sigmoidal curve corresponds to the CMC.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in the desired buffer or water, with the concentration being significantly above the expected CMC.
-
Fill the calorimetric cell with the same buffer or water.
-
-
Instrument Setup: Set the desired experimental temperature and allow the instrument to equilibrate.
-
Titration: Perform a series of small, sequential injections of the concentrated surfactant solution into the calorimetric cell while continuously monitoring the heat flow.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change per injection. Plot the cumulative enthalpy change against the total surfactant concentration in the cell. The CMC is determined from the midpoint of the transition in the resulting binding isotherm.
Fluorescence Spectroscopy
Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe, which can be used to determine the CMC.
Protocol:
-
Probe and Surfactant Solution Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone).
-
Prepare a series of this compound solutions of varying concentrations.
-
Add a small, constant amount of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid self-quenching and perturbation of the micellization process.
-
-
Incubation: Allow the solutions to equilibrate, typically for several hours, to ensure the probe has partitioned into the micelles where present.
-
Fluorescence Measurement:
-
Excite the samples at the appropriate wavelength for the chosen probe (e.g., around 335 nm for pyrene).
-
Record the emission spectrum. For pyrene, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is particularly sensitive to the polarity of the environment.
-
-
Data Analysis: Plot the fluorescence intensity ratio (e.g., I1/I3 for pyrene) or the total fluorescence intensity as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting curve.
Visualization of Experimental Workflow and Thermodynamic Relationships
The following diagrams illustrate the general workflow for CMC determination and the thermodynamic relationship governing the temperature dependence of micellization.
Experimental workflow for determining the temperature dependence of CMC.
Thermodynamic relationship in temperature-dependent micellization.
Conclusion
The critical micelle concentration of this compound is a temperature-dependent parameter critical for its effective application in research and industry. While a complete dataset for this compound is not widely available, the behavior of homologous alkyl glucosides demonstrates a characteristic U-shaped relationship between CMC and temperature. This guide has outlined the fundamental principles and provided detailed experimental protocols for determining the CMC using surface tensiometry, isothermal titration calorimetry, and fluorescence spectroscopy. A thorough understanding and experimental characterization of the temperature-dependent CMC are essential for the rational design and optimization of formulations and processes involving this versatile non-ionic surfactant.
References
An In-depth Technical Guide to the Safe Handling of Heptyl D-glucoside in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Heptyl D-glucoside is a non-ionic surfactant increasingly utilized in biochemical research and pharmaceutical development for its ability to solubilize membrane proteins.[1] As a sugar-derived, biodegradable, and generally low-toxicity compound, it is considered an environmentally friendly choice.[2] This guide provides a comprehensive overview of the safety protocols and handling procedures necessary for the responsible use of this compound in a laboratory setting.
Section 1: Physicochemical and Toxicological Data
A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100231-64-9 | [3][4] |
| Molecular Formula | C₁₃H₂₆O₆ | [3][4] |
| Molecular Weight | 278.34 g/mol | [3] |
| Appearance | White powder or waxy solid | [5][6] |
| Boiling Point | 443.1°C at 760 mmHg | [4] |
| Melting Point/Freezing Point | Begins melting at ≥ 250–275 °C (with decomposition) | [7] |
| Flash Point | 221.8°C | [4] |
| Density | 1.21 g/cm³ | [4] |
| Vapor Pressure | 1.03E-09 mmHg at 25°C | [4] |
| Water Solubility | Soluble | [7] |
Table 2: Toxicological Data for this compound
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg bw | Not specified | [7] |
| Skin Irritation | Non-irritating (in vitro) | Not applicable | [7] |
| Skin Sensitization | Not a skin sensitizer | Guinea pig | [7] |
Section 2: Hazard Identification and Personal Protective Equipment
While this compound is considered to have low acute toxicity, potential hazards should not be dismissed.[7][8] It may cause eye, skin, and respiratory tract irritation.[5] The toxicological properties of this material have not been fully investigated.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][9]
-
Hand Protection: Wear chemically impervious gloves, such as nitrile gloves.[5][9]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[5]
-
Respiratory Protection: If working with the powder form and there is a risk of dust generation, use a NIOSH-approved respirator.[5][10]
Section 3: Experimental Protocols for Safe Handling
Adherence to standardized laboratory procedures is critical for minimizing risk.
General Handling Procedures:
-
Ventilation: Use with adequate ventilation.[5] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Avoiding Dust: When handling the solid form, minimize dust generation and accumulation.[5]
-
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Some sources recommend refrigeration (0-8°C).[6]
Section 4: Emergency Procedures
In the event of an emergency, follow these established protocols.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention if irritation persists.[10]
-
Skin Contact: Flush the skin with plenty of water.[10] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical attention.[9]
-
Inhalation: Remove the individual from exposure and move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5][10] Seek medical attention.[5]
Accidental Release Measures:
-
Containment: Ventilate the area.[9]
-
Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container.[5] Avoid generating dusty conditions.[5]
-
Disposal: Dispose of the waste in accordance with federal, state, and local regulations.[7][9]
Firefighting Measures:
-
Suitable Extinguishing Media: Use media suitable for the surrounding fire, such as carbon dioxide, dry powder, or foam.[10][11]
-
Specific Hazards: this compound may emit toxic fumes under fire conditions.[10][12]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9][12]
Section 5: Visualized Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information.
References
- 1. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 2. Heptyl Glucoside | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound | 100231-64-9 | Benchchem [benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemimpex.com [chemimpex.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. ewg.org [ewg.org]
- 9. stateindustrial.com [stateindustrial.com]
- 10. cdn.anatrace.com [cdn.anatrace.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis and Purity of n-heptyl-β-D-glucopyranoside
Introduction
n-heptyl-β-D-glucopyranoside (Heptyl Glucoside) is a non-ionic detergent widely utilized by researchers, particularly in the fields of biochemistry and molecular biology.[1] Its primary application lies in the solubilization, stabilization, and purification of membrane proteins without denaturation, making it an invaluable tool for studying protein structure and function.[2][3] Comprising a hydrophilic glucose head group and a seven-carbon hydrophobic heptyl tail, its amphipathic nature allows for the disruption of lipid bilayers and the formation of micelles that encapsulate membrane proteins. This guide provides a detailed overview of the common synthesis routes, purification protocols, and analytical methods for assessing the purity of n-heptyl-β-D-glucopyranoside.
Physicochemical Properties
The efficacy of n-heptyl-β-D-glucopyranoside as a detergent is defined by its specific physicochemical properties. These characteristics are crucial for designing experiments involving membrane protein manipulation.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₆O₆ | [2][4] |
| Molecular Weight | 278.34 - 278.4 g/mol | [1][2][4] |
| CAS Number | 78617-12-6 | [1][2] |
| Appearance | White Powder / Gummy Solid | [4][5] |
| Critical Micelle Concentration (CMC) | ~70 mM (1.9%) in H₂O | [6][7] |
| Solubility | ≥ 20% in water at 20°C | [2] |
| Optical Rotation [α]D²⁰ | -31° to -35° (c=5 in H₂O) | [1][4] |
Section 1: Synthesis Methodologies
The synthesis of n-heptyl-β-D-glucopyranoside involves the formation of a glycosidic bond between the anomeric carbon of glucose and the hydroxyl group of n-heptanol. The stereochemistry of this bond is critical, with the β-anomer being the desired product for detergent applications. Several chemical and enzymatic methods have been established for this purpose.
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and widely used method for glycoside synthesis.[8] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[8][9][10] The presence of a participating group (e.g., an acetyl group) at the C2 position of the glucose ring directs the stereochemical outcome, leading to the formation of a 1,2-trans glycosidic linkage, which results in the desired β-anomer.[8]
Experimental Protocol (General):
-
Reaction Setup: Acetobromoglucose (the glycosyl donor) and n-heptanol are dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
Promoter Addition: Silver carbonate is added to the mixture. The promoter facilitates the removal of the bromide, generating a reactive oxocarbenium ion intermediate.[8][10]
-
Reaction: The mixture is stirred, often in the dark to prevent light-induced side reactions with the silver salts, until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is filtered to remove silver salts, and the filtrate is washed and concentrated.
-
Deprotection: The resulting tetra-O-acetylated product is deacetylated (e.g., using Zemplén conditions with sodium methoxide in methanol) to yield the final n-heptyl-β-D-glucopyranoside.
-
Purification: The crude product is then purified using chromatography or crystallization.
Fischer Glycosylation
Fischer glycosylation is another fundamental method that involves reacting a monosaccharide directly with an alcohol under acidic catalysis.[11][12] This method is often simpler as it does not require pre-functionalization of the sugar with protecting groups. However, it is an equilibrium process and typically yields a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides).[11][13] Longer reaction times generally favor the formation of the more thermodynamically stable pyranoside form, with the α-anomer often being the major product due to the anomeric effect.[11]
Experimental Protocol (General):
-
Reaction Setup: D-glucose is suspended or dissolved in a large excess of n-heptanol, which acts as both the solvent and the reactant.
-
Catalyst Addition: A strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like an acidic zeolite) is added to the mixture.[12][14]
-
Reaction: The mixture is heated to drive the reaction towards the product side and to remove the water formed during the reaction.
-
Neutralization: After the reaction, the mixture is cooled and neutralized with a base (e.g., sodium carbonate).[12]
-
Purification: The excess n-heptanol is removed, and the resulting mixture of glycosides is purified, typically by column chromatography, to isolate the desired n-heptyl-β-D-glucopyranoside.
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for glycoside synthesis. These reactions are characterized by high stereo- and regioselectivity, often yielding the β-anomer exclusively under mild reaction conditions. β-glucosidases (EC 3.2.1.21) can be used to catalyze the formation of the glycosidic bond between glucose and n-heptanol.[15]
Experimental Protocol (General):
-
Reaction Setup: D-glucose and n-heptanol are dissolved in a suitable buffer.
-
Enzyme Addition: A β-glucosidase enzyme is added to the solution. The reaction can be run in a biphasic system or with co-solvents to improve the solubility of the substrates.
-
Incubation: The mixture is incubated at an optimal temperature and pH for the enzyme's activity.
-
Reaction Termination: The reaction is terminated by denaturing the enzyme (e.g., by heating).
-
Purification: The product is isolated from the reaction mixture using chromatographic techniques. Yields can be significant, with some enzymatic syntheses reporting conversions over 60%.[15]
Section 2: Purification Protocols
Regardless of the synthesis method, the crude product is a mixture containing the desired compound, unreacted starting materials, and various byproducts. Achieving the high purity required for biochemical applications (typically ≥98-99%) necessitates robust purification strategies.[4][16]
Column Chromatography
Column chromatography is the most common method for purifying n-heptyl-β-D-glucopyranoside.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating compounds based on hydrophobicity.[17] The crude mixture is loaded onto a column with a nonpolar stationary phase (e.g., C8 or C18 silica), and elution is performed with a polar mobile phase, typically a gradient of water and a more nonpolar solvent like acetonitrile or methanol.[17][18]
-
Ion-Exchange Chromatography: This method is effective for removing ionic impurities that may be present in the crude product, which is particularly important as such contaminants can interfere with studies of membrane proteins.[19]
Crystallization
Crystallization can be an effective final purification step. n-alkyl-β-D-glucopyranosides are known to form lyotropic liquid crystal phases in water, a property that can be exploited for purification.[20] The process involves dissolving the partially purified compound in a suitable solvent system and allowing slow evaporation or temperature change to induce the formation of pure crystals.
References
- 1. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Anatrace.com [anatrace.com]
- 6. Anatrace.com [anatrace.com]
- 7. Anatrace.com [anatrace.com]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Koenigs-Knorr Synthesis [drugfuture.com]
- 10. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 11. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 12. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified [glycon-biochem.eu]
- 17. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
- 18. Frontiers | LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii [frontiersin.org]
- 19. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The lyotropic liquid crystal properties of n-octyl 1-O-beta-D-glucopyranoside and related n-alkyl pyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Physicochemical Behavior of Heptyl D-glucoside Micelles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heptyl D-glucoside, a non-ionic surfactant, is a valuable tool in membrane protein research and various biotechnological applications. Its amphiphilic nature, stemming from a hydrophilic glucose headgroup and a seven-carbon alkyl tail, drives its self-assembly into micelles in aqueous solutions. These micellar aggregates are instrumental in solubilizing and stabilizing membrane proteins, making them amenable to structural and functional studies. This technical guide provides an in-depth analysis of the core physical characteristics of this compound micelles, detailing the experimental methodologies used for their characterization.
Core Physical Characteristics of this compound Micelles
The behavior of this compound in solution is dictated by several key physical parameters that describe the formation, size, and shape of its micelles. While specific values can vary with experimental conditions such as temperature and buffer composition, the following tables summarize the currently available data for n-Heptyl-β-D-glucopyranoside and related compounds.
| Parameter | Value | Notes |
| Molecular Formula | C₁₃H₂₆O₆[1][2] | |
| Molecular Weight | 278.34 g/mol [1][2] | |
| CAS Number | 100231-64-9[1][2] | For this compound |
| CAS Number | 78617-12-6 | For n-Heptyl-β-D-glucopyranoside |
Table 1: General Properties of this compound
A critical parameter for any surfactant is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to associate and form micelles.[3] Below the CMC, the surfactant primarily exists as monomers in solution, whereas above the CMC, any additional surfactant will predominantly form micelles.[3]
| Surfactant | CMC (mM) | Experimental Conditions |
| n-Heptyl-β-D-glucopyranoside | 79[4] | In water |
| This compound | ~30[1][2] | In water, suitable for low-temperature assays. |
| n-Heptyl-β-D-thioglucoside | 30[5] | In water, suitable for solubilization at 4°C. |
Table 2: Critical Micelle Concentration (CMC) of this compound and Related Compounds
Note: The discrepancy in reported CMC values may be due to differences in the specific isomer (α vs. β anomer), purity of the compound, and the experimental technique employed.
Experimental Protocols for Micelle Characterization
The determination of the physical characteristics of this compound micelles relies on a variety of biophysical techniques. Below are detailed methodologies for two key experimental approaches.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants.[7] The principle lies in monitoring the change in the fluorescence properties of a hydrophobic probe as it partitions from the aqueous environment into the hydrophobic core of the newly formed micelles.
Materials:
-
This compound
-
Fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene (DPH) or Pyrene)
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
Protocol:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., 10 mM DPH in THF).
-
Detergent Dilution Series: Prepare a series of this compound solutions in the desired buffer, with concentrations spanning a range both below and above the expected CMC (e.g., from 1 mM to 150 mM).
-
Probe Addition: To each detergent solution, add a small aliquot of the probe stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1 µl of 10 mM DPH to 2 ml of detergent solution). Ensure thorough mixing.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample. For DPH, the excitation wavelength is typically 358 nm and the emission wavelength is 430 nm.[8] For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the emission spectrum is often monitored.
-
Data Analysis: Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) as a function of the this compound concentration. The CMC is determined as the point of inflection in this plot, often calculated from the intersection of the two linear portions of the curve.[8]
Figure 1: Workflow for CMC determination by fluorescence spectroscopy.
Characterization of Micelle Size and Shape by Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the size, shape, and internal structure of particles in solution, including micelles.[9] It involves measuring the scattering of X-rays by the sample at very small angles.
Materials:
-
This compound solutions at concentrations above the CMC.
-
Matching buffer for background subtraction.
-
SAXS instrument.
Protocol:
-
Sample Preparation: Prepare a concentration series of this compound in the desired buffer. The concentrations should be well above the CMC to ensure a good scattering signal from the micelles. Prepare a corresponding buffer blank for each sample.
-
Data Collection:
-
Load the sample and the corresponding buffer into the SAXS sample holder.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).
-
-
Data Reduction:
-
Subtract the scattering profile of the buffer from the sample scattering profile to obtain the net scattering from the micelles.
-
Normalize the data for concentration and exposure time.
-
-
Data Analysis:
-
Guinier Analysis: At very low q, the scattering intensity can be approximated by the Guinier equation, which provides the radius of gyration (Rg), a measure of the overall size of the micelle.
-
Pair-Distance Distribution Function (P(r)): This function is obtained by an indirect Fourier transform of the scattering data and provides information about the shape and maximum dimension (Dmax) of the micelles.
-
Model Fitting: The scattering data can be fitted to theoretical models for different shapes (e.g., sphere, ellipsoid, cylinder) to determine the dimensions and aggregation number of the micelles. Core-shell models are often used for detergents, accounting for the different electron densities of the hydrophobic core and the hydrophilic shell.
-
Figure 2: Workflow for micelle characterization by SAXS.
Conclusion
This technical guide provides a consolidated overview of the key physical characteristics of this compound micelles and the experimental methodologies for their determination. A thorough understanding of these properties is crucial for the effective use of this detergent in research and development, particularly in the challenging field of membrane protein science. The provided protocols offer a starting point for researchers aiming to characterize this compound micelles under their specific experimental conditions. Further research is warranted to provide more definitive data on the aggregation number and precise dimensions of these important supramolecular assemblies.
References
- 1. This compound | 100231-64-9 | Benchchem [benchchem.com]
- 2. This compound | 100231-64-9 | Benchchem [benchchem.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 5. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 9. Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Heptyl D-glucoside with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical interactions between the non-ionic detergent n-heptyl-β-D-glucopyranoside (Heptyl D-glucoside) and lipid bilayers. This compound is a valuable tool in membrane protein research, aiding in the solubilization and reconstitution of membrane proteins for structural and functional studies. Understanding its interaction with lipid membranes is crucial for optimizing these processes and for the development of drug delivery systems.
Core Principles of Interaction
This compound, an amphiphilic molecule with a hydrophilic glucose headgroup and a hydrophobic heptyl tail, interacts with lipid bilayers in a concentration-dependent manner. Below its critical micelle concentration (CMC), which is approximately 30 mM in aqueous solution, this compound monomers can partition into the lipid bilayer.[1] This insertion perturbs the lipid packing and alters the physical properties of the membrane. As the concentration of this compound increases, the bilayer becomes saturated, leading to the formation of mixed micelles and eventual solubilization of the membrane. This process is fundamental to its application in membrane protein extraction.
The thermodynamics of this interaction are governed by the hydrophobic effect, where the hydrophobic tails of the detergent molecules seek to minimize their contact with water by inserting into the hydrophobic core of the lipid bilayer. This partitioning is characterized by a partition coefficient (K), and associated changes in enthalpy (ΔH) and Gibbs free energy (ΔG).
Quantitative Data on this compound and Analogs
Quantitative data for the interaction of this compound with lipid bilayers is less abundant in the literature compared to its longer-chain analog, octyl D-glucoside. However, the principles are the same, and data for octyl D-glucoside provides a strong basis for understanding the behavior of this compound. The shorter heptyl chain is expected to result in a slightly lower hydrophobicity, leading to a higher CMC and a smaller partition coefficient compared to octyl D-glucoside.
Table 1: Physicochemical Properties of this compound and a Close Analog
| Property | This compound | Octyl D-glucoside (for comparison) | Lipid System | Reference |
| Critical Micelle Concentration (CMC) | ~30 mM | 20-25 mM | Aqueous Buffer | [1] |
| Partition Coefficient (K) | Estimated to be slightly lower than Octyl D-glucoside | 120 ± 10 M⁻¹ | POPC | [2] |
| Molar Binding Enthalpy (ΔH) | Not available | 1.3 ± 0.15 kcal/mol | POPC | [2] |
| Free Energy of Binding (ΔG) | Not available | -5.2 kcal/mol | POPC | [2] |
Table 2: Effect of Alkyl Glucosides on Lipid Bilayer Order
| Detergent | Lipid System | Molar Ratio (Detergent:Lipid) | Change in Deuterium Order Parameter (S_CD) | Reference |
| Octyl D-glucoside | DPPC | 0.75 | Significant decrease | [1] |
| This compound | DMPC | Not available | Expected to be a slightly smaller decrease than Octyl D-glucoside |
Experimental Protocols
The study of this compound interaction with lipid bilayers employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.
Preparation of Large Unilamellar Vesicles (LUVs)
The foundation for many of these experiments is the preparation of well-defined model membranes, typically in the form of LUVs.
Materials:
-
Desired lipid(s) (e.g., POPC, DPPC) in chloroform
-
Chloroform and methanol
-
Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass test tubes
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amount of lipid in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid's phase transition temperature.
-
Pass the suspension through the membrane 11-21 times to ensure a homogenous population of LUVs.
-
The resulting vesicle solution should appear translucent.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding or partitioning of a ligand (this compound) to a macromolecule (lipid vesicles), allowing for the determination of thermodynamic parameters.
Materials:
-
Isothermal Titration Calorimeter
-
LUV suspension (prepared as in 3.1)
-
This compound solution
-
Matching buffer from LUV preparation
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in the same buffer used for the LUVs. The concentration should be 10-20 times higher than the lipid concentration in the cell.
-
Degas both the LUV suspension and the detergent solution immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Fill the sample cell with the LUV suspension.
-
Fill the injection syringe with the this compound solution.
-
-
Titration:
-
Perform a series of small injections (e.g., 5-10 µL) of the detergent solution into the LUV suspension.
-
Allow the system to equilibrate between injections.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of detergent to lipid.
-
Fit the data to a suitable binding model (e.g., a partition model) to determine the partition coefficient (K), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Solid-State ²H NMR Spectroscopy
²H NMR spectroscopy of specifically deuterated lipids provides information about the orientation and dynamics of the lipid acyl chains, allowing for the determination of the membrane order parameter (S_CD).
Materials:
-
Solid-state NMR spectrometer with a solids probe
-
Deuterated lipids (e.g., DPPC-d62)
-
This compound
-
Buffer
Protocol:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) containing the deuterated lipid and varying molar fractions of this compound.
-
Hydrate the lipid/detergent mixture with D₂O-depleted water or buffer.
-
Transfer the hydrated sample into an NMR rotor.
-
-
NMR Experiment:
-
Acquire ²H NMR spectra using a quadrupolar echo pulse sequence.
-
The temperature should be controlled and maintained above the phase transition temperature of the lipid.
-
-
Data Analysis:
-
The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet spectrum.
-
The order parameter (S_CD) for a specific C-²H bond is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δν_Q, where (e²qQ/h) is the quadrupolar coupling constant for a C-²H bond (~170 kHz).
-
A decrease in the quadrupolar splitting indicates a decrease in the lipid acyl chain order.
-
Fluorescence Quenching/Leakage Assay
Fluorescence-based assays can be used to determine the partitioning of this compound into the bilayer or to assess membrane permeabilization.
Protocol for a Liposome Leakage Assay:
-
Prepare Dye-Loaded Vesicles:
-
Prepare LUVs as described in 3.1, but include a self-quenching concentration of a fluorescent dye (e.g., calcein or ANTS/DPX) in the hydration buffer.
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Place the dye-loaded liposomes in a fluorometer cuvette.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Add this compound at various concentrations to the liposome suspension.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates that the detergent is causing leakage of the dye from the vesicles, relieving the self-quenching.
-
The extent of leakage can be quantified by comparing the fluorescence signal to that obtained after complete lysis of the vesicles with a high concentration of a strong detergent like Triton X-100.
-
Visualization of the Interaction Mechanism
The interaction of this compound with a lipid bilayer leading to solubilization can be visualized as a multi-step process.
The diagram above illustrates the three-stage model of membrane solubilization by detergents. Initially, detergent monomers insert into the lipid bilayer. As the detergent concentration increases, the bilayer becomes saturated and destabilized, leading to the formation of mixed lipid-detergent micelles and the eventual complete solubilization of the membrane into a solution of mixed micelles.
Conclusion
This compound is a versatile non-ionic detergent whose interaction with lipid bilayers is fundamental to its utility in membrane biology and biotechnology. While specific quantitative data for this compound is not as prevalent as for its longer-chain analogs, the established principles of detergent-lipid interactions provide a robust framework for its application. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively characterize the interaction of this compound with their specific lipid systems of interest, enabling the optimization of membrane protein studies and the design of novel lipid-based formulations.
References
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using Heptyl β-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the solubilization and extraction of membrane proteins using the non-ionic detergent Heptyl β-D-glucoside. This detergent is a valuable tool for isolating membrane proteins in their native and functionally active state, a critical step in structural biology, functional assays, and drug discovery.
Introduction to Heptyl β-D-glucoside
Heptyl β-D-glucoside is a non-ionic detergent that is effective in solubilizing membrane proteins by disrupting the lipid bilayer of cell membranes. Its chemical structure, featuring a hydrophilic glucoside headgroup and a seven-carbon hydrophobic alkyl chain, allows it to form micelles that encapsulate membrane proteins, shielding their hydrophobic domains from the aqueous environment. This detergent is particularly useful for applications requiring the maintenance of protein structure and function.
Compared to other detergents, Heptyl β-D-glucoside offers a balance of solubilization efficiency and gentleness, minimizing protein denaturation. Its relatively high critical micelle concentration (CMC) facilitates its removal by dialysis, which is advantageous for downstream applications such as protein purification, crystallization, and functional reconstitution.
Quantitative Data of Common Detergents
The selection of an appropriate detergent is crucial for the successful extraction of a target membrane protein. The following table summarizes the key physicochemical properties of Heptyl β-D-glucoside and other commonly used detergents for easy comparison.
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| Heptyl β-D-glucoside | 278.34[1][2][3] | 79 | Not widely reported |
| Heptyl β-D-thioglucoside | 294.41[4][5] | 30[6] | Not widely reported |
| n-Octyl-β-D-glucoside | 292.37[7][8][9] | 18-25[8][10][11] | Not widely reported |
| Dodecyl-β-D-maltoside (DDM) | 510.62[12][13][14][15] | 0.15-0.17[16][17] | 98[18] |
| Triton X-100 | ~625-647[19][20][21][22][23] | 0.22-0.9[19][20][21] | 100-155 |
| CHAPS | 614.88[24][25][26][27] | 6-10[24][28][29][30][31] | 4-14[28] |
Experimental Protocols
This section outlines a detailed protocol for the extraction of a generic integral membrane protein from cultured mammalian cells using Heptyl β-D-glucoside. This protocol should be optimized for each specific protein and cell type.
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail.
-
Solubilization Buffer: Lysis Buffer containing a working concentration of Heptyl β-D-glucoside (e.g., 1-2% w/v, which is above its CMC).
-
Cultured mammalian cells expressing the target membrane protein.
-
Phosphate-buffered saline (PBS).
-
Dounce homogenizer.
-
Ultracentrifuge and appropriate tubes.
-
Spectrophotometer for protein quantification.
Protocol for Membrane Protein Extraction
-
Cell Harvesting and Washing:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove culture medium.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
-
Membrane Isolation:
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.
-
Discard the supernatant containing the cytosolic proteins.
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer containing Heptyl β-D-glucoside. The optimal detergent-to-protein ratio often needs to be determined empirically, but a starting point of 10:1 (w/w) is common.
-
Incubate the suspension for 1-2 hours at 4°C with gentle agitation to allow for solubilization of the membrane proteins.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane proteins in Heptyl β-D-glucoside micelles.
-
-
Downstream Processing:
-
The clarified supernatant can be used for subsequent purification steps, such as affinity chromatography.
-
Protein concentration should be determined using a detergent-compatible protein assay (e.g., BCA assay).
-
Mandatory Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: Workflow for membrane protein extraction.
Signaling Pathway of a G-Protein Coupled Receptor (GPCR)
Many membrane proteins of interest for drug development are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway for a typical GPCR, such as the β2-adrenergic receptor, which can be extracted using Heptyl β-D-glucoside.
Caption: Simplified GPCR signaling cascade.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. n-Heptyl beta-D-thioglucoside | C13H26O5S | CID 656917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. n-Octyl-beta-D-glucoside [drugfuture.com]
- 9. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dodecyl beta-D-maltoside | C24H46O11 | CID 114880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. n-dodecyl-b-D-maltoside powder 99 TLC Avanti Lipids [sigmaaldrich.com]
- 15. n-Dodecyl-beta-D-maltoside | 69227-93-6 [chemicalbook.com]
- 16. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]
- 17. n-Dodecyl b-D-maltoside, 69227-93-6, High-Purity, D4641, Sigma-Aldrich [sigmaaldrich.com]
- 18. n-Dodecyl-β-D-maltoside, ULTROL® Grade - CAS 69227-93-6 - Calbiochem | 324355 [merckmillipore.com]
- 19. Triton X-100 - Wikipedia [en.wikipedia.org]
- 20. Cas 9002-93-1,Triton X-100 | lookchem [lookchem.com]
- 21. Triton X-100 | 9002-93-1 [chemicalbook.com]
- 22. snowpure.com [snowpure.com]
- 23. Sample Preparation [abm.com.ge]
- 24. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 25. CHAPS, Zwitterionic non-denaturing detergent (CAS 75621-03-3) | Abcam [abcam.com]
- 26. You are being redirected... [bio-world.com]
- 27. CHAPS | 75621-03-3 [chemicalbook.com]
- 28. agscientific.com [agscientific.com]
- 29. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 30. Detergent CHAPS | CAS 75621-03-3 Dojindo [dojindo.com]
- 31. agscientific.com [agscientific.com]
Application Notes and Protocols for Solubilizing GPCRs with Heptyl D-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of currently marketed drugs. The study of their structure and function is paramount for modern drug discovery. A critical step in the biochemical and structural characterization of GPCRs is their extraction from the native cell membrane, a process known as solubilization. The choice of detergent for this process is crucial, as it must effectively disrupt the lipid bilayer while maintaining the receptor's native conformation and activity.
Heptyl D-glucoside (n-Heptyl-β-D-glucopyranoside) is a non-ionic detergent that has emerged as a valuable tool for the solubilization and purification of membrane proteins, including GPCRs. Its moderate alkyl chain length and non-ionic headgroup offer a balance between solubilizing power and gentleness, which is often essential for preserving the delicate structure of these receptors. These application notes provide a comprehensive guide to using this compound for the solubilization of GPCRs, including detailed protocols, comparative data, and workflow visualizations.
Properties of this compound
This compound is a mild, non-ionic detergent that is effective in solubilizing membrane proteins while often preserving their functional integrity.[1] Its properties make it a suitable candidate for the initial screening of solubilization conditions for a variety of GPCRs.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆O₆ | [2] |
| Molecular Weight | 278.34 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~30 mM | [1][3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [3] |
Comparison with Other Common Detergents
The selection of a detergent is a critical parameter that needs to be optimized for each specific GPCR. While dodecyl maltoside (DDM) is a widely used detergent for GPCR stabilization, shorter-chain detergents can also be effective, although they are sometimes considered "harsher".[4] The thermostability of a GPCR can vary significantly depending on the detergent used. For instance, a stabilized mutant of the adenosine A2A receptor (A₂A-GL26) exhibited different apparent melting temperatures (Tm) in various detergents, highlighting the importance of detergent screening.[1][5]
| Detergent | Type | CMC (mM) | Apparent Tm of A₂A-GL26 (°C) | Reference |
| This compound | Non-ionic | ~30 | Not directly reported for A₂A-GL26, but similar short-chain glucosides are used. | [1][3] |
| Decylmaltoside (DM) | Non-ionic | 1.8 | 44.5 ± 0.8 | [1][5] |
| Dodecylmaltoside (DDM) | Non-ionic | 0.17 | Wild-type A₂A receptor: 23 | [1][5] |
| Octylglucoside (OG) | Non-ionic | 20-25 | Known to be more destabilizing for some GPCRs. | [4] |
Experimental Protocols
The following protocols provide a general framework for the solubilization and purification of GPCRs using this compound. It is important to note that these are starting points, and optimization of parameters such as detergent concentration, buffer composition, and incubation time is highly recommended for each specific GPCR.
I. Preparation of Cell Membranes
This protocol describes the isolation of membranes from cultured mammalian cells expressing the target GPCR.
Materials:
-
Cultured cells expressing the target GPCR
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM HEPES, 10 mM MgCl₂, 20 mM KCl, pH 7.4, with protease inhibitors), ice-cold
-
Sucrose Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 10 mM MgCl₂, 20 mM KCl, pH 7.4, with protease inhibitors), ice-cold
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes to allow for cell swelling.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor with a microscope).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Store the membrane preparation at -80°C until use.
II. Solubilization of GPCRs with this compound
This protocol outlines the extraction of the target GPCR from the isolated cell membranes.
Materials:
-
Isolated cell membranes
-
Solubilization Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.4, with protease inhibitors)
-
This compound (stock solution, e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Thaw the isolated cell membranes on ice.
-
Dilute the membranes to a final protein concentration of 2-5 mg/mL in ice-cold Solubilization Buffer.
-
Add this compound to the membrane suspension to a final concentration of 1-2% (w/v). This is significantly above the CMC to ensure efficient solubilization. The optimal concentration should be determined empirically.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator).
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the solubilized GPCR.
-
Proceed immediately to the purification step or store the solubilized receptor at -80°C.
III. Purification of Solubilized GPCRs
This protocol describes a general affinity chromatography-based purification of a His-tagged GPCR.
Materials:
-
Solubilized GPCR extract
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (e.g., Solubilization Buffer with 20 mM imidazole and this compound at its CMC, ~70 mM or ~0.2%)
-
Elution Buffer (e.g., Wash Buffer with 250-500 mM imidazole)
-
Size Exclusion Chromatography (SEC) column
-
SEC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, this compound at its CMC, pH 7.4)
Procedure:
-
Equilibrate the affinity resin with Solubilization Buffer containing this compound at its CMC.
-
Incubate the solubilized GPCR extract with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound GPCR with Elution Buffer.
-
Concentrate the eluted protein using an appropriate centrifugal filter device.
-
For further purification and to assess the homogeneity of the preparation, perform size exclusion chromatography using an SEC column equilibrated with SEC Buffer.
-
Collect fractions and analyze for the presence and purity of the GPCR (e.g., by SDS-PAGE and Western blot).
Visualizations
GPCR Signaling Pathway
Caption: A simplified diagram of a typical G-protein coupled receptor signaling cascade.
Experimental Workflow for GPCR Solubilization and Purification
Caption: A typical experimental workflow for the solubilization and purification of a GPCR.
References
- 1. Thermostabilisation of an Agonist-Bound Conformation of the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of purification conditions and history on A2A adenosine receptor activity: The role of CHAPS and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. How do short chain non-ionic detergents destabilize GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Heptyl D-glucoside in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl D-glucoside is a non-ionic detergent that has proven effective in the solubilization and stabilization of membrane proteins, a critical prerequisite for successful structural determination via X-ray crystallography. Its utility stems from its ability to mimic the lipid bilayer environment, thereby maintaining the native conformation of the protein. This document provides detailed application notes and protocols for the use of n-heptyl-β-D-glucopyranoside in protein crystallization screening, with a focus on optimizing detergent concentration to promote the formation of high-quality crystals.
While less common than its shorter (hexyl) or longer (octyl, nonyl) alkyl chain counterparts, this compound offers a unique hydrophobic/hydrophilic balance that can be advantageous for specific membrane proteins. The choice of detergent is a critical parameter, and often, an empirical screening of several detergents, including this compound, is necessary to identify the optimal conditions for a given target protein.
Properties of n-Heptyl-β-D-glucopyranoside
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in protein crystallization.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₆O₆ | [1] |
| Molecular Weight | 278.34 g/mol | [1] |
| CAS Number | 78617-12-6 | [1] |
| Appearance | White solid crystal powder | |
| Critical Micelle Concentration (CMC) | ~70 mM (1.9%) | [1] |
| Purity | ≥98% | |
| Solubility | > 1 g in 9 mL H₂O or EtOH |
Experimental Protocols
Protein Solubilization and Purification
Prior to crystallization screening, the target membrane protein must be extracted from the cell membrane and purified in the presence of a suitable detergent. While a different detergent may be used for initial solubilization, it is often beneficial to exchange the protein into this compound during purification.
Protocol for Detergent Exchange during Affinity Chromatography:
-
Equilibrate Column: Equilibrate the affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing this compound at a concentration at or above its CMC (~70 mM). A common starting point is 1.5x to 2x the CMC.
-
Load Protein: Load the detergent-solubilized protein extract onto the column.
-
Wash: Wash the column extensively with the equilibration buffer to remove unbound proteins and the initial solubilization detergent. A gradient wash, gradually decreasing the concentration of the initial detergent while maintaining the this compound concentration, can be effective.
-
Elute: Elute the purified protein from the column using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) that also contains this compound at a concentration sufficient to maintain protein stability (typically at or above the CMC).
-
Concentrate: Concentrate the eluted protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL). It is crucial to use a concentrator with a molecular weight cutoff that is appropriate to retain the protein-detergent complex while allowing excess free detergent micelles to pass through, if desired.
Crystallization Screening by Vapor Diffusion
The hanging drop and sitting drop vapor diffusion methods are the most common techniques for screening crystallization conditions. The following protocol is a general guideline and should be optimized for each specific protein.
Materials:
-
Purified and concentrated protein-heptyl D-glucoside complex (5-20 mg/mL).
-
This compound stock solution (e.g., 10% w/v).
-
Commercially available or custom-made crystallization screens.
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
-
Pipettes for dispensing nanoliter to microliter volumes.
Protocol:
-
Prepare Protein-Detergent Mixture: Prepare a series of protein samples with varying concentrations of this compound. This can be achieved by adding small aliquots of the this compound stock solution to the concentrated protein. It is recommended to screen a range of concentrations both above and below the CMC.
-
Set up Crystallization Plates:
-
Pipette the reservoir solutions from the crystallization screen into the wells of the crystallization plate.
-
In a separate location on the plate's cover slip (hanging drop) or pedestal (sitting drop), mix the protein-detergent sample with the reservoir solution, typically in a 1:1, 1:2, or 2:1 ratio.
-
-
Seal and Incubate: Seal the plates to allow for vapor equilibration between the drop and the reservoir. Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.
-
Optimize Hits: If initial crystals are obtained, further optimization will be necessary. This involves systematically varying the concentrations of the precipitant, buffer pH, and, critically, the this compound concentration around the initial hit condition.
Quantitative Data on this compound Concentration
The optimal concentration of this compound for crystallization is protein-dependent. A systematic screening of the detergent concentration is therefore essential. Below is an illustrative table showcasing a potential screening strategy and expected outcomes.
| This compound Concentration (mM) | This compound Concentration (% w/v) | Rationale | Potential Observations |
| 35 | 0.95 | Below CMC | May promote crystallization if the monomeric form is favorable for crystal packing. Could also lead to protein aggregation. |
| 70 | 1.9 | At CMC | A critical point to test, as micelle formation begins. May yield initial crystal hits. |
| 105 | 2.85 | 1.5x CMC | A common starting point for ensuring the protein is well-solubilized in micelles. Often a good balance for stability and crystallization. |
| 140 | 3.8 | 2x CMC | Higher micelle concentration can improve protein stability but may also inhibit crystal contact formation. |
| 210 | 5.7 | 3x CMC | High detergent concentration, may be necessary for highly hydrophobic proteins but increases the likelihood of phase separation. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for membrane protein crystallization, highlighting the key stages where this compound concentration is a critical parameter.
Caption: Workflow for membrane protein crystallization using this compound.
Signaling Pathways and Logical Relationships
The role of this compound in protein crystallization is not part of a biological signaling pathway but rather a key component in the physical-chemical process of crystal formation. The logical relationship centers on the equilibrium between monomeric and micellar detergent, and how this influences the protein's solubility and ability to form an ordered crystal lattice.
Caption: Logical relationship of this compound concentration and protein state.
Conclusion
This compound is a valuable tool in the challenging field of membrane protein crystallization. Success hinges on a systematic approach to optimizing its concentration in conjunction with other critical crystallization parameters. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this detergent into their screening strategies and enhance their chances of obtaining high-quality crystals for structural analysis.
References
Application Note: Reconstituting Membrane Proteins from Heptyl β-D-glucoside Micelles into Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane proteins are integral to a vast array of cellular functions, including signal transduction, ion transport, and energy conversion, making them critical targets for pharmacological research.[1] However, studying these proteins is challenging due to their hydrophobic nature and dependence on a lipid bilayer for proper folding and function. Reconstituting purified membrane proteins into artificial lipid bilayers, or liposomes, creates proteoliposomes that provide a controlled, native-like environment.[1][2][3] This allows for detailed functional and structural analysis, free from the complexities of the native cell membrane.[1][4]
The most common strategy for reconstitution is the detergent-mediated method.[1][5] This process involves solubilizing both the membrane protein and the lipids with a detergent to form mixed micelles. Subsequent removal of the detergent prompts the self-assembly of phospholipids into a bilayer, incorporating the membrane protein to form proteoliposomes.[1][6]
Heptyl β-D-glucoside is a non-ionic detergent well-suited for this purpose. As an alkyl glucoside, it is effective at solubilizing membrane proteins while being relatively mild, thus preserving protein activity.[7][8] Its high critical micelle concentration (CMC) facilitates its removal through methods like dialysis or hydrophobic adsorption. This application note provides a detailed protocol for the reconstitution of membrane proteins from heptyl β-D-glucoside-containing micelles into pre-formed liposomes.
Principle of the Method
The reconstitution process begins with the membrane protein of interest purified and stabilized in a solution containing heptyl β-D-glucoside above its CMC. Separately, unilamellar liposomes of a defined lipid composition are prepared. The purified protein-detergent complex is then mixed with the pre-formed liposomes. The heptyl β-D-glucoside from the protein solution partitions into the liposome bilayer, causing destabilization and the formation of mixed lipid-protein-detergent micelles.[1] The key step is the slow and controlled removal of the detergent. As the detergent concentration drops below the CMC, the mixed micelles collapse, and the components reassemble into thermodynamically stable proteoliposomes, where the membrane protein is embedded within the lipid bilayer.[1][4][6]
Caption: Workflow for detergent-mediated reconstitution of membrane proteins.
Data and Parameters
Successful reconstitution depends on carefully controlling several experimental parameters. The properties of the detergent and the ratios of the components are critical.
Table 1: Properties of Heptyl β-D-glucoside
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₂₆O₆ | [7] |
| Molecular Weight | 278.34 g/mol | [7] |
| Type | Non-ionic | [8] |
| Critical Micelle Conc. (CMC) | ~30 mM | [7] |
| Primary Use | Solubilization of membrane proteins | [7][8] |
Table 2: Key Experimental Parameters for Reconstitution
| Parameter | Typical Range | Considerations |
| Protein-to-Lipid Ratio (w/w) | 1:50 to 1:1000 | A lower ratio (more lipid) often increases incorporation efficiency but yields fewer proteins per liposome.[9] |
| Initial Detergent Concentration | > CMC | Must be sufficient to maintain protein solubility before mixing with lipids. |
| Lipid Composition | Application-dependent | Should mimic the native membrane or be optimized for the desired functional assay. |
| Detergent Removal Rate | Slow and controlled | Fast removal can lead to small, heterogeneous vesicles; slow removal promotes the formation of larger liposomes.[1] |
| Temperature | 4°C or Room Temperature | Should be above the phase transition temperature of the lipids but low enough to maintain protein stability. |
Experimental Protocols
Protocol 1: Preparation of Unilamellar Liposomes by Extrusion
This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a defined size.
Materials:
-
Desired phospholipids (e.g., POPC, a mix of POPC:POPG)
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder with polycarbonate filters (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve the desired amount of lipid in chloroform in a round-bottom flask. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Drying: Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). Vortex vigorously to resuspend the lipids, forming Multilamellar Vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): To increase the homogeneity of the liposomes, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[1]
-
Extrusion: Assemble the mini-extruder with the desired polycarbonate filter (e.g., 100 nm). Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the lipid suspension through the extruder 11-21 times.[10] This forces the lipids through the defined pores, resulting in a homogenous population of LUVs.[10][11]
-
Store the prepared liposomes at 4°C until use.
Protocol 2: Reconstitution via Detergent Removal by Dialysis
Dialysis is a gentle and widely used method for removing detergents with a high CMC.[6][9]
Materials:
-
Purified membrane protein in a buffer containing Heptyl β-D-glucoside
-
Prepared LUVs (from Protocol 1)
-
Dialysis buffer (same as liposome hydration buffer)
-
Dialysis tubing or cassette (with a molecular weight cut-off of ~10-14 kDa)
-
Stir plate and stir bar
Methodology:
-
In a microcentrifuge tube, mix the purified protein-detergent complex with the pre-formed LUVs at the desired protein-to-lipid ratio (e.g., 1:200 w/w).
-
Gently mix and incubate the solution for 1 hour at 4°C or room temperature to allow for the formation of mixed micelles.[10]
-
Transfer the entire mixture into a dialysis cassette.
-
Place the cassette in a large volume (e.g., 1-2 L) of cold (4°C) dialysis buffer. The buffer volume should be at least 1000 times the sample volume.
-
Stir the buffer slowly at 4°C.
-
Change the dialysis buffer every 12 hours for a total of 2-3 days to ensure complete detergent removal.
-
After dialysis, recover the proteoliposome solution from the cassette.
-
The sample is now ready for analysis or can be stored at 4°C. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C.
Caption: Phase transitions during detergent removal lead to proteoliposome formation.
Protocol 3: Reconstitution via Detergent Removal by Hydrophobic Adsorption
This method uses polystyrene beads (e.g., Bio-Beads SM-2) to rapidly adsorb hydrophobic detergent molecules from the solution.[4][10]
Materials:
-
Purified membrane protein in a buffer containing Heptyl β-D-glucoside
-
Prepared LUVs (from Protocol 1)
-
Hydrophobic adsorption beads (e.g., Bio-Beads SM-2)
-
Reconstitution buffer (same as liposome hydration buffer)
-
End-over-end rotator
Methodology:
-
Bead Preparation: Wash the Bio-Beads extensively with methanol, followed by distilled water, and finally with the reconstitution buffer to remove preservatives and fine particles.[10]
-
Prepare the protein-lipid-detergent mixture as described in Protocol 2, Step 1 and 2.
-
Add the washed, wet Bio-Beads to the mixture at a ratio of approximately 10:1 (w/w) of beads to detergent.[10]
-
Incubate the mixture on an end-over-end rotator at 4°C. The incubation time can range from 2 hours to overnight. A stepwise addition of beads every couple of hours can result in more controlled detergent removal.
-
After incubation, carefully pipette the proteoliposome solution, leaving the beads behind.
-
The sample is now ready for analysis or storage.
Characterization of Proteoliposomes
After reconstitution, it is essential to characterize the proteoliposomes to confirm successful protein incorporation and vesicle integrity.
Table 3: Methods for Proteoliposome Characterization
| Analysis | Technique | Purpose |
| Protein Incorporation Efficiency | SDS-PAGE and Densitometry | Quantify the amount of protein successfully incorporated into the liposome fraction versus non-incorporated protein. |
| Vesicle Size and Homogeneity | Dynamic Light Scattering (DLS) | Determine the average diameter and size distribution of the proteoliposome population.[12][13] |
| Vesicle Morphology | Cryo-Electron Microscopy (Cryo-EM) | Visualize the proteoliposomes to confirm their lamellarity (unilamellar vs. multilamellar) and overall structure.[2][11] |
| Protein Orientation | Protease Protection Assays | Determine the orientation of the incorporated protein (right-side-out vs. inside-out) by assessing the accessibility of specific domains to proteases. |
| Functional Activity | Specific Activity Assays | Perform functional assays (e.g., transport assays, ligand binding) to confirm that the reconstituted protein is active and functional.[4] |
References
- 1. d-nb.info [d-nb.info]
- 2. synthelis.com [synthelis.com]
- 3. Proteoliposomes in nanobiotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 100231-64-9 | Benchchem [benchchem.com]
- 8. HEPTYL GLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. publications.aston.ac.uk [publications.aston.ac.uk]
- 11. Incorporation of bacterial membrane proteins into liposomes: factors influencing protein reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Heptyl D-glucoside in NMR Spectroscopy of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of n-heptyl-β-D-glucopyranoside (Heptyl D-glucoside) for the solubilization and structural analysis of membrane proteins by Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed protocols, data presentation tables, and workflow diagrams to facilitate the successful application of this non-ionic detergent in your research.
Introduction to this compound
This compound is a non-ionic detergent widely used for the solubilization and stabilization of membrane proteins. Its chemical structure consists of a hydrophilic glucose headgroup and a hydrophobic heptyl tail. This amphipathic nature allows it to form micelles in aqueous solutions that can mimic the lipid bilayer of cell membranes, thereby maintaining the native conformation of embedded proteins.[1][2][3] The choice of detergent is critical for obtaining high-quality NMR spectra, as it influences the size and stability of the protein-detergent complex, which in turn affects the spectral resolution.[4][5][6]
This compound's properties, such as its critical micelle concentration (CMC), make it a valuable tool for membrane protein structural biology.[7] The CMC is the concentration at which detergent monomers begin to form micelles, a crucial parameter for effective protein solubilization.
Physicochemical Properties of Common Detergents
The selection of an appropriate detergent is paramount for successful membrane protein NMR studies. The table below provides a comparison of the physicochemical properties of this compound and other commonly used detergents.
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Size (kDa) |
| n-heptyl-β-D-glucopyranoside | Heptyl DG | 278.34 [7] | ~30 [3][7] | N/A | N/A |
| n-octyl-β-D-glucopyranoside | OG | 292.37 | ~20-25[1] | 27-100[8] | 8-29[8] |
| n-decyl-β-D-maltopyranoside | DM | 482.56 | 1.8[4] | 80-90[4] | ~40[9] |
| n-dodecyl-β-D-maltopyranoside | DDM | 510.62 | 0.17[9] | ~100[10] | ~50[11] |
| Lauryldimethylamine N-oxide | LDAO | 229.42 | 1-2 | N/A | N/A |
| Dodecylphosphocholine | DPC | 351.47 | 1.5 | N/A | N/A |
Note: "N/A" indicates that specific data for this compound was not available in the reviewed literature. The properties of detergents can vary with experimental conditions such as temperature, pH, and ionic strength.
Experimental Workflow for Membrane Protein NMR
The following diagram illustrates a general workflow for preparing a membrane protein sample for NMR spectroscopy using a detergent-based approach.
Caption: General workflow for membrane protein NMR sample preparation.
Detailed Experimental Protocols
The following protocols provide a general framework for the solubilization and reconstitution of membrane proteins using this compound for NMR studies. Optimization of these protocols is essential for each specific membrane protein.
Protocol 1: Solubilization of Membrane Proteins from E. coli Membranes
This protocol describes the initial solubilization of a target membrane protein from isolated E. coli cell membranes.
Materials:
-
Isolated E. coli membranes containing the overexpressed target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol
-
This compound stock solution (e.g., 10% w/v in water)
-
Protease inhibitors
Procedure:
-
Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add protease inhibitors to the membrane suspension.
-
Add this compound from the stock solution to the desired final concentration. A good starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w). The final detergent concentration should be well above its CMC (~30 mM).
-
Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., end-over-end rotation).
-
Clarify the solubilized mixture by ultracentrifugation at >100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein for subsequent purification.
Protocol 2: Purification and Reconstitution of a His-tagged Membrane Protein for NMR
This protocol outlines the purification of a solubilized His-tagged membrane protein and its reconstitution into this compound micelles for NMR analysis.
Materials:
-
Solubilized membrane protein extract (from Protocol 1)
-
Ni-NTA affinity resin
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole, and this compound at a concentration above its CMC (e.g., 35 mM).
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole, and this compound at a concentration above its CMC.
-
NMR Buffer: 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O, and this compound at a concentration optimized for NMR.
Procedure:
-
Equilibrate the Ni-NTA resin with Wash Buffer.
-
Load the clarified supernatant onto the equilibrated resin and allow it to bind for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified membrane protein from the resin using Elution Buffer.
-
Exchange the buffer of the eluted protein into the final NMR Buffer using a desalting column or dialysis. It is crucial to maintain the this compound concentration above its CMC throughout this process.
-
Concentrate the protein-detergent complex to the desired concentration for NMR spectroscopy (typically 0.1-1 mM).
-
Verify the homogeneity and monodispersity of the sample using techniques such as size-exclusion chromatography (SEC) and dynamic light scattering (DLS).
Optimization of Experimental Conditions
Achieving high-resolution NMR spectra of membrane proteins requires careful optimization of several experimental parameters.
-
Detergent Concentration: The optimal detergent concentration is a balance between maintaining protein stability and minimizing the size of the protein-detergent complex. A range of detergent-to-protein ratios should be screened.[10]
-
pH and Buffer Composition: The pH of the NMR buffer can significantly impact protein stability and spectral quality. Screening a range of pH values is recommended. The buffer components should be chosen to be compatible with both the protein and the NMR experiment.
-
Temperature: Temperature affects both the protein's stability and the dynamics of the protein-detergent complex. Varying the temperature can sometimes improve spectral resolution.
-
Additives: The addition of salts, glycerol, or small amounts of lipids can sometimes improve the stability and homogeneity of the membrane protein sample.
Troubleshooting Common Issues
-
Protein Aggregation: If the protein aggregates during purification or concentration, consider increasing the this compound concentration, modifying the buffer composition (e.g., higher salt), or trying a different detergent.[11]
-
Poor Spectral Quality: Broad or weak NMR signals can be due to protein instability, aggregation, or a large, slowly tumbling protein-detergent complex. Further optimization of the sample conditions is necessary. In some cases, a detergent with a smaller micelle size may be required.[5]
Conclusion
This compound is a valuable detergent for the study of membrane proteins by NMR spectroscopy. Its non-ionic nature and defined CMC make it suitable for solubilizing and stabilizing a wide range of membrane proteins. By following the general protocols outlined in these application notes and systematically optimizing the experimental conditions, researchers can enhance their chances of obtaining high-quality structural and dynamic information about their membrane protein of interest.
References
- 1. NMR Studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 4. Mixing and Matching Detergents for Membrane Protein NMR Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution NMR investigations of integral membrane proteins: challenges and innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Heptyl D-glucoside in Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl D-glucoside is a non-ionic detergent widely utilized in biochemical and life science research for the gentle solubilization of membrane proteins.[1][2] Its molecular structure, consisting of a hydrophilic glucose head group and a seven-carbon alkyl chain, provides a balance between mildness and effective solubilization.[1] This makes it a valuable tool for isolating proteins from cellular membranes while preserving their native structure and function. Detergent-based cell lysis is a less harsh alternative to physical disruption methods, effectively breaking the lipid barrier of cells to release soluble proteins.[3][4]
The choice of detergent is critical for successful protein extraction and depends on the specific application.[3] this compound is particularly advantageous when working with sensitive proteins or in assays where enzymatic activity needs to be maintained.[1][2] Unlike some other detergents, it is less prone to degradation by β-glycosidase, making it suitable for use with samples that may contain this enzyme.[1][2]
Key Properties of this compound
A crucial property of any detergent used in cell lysis is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles.[5] Above the CMC, the detergent is effective at solubilizing membranes and membrane proteins.
| Property | Value | Reference |
| Molecular Weight | 278.34 g/mol | [1] |
| Detergent Class | Non-ionic | [2][6] |
| Critical Micelle Concentration (CMC) | ~30 mM | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous solutions | [2] |
Experimental Protocols
General Cell Lysis Protocol using this compound
This protocol provides a general framework for the lysis of cultured mammalian cells. Optimization may be required based on the specific cell type and the downstream application.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Protease and Phosphatase Inhibitor Cocktails (recommended to prevent protein degradation)[3]
-
Microcentrifuge
-
Cell scraper
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Lysis Buffer Preparation:
-
Prepare the Lysis Buffer and keep it on ice.
-
Just before use, add this compound to the Lysis Buffer to a final concentration of 1-2% (w/v). The optimal concentration may need to be determined empirically but should be above the CMC.
-
Add protease and phosphatase inhibitors to the Lysis Buffer to prevent protein degradation.
-
-
Cell Lysis:
-
For adherent cells, add the complete Lysis Buffer (with this compound and inhibitors) to the culture dish. Use a sufficient volume to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
For suspension cells, resuspend the cell pellet in the complete Lysis Buffer.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
-
Harvesting Lysate:
-
For adherent cells, use a cell scraper to detach the cells and collect the lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000-20,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
-
Downstream Processing:
-
The clarified lysate is now ready for downstream applications such as protein quantification, immunoprecipitation, or western blotting. Store the lysate at -80°C for long-term storage.
-
Considerations for Different Cell Types:
-
Bacterial Cells: Gram-positive and gram-negative bacteria have a peptidoglycan layer that requires additional disruption.[7] While this compound can be effective for solubilizing bacterial membrane proteins, an initial enzymatic lysis step (e.g., with lysozyme) or physical disruption (e.g., sonication) may be necessary to break the cell wall.[4][7][8]
-
Yeast Cells: Similar to bacteria, yeast cells have a robust cell wall. Enzymatic digestion (e.g., with zymolase) or mechanical disruption (e.g., glass bead homogenization) is typically required before detergent-based lysis.[4]
-
Plant Cells: The rigid cellulose cell wall of plant cells necessitates harsh mechanical disruption (e.g., grinding in liquid nitrogen) prior to protein extraction with a detergent-containing buffer.[4]
Diagrams
Caption: General workflow for cell lysis using this compound.
Caption: Solubilization of membrane proteins by this compound.
References
- 1. This compound | 100231-64-9 | Benchchem [benchchem.com]
- 2. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. HEPTYL GLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 7. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heptyl D-glucoside for Functional Reconstitution of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of n-Heptyl-β-D-glucopyranoside (Heptyl D-glucoside) in the functional reconstitution of ion channels. This compound is a non-ionic detergent that has proven effective in solubilizing and reconstituting membrane proteins, offering a balance between efficacy and mildness.
Introduction to this compound
This compound is a member of the alkyl glucoside family of detergents, which are widely used in membrane biochemistry. Its amphipathic nature, with a hydrophilic glucose headgroup and a hydrophobic heptyl tail, allows it to effectively disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins from their native environment. Compared to the more commonly used Octyl D-glucoside, this compound has a slightly shorter alkyl chain, which influences its physicochemical properties such as the Critical Micelle Concentration (CMC).
Key Advantages of this compound:
-
Mildness: It is considered a mild detergent, which helps in preserving the native structure and function of the solubilized ion channel.
-
High CMC: A relatively high CMC facilitates its removal by dialysis or gel filtration during the reconstitution process.
-
Chemical Stability: As a glucoside, it offers good chemical stability and is not degraded by β-glycosidases, which can be a concern with some other detergents.[1][2]
-
Low Temperature Solubility: It is soluble in aqueous solutions at low temperatures, making it suitable for working with temperature-sensitive proteins.[2]
Data Presentation: Physicochemical Properties of Detergents
A crucial step in choosing a detergent for membrane protein research is comparing its properties with other available options. The following table summarizes the key physicochemical properties of this compound and other commonly used non-ionic detergents.
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |
| This compound | C₁₃H₂₆O₆ | 278.34 | ~30 - 40 | Not Widely Reported |
| n-Octyl-β-D-glucopyranoside (OG) | C₁₄H₂₈O₆ | 292.37 | ~20 - 25 | ~25 |
| n-Dodecyl-β-D-maltoside (DDM) | C₂₄H₄₆O₁₁ | 510.62 | ~0.17 | Not Widely Reported |
| Lauryl Maltose Neopentyl Glycol (LMNG) | C₄₇H₈₈O₂₆ | 1085.2 | ~0.01 | ~91 |
| n-Heptyl-β-D-thioglucoside | C₁₃H₂₆O₅S | 294.41 | 30 | Not Widely Reported |
Experimental Protocols
The following are generalized protocols for the solubilization and functional reconstitution of ion channels using this compound. These protocols should be optimized for each specific ion channel and experimental setup.
Protocol 1: Solubilization of Ion Channels from Native Membranes
This protocol describes the extraction of ion channels from cell membranes.
Materials:
-
Cell paste or membrane preparation containing the ion channel of interest
-
This compound
-
Solubilization Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Homogenizer
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Start with a high-quality membrane preparation. If starting from whole cells, pellet the cells and wash them in a suitable buffer before proceeding to membrane isolation.
-
Detergent Concentration: Determine the optimal concentration of this compound. A good starting point is to use a concentration 2-3 times the CMC. For this compound, a concentration range of 60-120 mM can be tested. The final detergent concentration will need to be optimized for your specific protein.
-
Solubilization: a. Resuspend the membrane pellet in cold Solubilization Buffer. b. Add this compound to the desired final concentration. c. Incubate the mixture on a rotator at 4°C for 1-4 hours. The optimal solubilization time needs to be determined empirically.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.
-
Collect Supernatant: The supernatant contains the solubilized ion channel-detergent-lipid mixed micelles. This can be used for purification or directly for reconstitution.
Protocol 2: Functional Reconstitution of Ion Channels into Liposomes
This protocol describes the incorporation of solubilized ion channels into artificial lipid vesicles (liposomes).
Materials:
-
Purified or solubilized ion channel in this compound
-
Lipids (e.g., a mixture of POPE and POPG in a 3:1 ratio)
-
Reconstitution Buffer (e.g., 10 mM HEPES pH 7.4, 100 mM KCl)
-
This compound
-
Dialysis tubing (with an appropriate molecular weight cutoff, e.g., 10 kDa) or size-exclusion chromatography column
-
Bio-Beads or similar detergent removal system (optional)
Procedure:
-
Liposome Preparation: a. Prepare a lipid film by drying the desired lipid mixture under a stream of nitrogen gas in a glass vial. b. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent. c. Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs). d. To form small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice until the solution becomes clear.
-
Detergent-Mediated Liposome Solubilization: Add this compound to the liposome suspension to the point of saturation or complete solubilization. The exact concentration will depend on the lipid concentration and should be determined empirically.
-
Incorporation of Ion Channel: a. Mix the purified, solubilized ion channel with the detergent-destabilized liposomes. The protein-to-lipid ratio is a critical parameter and should be optimized (e.g., starting with 1:100 w/w). b. Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.
-
Detergent Removal: This is a crucial step for the formation of proteoliposomes. The slow removal of the detergent allows the ion channel to insert into the reforming lipid bilayer.
-
Dialysis: Dialyze the mixture against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform several buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography: Pass the mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with Reconstitution Buffer. The proteoliposomes will elute in the void volume, while the smaller detergent micelles will be retained.
-
Adsorption: Use detergent-adsorbing beads (e.g., Bio-Beads) to remove the detergent. Add the beads to the mixture and incubate with gentle mixing at 4°C.
-
-
Characterization: The resulting proteoliposomes can be characterized for ion channel function using techniques such as patch-clamping, flux assays, or single-channel recording.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
Application Note & Protocol: Preparing Protein Samples with Heptyl β-D-Glucoside for Cryo-EM
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-particle cryo-electron microscopy (cryo-EM) has become an indispensable technique in structural biology for determining the high-resolution structures of complex biological macromolecules, particularly membrane proteins.[1][2] A critical bottleneck in the cryo-EM workflow is the preparation of high-quality, stable, and monodisperse protein samples embedded in a thin layer of vitreous ice.[3] For membrane proteins, this requires their extraction from the native lipid bilayer and stabilization in a soluble form using amphipathic molecules like detergents.
Alkyl glucoside detergents are a class of non-ionic surfactants widely used for their effectiveness in solubilizing membrane proteins while often preserving their structural and functional integrity.[4][5] n-Octyl-β-D-glucopyranoside (OG) is a well-established member of this class, known for its high critical micelle concentration (CMC), which facilitates its removal by dialysis.[5][6] n-Heptyl-β-D-glucopyranoside, a related detergent with a shorter alkyl chain, offers an alternative for membrane protein studies. Its properties, such as a potentially higher CMC, can be advantageous for specific proteins where finer control over solubilization and reconstitution is required.[7]
This document provides detailed protocols and key considerations for the use of Heptyl β-D-glucoside in the preparation of membrane protein samples for cryo-EM analysis.
Properties of Alkyl Glucoside Detergents
Heptyl β-D-glucoside is a non-ionic detergent characterized by a seven-carbon alkyl tail and a glucose headgroup. The choice of detergent is critical, as it influences solubilization efficiency, protein stability, and the behavior of the sample during vitrification. The Critical Micelle Concentration (CMC) is a key parameter; it is the concentration above which detergent monomers self-assemble into micelles, which are necessary for solubilizing membrane proteins.[8][9]
Table 1: Physicochemical Properties of Heptyl D-glucoside and Related Detergents
| Property | n-Heptyl β-D-glucopyranoside | n-Octyl β-D-glucopyranoside (OG) | n-Heptyl-β-D-thioglucoside |
| Molecular Weight ( g/mol ) | 278.34 | 292.37 | 294.41[10] |
| Chemical Formula | C₁₃H₂₆O₆ | C₁₄H₂₈O₆ | C₁₃H₂₆O₅S[11] |
| CMC (mM) | ~79 | ~20-25[5][6] | ~30[10] |
| Detergent Class | Non-ionic | Non-ionic[5] | Non-ionic[10] |
Note: The CMC is an empirical value that can be affected by buffer conditions such as temperature, pH, and ionic strength.
Experimental Workflow and Methodologies
The overall process involves isolating the cell membranes, solubilizing the target protein with this compound, purifying the resulting protein-detergent complex (PDC), and preparing the sample for vitrification.
Detailed Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins
This protocol outlines the initial extraction of the target membrane protein from isolated cell membranes. The goal is to find the minimal detergent concentration that efficiently extracts the protein while maintaining its stability.
-
Preparation of Membranes:
-
Thaw a pellet of cells expressing the target protein on ice.
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).
-
Clarify the lysate by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a wash buffer (e.g., high salt buffer to remove peripheral proteins) and repeat the ultracentrifugation step.
-
Finally, resuspend the washed membrane pellet in a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl) to a final protein concentration of 10-20 mg/mL.
-
-
Detergent Screening and Solubilization:
-
Prepare a 10% (w/v) stock solution of Heptyl β-D-glucoside in water or buffer.
-
In separate microcentrifuge tubes, aliquot the membrane suspension.
-
Add the this compound stock solution to final concentrations ranging from 0.5% to 2.0% (w/v). This range typically spans well above the CMC to ensure micelle formation.[3]
-
Incubate the suspension with gentle rotation for 1-2 hours at 4°C.
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation (100,000 x g for 30-60 minutes at 4°C).
-
Carefully collect the supernatant (solubilized fraction) and analyze both the supernatant and pellet by SDS-PAGE to determine the optimal solubilization concentration.
-
Protocol 2: Purification of the Protein-Detergent Complex (PDC)
Once solubilized, the target protein must be purified away from other membrane and cellular proteins.
-
Affinity Chromatography:
-
Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins) with a binding buffer containing this compound at a concentration just above its CMC (e.g., ~0.3% w/v or ~11 mM).
-
Load the solubilized supernatant onto the column.
-
Wash the column extensively with wash buffer (binding buffer with a slightly increased concentration of imidazole for His-tags, if applicable) also containing ~0.3% this compound.
-
Elute the protein using an elution buffer (e.g., high imidazole concentration for His-tags) containing ~0.3% this compound.
-
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a SEC column (e.g., Superose 6, SRT-10) with a final buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl) containing this compound at a concentration slightly above its CMC (~0.3% w/v).
-
Concentrate the eluted protein from the affinity step if necessary.
-
Inject the concentrated sample onto the SEC column.
-
Collect fractions corresponding to the monodisperse peak of the target protein-detergent complex.
-
Analyze fractions by SDS-PAGE to confirm purity.
-
Protocol 3: Cryo-EM Grid Preparation and Vitrification
This is the final and often most challenging step, requiring careful optimization of protein concentration and vitrification parameters.
-
Sample Concentration:
-
Pool the pure fractions from SEC.
-
Concentrate the sample to a final concentration range of 0.5 - 5.0 mg/mL.[12] The optimal concentration is protein-dependent and must be determined empirically.
-
During concentration, the detergent concentration will also increase. It is crucial that the final detergent concentration remains optimal and does not lead to aggregation or artifacts. The optimal total detergent concentration for cryo-EM grids is often found to be between 0.05% and 0.4%.[13]
-
-
Grid Preparation and Plunging:
-
Set up a vitrification device (e.g., Vitrobot Mark IV, Leica EM GP) to a controlled temperature (e.g., 4°C) and humidity (e.g., 95-100%).
-
Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to render the surface hydrophilic.
-
Apply 3-4 µL of the concentrated protein sample to the grid.
-
Blot away excess liquid using filter paper. The blotting time (typically 2-6 seconds) is a critical parameter that must be optimized to achieve appropriate ice thickness.[12]
-
Immediately plunge the grid into a cryogen (liquid ethane or propane) cooled by liquid nitrogen to vitrify the sample.
-
Store the vitrified grid in liquid nitrogen until imaging.
-
Key Considerations and Optimization
-
Detergent Concentration: Maintaining the detergent concentration above the CMC is essential to keep the protein soluble. However, excessive free micelles in the final sample can create high background noise in cryo-EM images and interfere with particle picking.[1] The goal is to use the lowest concentration of this compound that maintains a stable, monodisperse sample.
-
Buffer Composition: The pH, ionic strength, and presence of additives (e.g., glycerol, specific lipids) in the buffer can significantly impact protein stability and behavior during vitrification.[12]
-
Protein Aggregation: Aggregation is a common problem. If observed, consider adjusting the detergent or salt concentration, or screening other detergents.[13]
-
Ice Thickness: Optimal ice thickness should be slightly greater than the diameter of the protein-detergent complex. This is primarily controlled by blotting time, blotting force, and the number of blots.
-
Particle Distribution: Aim for an even distribution of particles within the holes of the grid. Poor distribution can result from protein interaction with the air-water interface or the carbon support. Adding a low concentration of a different detergent or using different grid types (e.g., gold grids) can sometimes mitigate this.
Summary of Experimental Parameters
Table 2: Recommended Starting Parameters for Optimization
| Parameter | Recommended Range | Key Considerations |
| Solubilization [this compound] | 0.5% - 2.0% (w/v) | Empirically determine the lowest concentration for efficient extraction. |
| Purification [this compound] | ~0.3% (w/v) or >CMC | Maintain protein solubility without excessive free micelles. |
| Final Protein Concentration | 0.5 - 5.0 mg/mL | Protein-dependent; screen a range to find optimal particle density.[12] |
| Vitrification Temperature | 4 - 22 °C | Match the protein's storage conditions to maintain stability.[12] |
| Vitrification Humidity | 95 - 100% | Prevents premature drying of the sample on the grid.[12] |
| Blotting Time | 2 - 6 seconds | The primary determinant of ice thickness; requires careful optimization.[12] |
By systematically applying and optimizing these protocols, researchers can leverage the properties of Heptyl β-D-glucoside to prepare high-quality membrane protein samples suitable for high-resolution structure determination by cryo-EM.
References
- 1. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Cryo-Electron Microscopy Structure Determination of Haemophilus influenzae Tellurite-Resistance Protein A via 200 kV Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 11. n-Heptyl beta-D-thioglucoside | C13H26O5S | CID 656917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Heptyl b-D-glucopyranoside | 78617-12-6 | DH04966 [biosynth.com]
- 13. seu.ac.lk [seu.ac.lk]
Application Notes and Protocols: Efficient Removal of Heptyl β-D-glucoside from Protein Samples via Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl β-D-glucoside is a non-ionic detergent commonly employed for the solubilization and purification of membrane proteins. Its utility stems from its ability to disrupt lipid bilayers and isolate proteins in a near-native conformation. However, the presence of detergents can interfere with downstream applications such as functional assays, structural studies (e.g., crystallography, cryo-EM), and biophysical characterization. Therefore, the efficient and complete removal of Heptyl β-D-glucoside is a critical step in many research and drug development workflows.
Dialysis is a widely used, gentle, and effective method for removing small molecules like detergent monomers from protein solutions. The process relies on the principles of passive diffusion across a semi-permeable membrane with a defined molecular weight cut-off (MWCO) that retains the larger protein molecules while allowing smaller detergent monomers to pass through into a larger volume of detergent-free buffer (dialysate). This application note provides a detailed protocol for the removal of Heptyl β-D-glucoside from protein samples using dialysis, including methods for quantification of residual detergent and assessment of protein stability post-dialysis.
Properties of Heptyl β-D-glucoside
Understanding the physicochemical properties of Heptyl β-D-glucoside is crucial for optimizing its removal.
| Property | Value | Reference |
| Molecular Weight | ~278.34 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~20-25 mM (approximately 0.55-0.69% w/v) | [2] |
| Aggregation Number | Varies with conditions | [3] |
| Micelle Molecular Weight | ~8,000 Da (for the similar octyl glucoside) | [3] |
The relatively high Critical Micelle Concentration (CMC) of alkyl glucosides like Heptyl β-D-glucoside facilitates its removal by dialysis, as a significant portion of the detergent exists as monomers in solution, which can readily pass through the dialysis membrane.[4]
Experimental Protocols
Dialysis Protocol for Heptyl β-D-glucoside Removal
This protocol is a general guideline and may require optimization based on the specific protein and experimental requirements.
Materials:
-
Protein sample containing Heptyl β-D-glucoside (typically 1-2% w/v for initial solubilization)
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for proteins >20 kDa)
-
Dialysis buffer (see section 3.2 for recommendations)
-
Large beaker or container for dialysate
-
Stir plate and stir bar
-
Refrigerator or cold room (4°C)
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Carefully load the protein sample into the dialysis tubing/cassette, avoiding the introduction of air bubbles. Securely seal the tubing/cassette.
-
Initiate Dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently at 4°C.
-
First Buffer Exchange: After 2-4 hours, discard the dialysate and replace it with fresh, cold dialysis buffer.
-
Second Buffer Exchange: After another 2-4 hours, perform a second buffer exchange with fresh, cold dialysis buffer.
-
Overnight Dialysis: Allow the sample to dialyze overnight at 4°C with continuous stirring.
-
Final Buffer Exchange (Optional): For complete removal, a third buffer exchange can be performed on the following day for an additional 2-4 hours.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the protein sample using a pipette.
-
Post-Dialysis Analysis: Proceed with quantification of residual detergent and assessment of protein concentration, stability, and activity.
dot
References
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with Heptyl D-glucoside
Welcome to the technical support center for utilizing Heptyl D-glucoside to prevent protein aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on incorporating this non-ionic surfactant into your experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and functionality of your proteins.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
This compound is a non-ionic surfactant belonging to the alkyl glucoside family. It possesses a hydrophilic glucose headgroup and a hydrophobic heptyl tail. This amphipathic nature allows it to interact with hydrophobic patches on the surface of proteins that might otherwise lead to self-association and aggregation. By forming a shield around these regions, this compound increases the protein's solubility and stability in aqueous solutions, thereby preventing aggregation.[1][2][3][4] Non-ionic detergents like this compound are considered mild and are less likely to denature proteins compared to ionic detergents.[1][4]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which the surfactant monomers begin to self-assemble into micelles. For this compound, the CMC is approximately 30 mM. Understanding the CMC is crucial because the behavior of the detergent and its interaction with proteins can differ below and above this concentration. For preventing aggregation of soluble proteins, concentrations are typically kept below or slightly above the CMC to ensure the presence of monomeric detergent or small micelles that can effectively shield hydrophobic protein surfaces without causing denaturation.
Q3: At what concentration should I use this compound to prevent aggregation of my soluble protein?
The optimal concentration of this compound can vary depending on the specific protein and buffer conditions. A good starting point for soluble proteins is to screen a range of concentrations around the CMC (30 mM). It is recommended to test concentrations from below the CMC (e.g., 5-10 mM) to slightly above (e.g., 30-50 mM). For particularly aggregation-prone proteins, you may need to empirically determine the lowest effective concentration that maintains solubility and stability without interfering with downstream applications.
Q4: Is this compound compatible with common protein purification techniques?
Yes, this compound, as a non-ionic detergent, is generally compatible with many protein purification methods, including:
-
Affinity Chromatography (e.g., Ni-NTA, Strep-Tactin): It typically does not interfere with the binding of tagged proteins to the resin.
-
Ion-Exchange Chromatography (IEX): Being non-ionic, it does not significantly alter the charge of the protein and can be used in IEX buffers.
-
Size-Exclusion Chromatography (SEC): It can be included in the running buffer to maintain protein solubility throughout the separation process.
However, it is always advisable to perform a small-scale test to ensure compatibility with your specific column and resin.
Q5: Will this compound interfere with my protein's activity or downstream assays?
While this compound is considered a mild detergent, it can potentially interfere with certain assays, particularly those that are sensitive to the presence of surfactants or involve protein-protein interactions. It is crucial to include appropriate controls in your experiments. If interference is observed, you may need to remove the detergent, for example, through dialysis or buffer exchange, or use a lower concentration that still provides stability.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to prevent protein aggregation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein still aggregates after adding this compound. | 1. Suboptimal Detergent Concentration: The concentration may be too low to effectively shield hydrophobic patches. 2. Inappropriate Buffer Conditions: pH, ionic strength, or the presence of certain ions can still promote aggregation. 3. Temperature Stress: The protein may be sensitive to the experimental temperature. 4. High Protein Concentration: The protein concentration may be too high for the detergent to handle effectively. | 1. Optimize Concentration: Perform a concentration screen from below to above the CMC (e.g., 5 mM to 50 mM) to find the optimal concentration for your protein. 2. Adjust Buffer: Screen different buffer pH values (at least 1 unit away from the protein's pI) and ionic strengths (try varying salt concentrations).[1] 3. Control Temperature: Perform purification and handling steps at a lower temperature (e.g., 4°C) if the protein is heat-labile. 4. Lower Protein Concentration: If possible, work with a lower protein concentration during purification and concentrate the sample in the final step in the presence of the optimized this compound concentration.[2] |
| Protein precipitates upon addition of this compound. | 1. Detergent-Induced Precipitation: In rare cases, the interaction between the detergent and protein at a specific concentration can lead to precipitation. 2. Buffer Incompatibility: The detergent may not be fully soluble or stable in the chosen buffer system. | 1. Vary Detergent Concentration: Test a wider range of concentrations, as the precipitation might be specific to a narrow concentration window. 2. Check Buffer Compatibility: Ensure the buffer components are compatible with this compound. Prepare fresh buffer and detergent solutions. |
| Loss of protein activity. | 1. Detergent-Induced Denaturation: Although mild, this compound might partially denature sensitive proteins at higher concentrations. 2. Interference with Active Site: The detergent may be sterically hindering the active site of the protein. | 1. Use Lower Concentration: Determine the minimal concentration of this compound required to prevent aggregation and test if activity is retained at this concentration. 2. Detergent Removal: If possible, remove the detergent before activity assays using methods like dialysis, diafiltration, or hydrophobic adsorption chromatography. |
| Interference in downstream assays (e.g., absorbance readings, mass spectrometry). | 1. UV Absorbance: Some detergents can absorb at 280 nm. 2. Mass Spectrometry Interference: Detergents can suppress ionization in mass spectrometry. | 1. Use a Detergent-Free Blank: Always use a buffer containing the same concentration of this compound as the blank for spectrophotometric measurements. 2. Detergent Removal/Compatibility: For mass spectrometry, it is often necessary to remove the detergent. Alternatively, use mass spectrometry-compatible detergents if possible. |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration to Prevent Aggregation
This protocol outlines a systematic approach to determine the most effective concentration of this compound for stabilizing a soluble protein.
Materials:
-
Purified, aggregation-prone protein stock solution
-
This compound stock solution (e.g., 200 mM in water or buffer)
-
Assay buffer (e.g., Tris-HCl, HEPES, or PBS at the desired pH)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm for turbidity
Procedure:
-
Prepare a dilution series of this compound: In the assay buffer, prepare a series of this compound concentrations. A suggested range to test is 0 mM, 5 mM, 10 mM, 20 mM, 30 mM, 40 mM, and 50 mM.
-
Add protein to the detergent solutions: In each well of the 96-well plate, add your protein to the different this compound solutions to a final protein concentration that is known to cause aggregation. The final volume in each well should be consistent (e.g., 100 µL).
-
Induce Aggregation (Optional): If aggregation is triggered by a specific stressor (e.g., temperature shift, addition of a denaturant), apply this stress to the plate. For example, incubate the plate at a higher temperature for a set period.
-
Monitor Aggregation: Measure the turbidity of the samples by reading the absorbance at 340 nm or 600 nm over time (e.g., every 15 minutes for 2 hours).
-
Analyze Data: Plot the absorbance values against time for each this compound concentration. The optimal concentration will be the lowest concentration that effectively suppresses the increase in turbidity over time.
Workflow for Screening this compound Concentration
References
Technical Support Center: Membrane Protein Extraction with Heptyl β-D-glucoside
Welcome to the technical support center for troubleshooting low yield in membrane protein extraction using Heptyl β-D-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Heptyl β-D-glucoside and why is it used for membrane protein extraction?
Heptyl β-D-glucoside is a non-ionic detergent used for the solubilization of membrane proteins. Like other alkyl glycoside detergents, it is effective at disrupting the lipid bilayer to extract integral membrane proteins while generally being mild enough to preserve the protein's native structure and function. Its non-ionic nature makes it compatible with downstream applications like ion-exchange chromatography.
Q2: What is the Critical Micelle Concentration (CMC) of Heptyl β-D-glucoside and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. Effective solubilization of membrane proteins occurs at detergent concentrations above the CMC. The CMC for n-Heptyl-β-D-glucopyranoside is approximately 79 mM. It is crucial to work at concentrations above this value to ensure an adequate supply of micelles for encapsulating the membrane proteins.
Q3: How does Heptyl β-D-glucoside compare to the more common Octyl β-D-glucoside?
Heptyl β-D-glucoside has a shorter alkyl chain than Octyl β-D-glucoside, which influences its properties. Generally, detergents with shorter alkyl chains have higher CMCs and form smaller micelles. While Octyl β-D-glucoside is more widely used, Heptyl β-D-glucoside can be an effective alternative. For instance, its thio-analog, n-Heptyl-β-D-thioglucoside, has been shown to be as effective as octylglucoside in solubilizing membrane proteins.[1] The choice between them may depend on the specific properties of the target protein and the desired characteristics of the protein-detergent complex.
Q4: Can I use n-Heptyl-β-D-thioglucoside instead of n-Heptyl-β-D-glucoside?
Yes, n-Heptyl-β-D-thioglucoside is a closely related non-ionic detergent. A key advantage is its resistance to degradation by β-glycosidases, which might be present in your sample.[2] It has a lower CMC of 30 mM and is also effective for solubilizing membrane proteins, even at low temperatures.[2]
Troubleshooting Guide for Low Yield
Low yield is a common challenge in membrane protein extraction. This guide addresses specific issues you might encounter when using Heptyl β-D-glucoside.
Issue 1: Inefficient Solubilization of the Target Protein
Possible Cause: Suboptimal Detergent Concentration
Troubleshooting Steps:
-
Verify Concentration: Ensure your working concentration of Heptyl β-D-glucoside is well above its CMC of 79 mM. A common starting point is 1.5 to 2 times the CMC.
-
Optimize Detergent-to-Protein Ratio: The optimal ratio can vary. Perform a small-scale screen with a range of Heptyl β-D-glucoside concentrations to determine the most effective concentration for your specific target protein.
-
Consider a Detergent Screen: If optimizing the concentration of Heptyl β-D-glucoside does not improve yield, consider screening a panel of different detergents, including those with different alkyl chain lengths or head groups.
Possible Cause: Inadequate Incubation Time or Temperature
Troubleshooting Steps:
-
Extend Incubation Time: Solubilization can be a slow process. Try increasing the incubation time with the detergent.
-
Adjust Temperature: Perform solubilization at 4°C to minimize proteolysis and maintain protein stability. However, some proteins may require higher temperatures for efficient extraction. If performing the extraction at a higher temperature, ensure protease inhibitors are present.
Issue 2: Protein Precipitation or Aggregation After Solubilization
Possible Cause: Protein Instability in Heptyl β-D-glucoside Micelles
Troubleshooting Steps:
-
Buffer Optimization: The composition of your solubilization buffer is critical. Optimize the pH and ionic strength. The addition of stabilizing agents such as glycerol (10-20%), specific lipids (e.g., cholesterol), or co-factors can improve protein stability.
-
Add Reducing Agents: If your protein has exposed cysteine residues, including a reducing agent like DTT or TCEP in the buffer can prevent the formation of intermolecular disulfide bonds that lead to aggregation.
-
Evaluate Other Detergents: Your protein may not be stable in Heptyl β-D-glucoside. Testing other mild, non-ionic detergents may be necessary.
Issue 3: Low Initial Expression of the Membrane Protein
Possible Cause: Poor Protein Expression in the Host System
Troubleshooting Steps:
-
Optimize Expression Conditions: Adjust parameters such as induction time, temperature, and inducer concentration (e.g., IPTG) to maximize the expression of your target protein.[3][4]
-
Select an Appropriate Host Strain: Some E. coli strains are better suited for expressing membrane proteins than others. Consider screening different expression strains.[3]
-
Codon Optimization: If expressing a protein from a different organism, ensure the codon usage is optimized for your expression host.
Issue 4: Inefficient Lysis and Membrane Fractionation
Possible Cause: Incomplete Cell Disruption or Poor Membrane Isolation
Troubleshooting Steps:
-
Ensure Efficient Lysis: Use a reliable method for cell lysis, such as sonication or a French press, and confirm lysis efficiency.[3]
-
Optimize Centrifugation: Ensure that the centrifugation steps to pellet the cell debris and then the membrane fraction are appropriate. Ultracentrifugation is often required to efficiently pellet the membrane fraction.[3]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Heptyl β-D-glucoside Concentration | > 79 mM (CMC) | Start with 1.5-2x CMC and optimize. |
| n-Heptyl-β-D-thioglucoside Concentration | > 30 mM (CMC) | A good alternative, resistant to β-glycosidases.[2] |
| Incubation Temperature | 4°C to Room Temperature | Start at 4°C to maintain protein stability. |
| Incubation Time | 30 minutes to several hours | Optimize for your specific protein. |
| pH | 7.0 - 8.5 | Protein-dependent, screen for optimal stability. |
| Glycerol | 10 - 20% (v/v) | Can improve protein stability. |
Experimental Protocol: Membrane Protein Extraction
This is a general protocol that should be optimized for your specific protein of interest.
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with the lysis buffer to remove any remaining soluble proteins.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and your optimized concentration of Heptyl β-D-glucoside).
-
Incubate with gentle agitation for your optimized time and temperature (e.g., 1 hour at 4°C).
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
-
Downstream Processing:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Proceed with your downstream purification steps, such as affinity chromatography, ensuring that a concentration of Heptyl β-D-glucoside above its CMC is maintained in all buffers to keep the protein soluble.
-
Visualizations
Caption: Troubleshooting workflow for low yield in membrane protein extraction.
Caption: Experimental workflow for membrane protein extraction.
References
- 1. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 3. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Technical Support Center: Protein Quantification in the Presence of Heptyl D-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bradford or BCA protein assays due to the presence of the non-ionic detergent, Heptyl D-glucoside.
Frequently Asked Questions (FAQs)
Q1: Can I use the Bradford or BCA assay to determine protein concentration in a sample containing this compound?
A: The compatibility of your sample with either the Bradford or BCA assay depends on the concentration of this compound. The Bradford assay is generally more sensitive to detergents than the BCA assay. High concentrations of this compound can interfere with both assays, leading to inaccurate protein concentration measurements.
Q2: How does this compound interfere with these protein assays?
A: In the Bradford assay , detergents can interfere with the binding of the Coomassie dye to proteins, leading to either an underestimation or overestimation of the protein concentration. Detergents can also cause the dye to precipitate. In the BCA assay , while generally more resistant to non-ionic detergents, high concentrations can still interfere with the copper chelation reaction, potentially leading to inaccurate results.
Q3: What are the maximum compatible concentrations of detergents similar to this compound for Bradford and BCA assays?
| Assay | Interfering Substance | Maximum Compatible Concentration |
| Bradford Assay | Octyl β-glucoside | 0.1% |
| BCA Assay | Octyl β-glucoside | 1% |
Note: This data should be used as a guideline. It is always recommended to perform a compatibility test with your specific sample buffer.
Q4: What are the initial signs of interference in my protein assay?
A: Signs of interference can include:
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Inconsistent readings: Replicates of the same sample yield significantly different results.
-
High background absorbance: The blank control (buffer with no protein) shows a high absorbance reading.
-
Non-linear standard curve: The plot of absorbance versus protein concentration for your standards is not linear.
-
Precipitation: A visible precipitate forms upon addition of the assay reagent to your sample.
Troubleshooting Guides
If you suspect that this compound is interfering with your protein assay, follow this troubleshooting guide.
Step 1: Assess the Likelihood of Interference
First, determine if interference is likely based on the concentration of this compound in your sample.
Caption: Initial assessment of this compound interference potential.
Step 2: Troubleshooting Workflow for Detergent Interference
If interference is likely, follow this workflow to mitigate the effects of this compound on your protein assay.
Caption: Troubleshooting workflow for protein assays with detergent interference.
Experimental Protocols
Protocol 1: Sample Dilution
This is the simplest method to reduce the concentration of this compound to a level compatible with your assay.
Methodology:
-
Prepare a series of dilutions of your protein sample using a buffer that does not contain any interfering substances (e.g., phosphate-buffered saline).
-
Prepare your protein standards in the same dilution buffer.
-
Perform the protein assay on the diluted samples and the standards.
-
Calculate the protein concentration in the original, undiluted sample by multiplying the result by the dilution factor.
Consideration: This method is only suitable if the protein concentration in the diluted sample is still within the detection range of the assay.
Protocol 2: Protein Precipitation (Acetone)
This method removes detergents and other interfering substances by precipitating the protein.
Methodology:
-
To your protein sample in a microcentrifuge tube, add four volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 1 hour to precipitate the protein.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the this compound and other soluble contaminants.
-
Wash the protein pellet by adding one volume of ice-cold acetone, vortexing briefly, and centrifuging again at 13,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend the protein pellet in a buffer compatible with your downstream application and protein assay.
Protocol 3: Dialysis
Dialysis is a process that separates molecules in solution based on differences in their size by diffusion through a semi-permeable membrane. This is effective for removing small molecules like detergents from protein samples.
Methodology:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load your protein sample into the dialysis tubing or cassette.
-
Place the sealed dialysis unit into a large volume of dialysis buffer (at least 200 times the sample volume) that does not contain this compound.
-
Stir the dialysis buffer gently at 4°C.
-
Change the dialysis buffer every 2-3 hours for a total of 3-4 buffer changes to ensure complete removal of the detergent.
-
After the final buffer change, recover the protein sample from the dialysis unit.
Alternative Protein Assays
If the above troubleshooting steps are not successful or are not suitable for your experimental needs, consider using a detergent-compatible protein assay. Several commercially available assays are formulated to be resistant to interference from a wide range of detergents. Examples include certain modified Bradford assays and specialized BCA assays. Always consult the manufacturer's compatibility chart to ensure the assay is suitable for your specific buffer composition.[1]
References
Technical Support Center: Stabilizing G-Protein-Coupled Receptors (GPCRs) in Heptyl-β-D-glucopyranoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stabilizing G-protein-coupled receptors (GPCRs) in the presence of Heptyl-β-D-glucopyranoside (HβDG) and other short-chain alkyl glucoside detergents.
Troubleshooting Guide: Enhancing GPCR Stability
This guide addresses common issues encountered during the purification and handling of GPCRs in HβDG, offering step-by-step solutions to improve protein stability and integrity.
Issue 1: Rapid Loss of Activity or Aggregation After Solubilization
Question: My GPCR loses all binding activity and/or aggregates shortly after solubilization with Heptyl D-glucoside. What is causing this and how can I fix it?
Answer:
Short-chain detergents like this compound (and the similar, more extensively studied Octyl D-glucoside) are known to be relatively harsh on GPCRs. Their high mobility can lead to the penetration of detergent molecules between the transmembrane α-helices, which is an initial step in receptor denaturation.[1][2][3] This disrupts the receptor's structural integrity, causing unfolding and aggregation.
Troubleshooting Steps:
-
Lower Detergent Concentration: After initial solubilization, immediately reduce the HβDG concentration to just above its Critical Micelle Concentration (CMC) for all subsequent purification steps. This minimizes the presence of excess, highly mobile detergent monomers.
-
Add a Stabilizing Ligand: The presence of a high-affinity agonist, antagonist, or inverse agonist is critical for stabilizing a specific, more rigid conformation of the GPCR. Add the ligand to the membrane preparation before solubilization and maintain it in all subsequent buffers.
-
Incorporate a Cholesterol Analog: Cholesteryl hemisuccinate (CHS) is a key additive for stabilizing GPCRs in detergent micelles.[2] It is thought to create a more rigid, bicelle-like architecture around the receptor, preventing detergent penetration.[2] Start with a CHS-to-detergent ratio of 1:5 or 1:10 (w/w) in your solubilization and purification buffers.
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is optimal for your specific GPCR, typically between 6.0 and 8.0.
-
Ionic Strength: Moderate salt concentrations (e.g., 100-200 mM NaCl) can help shield charges and prevent aggregation.
-
Additives: Including glycerol (10-20% v/v) can increase solvent viscosity and act as a protein stabilizer.
-
Issue 2: Low Yield of Monomeric, Functional Receptor
Question: After purification, my GPCR yield is very low, and fluorescence-detection size-exclusion chromatography (FSEC) shows a large aggregated peak and a very small monomeric peak. How can I improve the yield of stable, monomeric protein?
Answer:
This issue points to widespread instability throughout the purification process. While the steps in Issue 1 are relevant, further optimization of the detergent environment and purification strategy is necessary.
Troubleshooting Steps:
-
Consider a "Milder" Detergent for Purification: While solubilization might be effective in HβDG, it may be too harsh for maintaining stability during lengthy purification steps. Consider exchanging the HβDG for a longer-chain detergent like n-dodecyl-β-D-maltopyranoside (DDM) immediately after solubilization. Longer-chain detergents are generally less dynamic and provide a more stable micellar environment.[2][3]
-
Screen Detergent/CHS Ratios: The optimal ratio of detergent to CHS can be receptor-dependent. Perform small-scale solubilization trials with varying CHS concentrations to identify the condition that yields the highest monomeric peak by FSEC.
-
Include a Reducing Agent: If your GPCR has extracellular cysteine residues, disulfide-linked aggregation can be a problem. Include a mild reducing agent like dithiothreitol (DTT) at 1-5 mM or tris(2-carboxyethyl)phosphine (TCEP) at 0.1-0.5 mM in your buffers. Note that TCEP is generally more stable and compatible with metal affinity chromatography.
-
Perform a Thermostability Assay: Use a thermostability assay (like the CPM assay detailed below) to rapidly screen different additives and buffer conditions. This allows you to quantitatively assess which conditions lead to a more stable receptor, indicated by a higher melting temperature (Tm).
Logical Flow for Troubleshooting GPCR Instability
The following diagram outlines a logical workflow for diagnosing and solving stability issues with your GPCR in this compound.
Caption: A flowchart for troubleshooting GPCR instability in detergent.
Frequently Asked Questions (FAQs)
Q1: Why are short-chain detergents like this compound often destabilizing for GPCRs?
Short-chain detergents form smaller, more dynamic micelles. This high mobility allows individual detergent molecules to penetrate the core of the GPCR's transmembrane domain, disrupting the tight packing of the α-helices and leading to unfolding.[1][2][3] In contrast, longer-chain detergents like DDM form larger, more stable micelles that better mimic the lipid bilayer and are less prone to invade the receptor's structure.[2]
Q2: What is Cholesteryl Hemisuccinate (CHS) and how does it work?
CHS is a water-soluble cholesterol analog. When mixed with detergents like DDM or HβDG, it incorporates into the micelle and is believed to induce a more ordered, bicelle-like structure.[2] This creates a more lipid-like environment that can increase receptor stability by stiffening the micelle and wedging into crevices on the receptor's hydrophobic surface, thus improving packing interactions.[2]
Q3: Can I switch to a different detergent? Which one should I choose?
Yes, switching detergents is a very common and effective strategy. If your GPCR is unstable in HβDG, consider the following:
-
n-dodecyl-β-D-maltopyranoside (DDM): The most widely used "gentle" non-ionic detergent for GPCRs. It has a longer alkyl chain and is known to stabilize many receptors.
-
Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent with branched alkyl chains that has shown superior ability to stabilize a wide range of GPCRs compared to DDM.[1]
Q4: How do I know if my GPCR is more stable in a new condition?
The most direct way is to measure its thermostability. A higher apparent melting temperature (Tm) indicates greater stability. This can be measured using several methods:
-
CPM Thermostability Assay: A fluorescence-based assay that measures the exposure of cysteine residues as the protein unfolds.
-
Radioligand Binding Thermostability Assay: Measures the ability of the receptor to bind a radioligand after being heated to various temperatures. The temperature at which 50% of binding is lost is the Tm.
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Fluorescence-Detection Size-Exclusion Chromatography (FSEC): While not a direct measure of Tm, you can assess stability by incubating the sample at a challenging temperature (e.g., 37°C) for a period and then checking for aggregation via FSEC.
Data Presentation: Detergent Effects on GPCR Stability
The choice of detergent has a profound impact on GPCR thermostability. While specific data for this compound is limited, data for the structurally similar Octyl D-glucoside (OG) clearly demonstrates the destabilizing effect of short-chain detergents compared to their longer-chain counterparts.
| Detergent | Receptor | Apparent Melting Temp (Tm) | Reference |
| LMNG | tA2AR | 44.2 ± 0.2 °C | [1] |
| DMNG | tA2AR | 33.9 ± 0.2 °C | [1] |
| OGNG | tA2AR | 24.2 ± 0.6 °C | [1] |
Table showing the apparent melting temperatures (Tm) of a thermostabilized adenosine A2A receptor (tA2AR) in a series of branched detergents with varying alkyl chain lengths (Lauryl > Decyl > Octyl). This illustrates that longer alkyl chains confer greater stability.
| Additive | Receptor | Condition | Stability Effect | Reference |
| CHS | A2AR | DDM Micelle | Increased energetic stability | [2] |
| Ligand | Various | Detergent Micelle | Stabilizes specific conformations | General Knowledge |
Table summarizing the qualitative effects of common stabilizing additives.
Experimental Protocols
Protocol 1: CPM Thermostability Assay
This assay measures the thermal unfolding of a protein by detecting the exposure of native cysteine residues using the fluorescent dye N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM).
Materials:
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Purified GPCR in HβDG buffer (or other detergent)
-
CPM dye stock solution (4 mg/mL in DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) HβDG (or test detergent), and any stabilizing additives (e.g., CHS, ligand).
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qPCR plate and real-time PCR instrument with a thermal ramping feature.
Methodology:
-
Prepare Protein Sample: Dilute the purified GPCR to a final concentration of 0.1-0.2 mg/mL in the desired Assay Buffer.
-
Prepare CPM Working Solution: Dilute the CPM stock solution 1:40 in Assay Buffer immediately before use. Protect from light.
-
Set up the Assay Plate: In a qPCR plate, add 45 µL of the diluted protein sample to each well.
-
Add CPM Dye: Add 5 µL of the CPM working solution to each well. Mix gently by pipetting.
-
Run the Thermal Melt Protocol:
-
Place the plate in the qPCR instrument.
-
Set the instrument to monitor fluorescence (Excitation: ~387 nm, Emission: ~463 nm).
-
Program a temperature ramp from 20°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each degree.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The resulting curve will be sigmoidal. The melting temperature (Tm) is the midpoint of this transition, which can be accurately determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Protocol 2: Radioligand Binding-Based Thermal Stability Assay
This assay determines the temperature at which a receptor loses its ability to bind a specific radioligand, providing a functional measure of thermostability.
Materials:
-
GPCR membrane preparation or purified receptor.
-
Radioligand specific for the GPCR (e.g., 3H-labeled antagonist).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, appropriate additives.
-
Non-specific binding inhibitor (a high concentration of a non-labeled competing ligand).
-
Glass fiber filter mats and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
PCR machine or water baths set to a range of temperatures.
Methodology:
-
Prepare Receptor Aliquots: Aliquot 100 µL of your receptor preparation (in HβDG or other test buffer) into PCR tubes.
-
Thermal Challenge: Place the tubes in a PCR machine with a thermal gradient or in separate water baths for 30 minutes at a range of temperatures (e.g., from 25°C to 75°C in 5°C increments). After 30 minutes, place all tubes on ice for 15 minutes.
-
Set up Binding Assay:
-
For each temperature point, set up triplicate tubes for "Total Binding" and triplicate tubes for "Non-Specific Binding" (NSB).
-
To each tube, add the heat-treated receptor sample.
-
Add a saturating concentration of the radioligand to all tubes.
-
To the NSB tubes, add a high concentration (100-1000 fold excess over the radioligand Kd) of the non-labeled competitor.
-
-
Incubate: Incubate all tubes at a permissive temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Harvest and Count:
-
Rapidly filter the contents of each tube over a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each temperature point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of maximum specific binding (the binding at the lowest temperature) against the incubation temperature.
-
Fit the data to a sigmoidal dose-response curve. The temperature at which 50% of the binding is lost is the Tm.
-
General Workflow for GPCR Stabilization and Purification
The following diagram illustrates a typical workflow from membrane preparation to purified, stable protein, incorporating key decision points for improving stability.
References
Removing residual Heptyl D-glucoside that interferes with mass spectrometry
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of residual Heptyl D-glucoside, a non-ionic detergent that can interfere with mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample preparation?
This compound is a non-ionic, plant-derived surfactant used in biochemical research.[1] Its primary function is to solubilize and stabilize proteins, particularly membrane-bound proteins, by disrupting the lipid bilayers of cell membranes.[1][2] This process is crucial for extracting proteins from their native environment for analysis.
Q2: Why does this compound interfere with mass spectrometry?
Detergents are generally considered incompatible with electrospray ionization mass spectrometry (ESI-MS).[3] this compound, like other detergents, can interfere in several ways:
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Signal Suppression: At concentrations above its Critical Micelle Concentration (CMC), the detergent forms micelles that can encapsulate the target proteins or peptides.[4] This prevents efficient ionization, leading to a weaker signal or complete signal loss.[4]
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Ion Source Contamination: Detergents can contaminate the ion source, leading to poor performance and the need for frequent cleaning.
-
Interfering Ions: The detergent itself can be ionized, creating adducts and adding interfering ions to the mass spectrum, which complicates data analysis.[3]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important for its removal?
The Critical Micelle Concentration (CMC) is the concentration at which detergent molecules aggregate to form micelles. The reported CMC for this compound is approximately 30 mM.[2] For removal techniques that rely on size exclusion, such as dialysis or gel filtration, it is crucial to dilute the sample to a detergent concentration below the CMC.[5] This ensures the detergent exists as smaller, individual monomers that can be more easily separated from the larger protein or peptide analytes.[5]
Q4: What are the most common methods for removing this compound before MS analysis?
Several methods are available to remove detergents from protein or peptide samples.[6] The most common include:
-
Detergent Removal Resins/Spin Columns: These utilize a resin that specifically binds and removes detergent molecules.[6][7]
-
Size Exclusion Methods: Techniques like dialysis and gel filtration separate molecules based on size.[5]
-
Solvent Extraction: A water-immiscible organic solvent, such as ethyl acetate, can be used to extract the detergent from the aqueous sample.[8]
-
Ion-Exchange Chromatography: This method can effectively remove non-ionic detergents while retaining the protein or peptide of interest.[5]
-
Precipitation: Methods like acetone or TCA precipitation can be used, but may lead to protein loss or insolubility issues.
Troubleshooting Guides
Problem: My mass spec signal is weak or absent, and I suspect interference from this compound.
This is a common issue when detergents are present in the sample. The workflow below outlines a systematic approach to diagnosing and resolving the problem.
Caption: Troubleshooting workflow for suspected detergent interference.
Problem: I am losing my protein/peptide sample during the removal process. How can I improve recovery?
Sample loss is a critical concern. The choice of removal method significantly impacts protein recovery. For hydrophobic proteins, it is often preferable to perform detergent removal after proteolysis to reduce hydrophobicity and improve recovery.[9]
Table 1: Comparison of Detergent Removal Methods
The following table summarizes the efficiency and recovery rates for common methods, using data from similar non-ionic detergents as a reference.
| Method | Principle | Typical Removal Efficiency (%) | Typical Protein Recovery (%) | Key Advantages | Key Disadvantages |
| Detergent Removal Resin [6] | Adsorption | >95% | >90% | Fast, highly efficient, works with high detergent concentrations. | Can be costly; potential for non-specific binding of some proteins. |
| Dialysis / Gel Filtration [5] | Size Exclusion | Variable | >90% | Gentle on proteins; removes other small molecules (salts). | Time-consuming (dialysis); requires dilution below CMC; potential for sample dilution. |
| Solvent Extraction (Ethyl Acetate) [8] | Partitioning | High | Variable | Simple and inexpensive. | Primarily for peptide digests; risk of peptide loss; potential for solvent contamination. |
| Gel-Assisted Proteolysis [7] | Entrapment & Wash | High | Good (for peptides) | Excellent for membrane proteins; removes detergents, salts, and chaotropes. | Protein is digested; multi-step, laborious protocol. |
Problem: Can I perform detergent removal after protein digestion?
Yes, and it is often recommended, especially for hydrophobic proteins.[9] After a protein is digested into smaller peptides, the overall hydrophobicity is reduced, which can minimize sample loss during subsequent cleanup steps like reversed-phase solid-phase extraction.[9] Methods like solvent extraction with ethyl acetate have been shown to be effective for removing detergents from peptide digests without significant peptide loss.[8]
Experimental Protocols
Protocol 1: Detergent Removal Using a Commercial Spin Resin Column
This method is fast and highly efficient for removing this compound from both protein and peptide samples.
Caption: Experimental workflow for using a detergent removal spin column.
Detailed Steps:
-
Column Preparation: Place the spin column into a collection tube. Centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage buffer.
-
Equilibration: Add 400 µL of a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate) to the column. Centrifuge again and discard the flow-through. Repeat this step 2-3 times.
-
Sample Application: Transfer the equilibrated column to a new, clean collection tube. Carefully apply your sample (typically 10-100 µL) containing this compound to the center of the resin bed.
-
Incubation: Let the column stand for 2-5 minutes at room temperature to allow the resin to bind the detergent.[7]
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified sample. The flow-through contains your protein or peptide, now depleted of the detergent.
-
Analysis: The sample is now ready for downstream applications, including LC-MS/MS.
Protocol 2: Detergent Removal by Dialysis
This gentle method is suitable for removing detergents with a high CMC, such as this compound, from protein samples.
Detailed Steps:
-
Sample Dilution: Dilute the protein sample with a suitable buffer to ensure the final concentration of this compound is well below its CMC of 30 mM.[2][5] This step is critical for the dissociation of micelles into monomers.
-
Prepare Dialysis Cassette: Hydrate the dialysis membrane of the cassette or tubing according to the manufacturer's protocol. Select a molecular weight cut-off (MWCO) that is appropriate for retaining your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Load Sample: Load the diluted protein sample into the dialysis cassette, avoiding the introduction of air bubbles.
-
Perform Dialysis: Place the cassette in a large beaker containing at least 200 volumes of dialysis buffer (e.g., 1 L of buffer for a 5 mL sample). Stir the buffer gently with a magnetic stir bar.
-
Buffer Exchange: Perform the dialysis at 4°C for at least 4 hours. For optimal detergent removal, change the dialysis buffer 2-3 times, allowing several hours for each exchange. An overnight dialysis is common.
-
Sample Recovery: Carefully remove the sample from the cassette. The protein concentration may be lower due to dilution, so a concentration step may be necessary before MS analysis.
References
- 1. HEPTYL GLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 100231-64-9 | Benchchem [benchchem.com]
- 3. The Effect of Detergents on Proteins Analyzed by Electrospray Ionization | Springer Nature Experiments [experiments.springernature.com]
- 4. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Adjusting pH and ionic strength for optimal Heptyl D-glucoside performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Heptyl β-D-glucoside for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Heptyl β-D-glucoside and what are its primary applications?
Heptyl β-D-glucoside is a non-ionic detergent widely used for solubilizing membrane proteins.[1][2] Its amphipathic nature, with a hydrophilic glucose head and a hydrophobic heptyl tail, allows it to disrupt biological membranes and form micelles around hydrophobic protein domains, thereby extracting them into an aqueous solution.[3] It is also utilized in cosmetic and pharmaceutical formulations as a solubilizing agent and emulsifier.[1][2][4]
Q2: What is the Critical Micelle Concentration (CMC) of Heptyl β-D-glucoside and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[3] For Heptyl β-D-glucoside, the CMC in water is approximately 70-79 mM.[5] Operating above the CMC is crucial for the effective solubilization of membrane proteins, as micelles are necessary to encapsulate these proteins.[3]
Q3: How does pH affect the performance of Heptyl β-D-glucoside?
As a non-ionic detergent, the performance of Heptyl β-D-glucoside is generally less sensitive to pH changes compared to ionic detergents.[6] However, extreme pH values (highly acidic or alkaline) can potentially lead to the hydrolysis of the glycosidic bond over time, affecting its stability. It is generally recommended to work within a pH range of 6.0 to 8.0 for optimal stability and performance, though its effective range can be broader.[7]
Q4: How does ionic strength influence the effectiveness of Heptyl β-D-glucoside?
Increasing the ionic strength of the buffer by adding salts (e.g., NaCl, KCl) generally leads to a decrease in the CMC of non-ionic detergents like Heptyl β-D-glucoside.[8][9][10][11] This is because the salt ions can reduce the hydration of the hydrophilic head groups, promoting micelle formation at lower detergent concentrations. This "salting-out" effect can be beneficial for reducing the amount of detergent required. However, excessively high salt concentrations can sometimes lead to protein aggregation or precipitation.[9]
Q5: Can Heptyl β-D-glucoside be removed after protein purification?
Yes, due to its relatively high CMC, Heptyl β-D-glucoside can be removed from a protein sample using methods like dialysis or diafiltration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low protein solubilization efficiency. | Detergent concentration is too low. | Ensure the working concentration of Heptyl β-D-glucoside is significantly above its CMC (typically 2-3 times the CMC). |
| Inappropriate pH of the buffer. | Optimize the buffer pH. While Heptyl β-D-glucoside is stable over a range, the target protein's stability and solubility are highly pH-dependent. Perform a pH screen from 6.0 to 8.0. | |
| Insufficient ionic strength. | Increase the ionic strength of the buffer by adding NaCl or KCl (e.g., 50-150 mM) to lower the CMC and enhance micelle formation. | |
| Protein precipitation or aggregation after solubilization. | Suboptimal pH or ionic strength for the target protein's stability. | Screen a range of pH values and salt concentrations to find the optimal conditions for your specific protein. The isoelectric point (pI) of the protein is a critical factor. |
| Detergent concentration is too high, leading to delipidation. | Reduce the detergent concentration after the initial solubilization step. Maintain it just above the CMC during purification steps. | |
| Loss of protein activity. | Denaturation of the protein by the detergent. | Although considered a mild detergent, some proteins are sensitive. Try a lower concentration of Heptyl β-D-glucoside or screen other mild detergents. Consider adding stabilizing agents like glycerol or specific lipids. |
| Incorrect buffer pH affecting protein function. | Ensure the buffer pH is within the optimal range for the protein's biological activity. | |
| Inconsistent experimental results. | Variation in buffer preparation. | Precisely control the pH and ionic strength of all buffers used in the experiment. |
| Degradation of the Heptyl β-D-glucoside stock solution. | Prepare fresh stock solutions and store them properly (typically at 4°C for short-term and -20°C for long-term storage). Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for Heptyl β-D-glucoside and provide estimated effects of pH and ionic strength based on the behavior of similar alkyl glucosides.
Table 1: Physicochemical Properties of Heptyl β-D-glucoside
| Property | Value | Reference |
| Molecular Weight | 278.34 g/mol | [5] |
| CMC in Water (20-25°C) | ~70-79 mM | [5] |
| Aggregation Number in Water | ~27-75 | [7][12] |
| Micelle Molecular Weight | ~8,000 - 22,000 Da | [12] |
Table 2: Estimated Influence of pH and Ionic Strength on Heptyl β-D-glucoside Performance
| Condition | Effect on CMC | Effect on Aggregation Number | General Recommendation |
| pH | |||
| Acidic (pH < 6) | Minimal change (slight increase possible) | Minimal change | Use with caution, as prolonged exposure may cause hydrolysis. |
| Neutral (pH 6-8) | Optimal stability and performance | Stable | Recommended range for most applications. |
| Alkaline (pH > 8) | Minimal change (slight decrease possible) | Minimal change | Use with caution, as prolonged exposure may cause hydrolysis. |
| Ionic Strength (NaCl) | |||
| 50 mM | Slight decrease | Slight increase | Good starting point for optimizing ionic strength. |
| 150 mM | Moderate decrease | Moderate increase | Often used to enhance solubilization and for ion-exchange chromatography compatibility. |
| 500 mM | Significant decrease | Significant increase | May be beneficial for some tightly bound proteins, but screen for protein precipitation. |
Note: The data in Table 2 are estimations based on the general behavior of non-ionic alkyl glucoside detergents. The optimal conditions for a specific protein must be determined empirically.
Experimental Protocols
Protocol 1: Determination of Optimal Heptyl β-D-glucoside Concentration for Membrane Protein Solubilization
Objective: To determine the minimal concentration of Heptyl β-D-glucoside required for maximal solubilization of a target membrane protein.
Methodology:
-
Prepare Membrane Fractions: Isolate membrane fractions from your expression system (e.g., E. coli, mammalian cells) using standard protocols. Determine the total protein concentration of the membrane preparation.
-
Set up Solubilization Reactions: In a series of microcentrifuge tubes, resuspend the membrane fraction to a final protein concentration of 5-10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Detergent Titration: Add increasing concentrations of a 10% (w/v) Heptyl β-D-glucoside stock solution to each tube to achieve a range of final detergent concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/v).
-
Incubation: Incubate the samples at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the unsolubilized membrane material.
-
Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the amount of your target protein in the supernatant by a suitable method (e.g., SDS-PAGE followed by Coomassie staining or Western blotting).
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of Heptyl β-D-glucoside that results in the maximum amount of the target protein in the supernatant.
Protocol 2: Screening for Optimal pH and Ionic Strength
Objective: To identify the optimal pH and ionic strength for the solubilization and stability of a target membrane protein using Heptyl β-D-glucoside.
Methodology:
-
Prepare a Matrix of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) and for each pH, prepare solutions with different NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Solubilization: For each buffer condition, perform the solubilization experiment as described in Protocol 1, using the optimal Heptyl β-D-glucoside concentration determined previously.
-
Analysis of Solubilization: Analyze the amount of solubilized target protein in the supernatant for each condition as described in Protocol 1.
-
Stability Assessment (Optional): To assess the stability of the solubilized protein, incubate the supernatants at 4°C and take aliquots at different time points (e.g., 0, 24, 48 hours). Analyze the aliquots for protein aggregation (e.g., by dynamic light scattering) or loss of activity (if an activity assay is available).
-
Identify Optimal Conditions: The optimal pH and ionic strength are those that provide the highest solubilization yield and the best protein stability over time.
Visualizations
Caption: Workflow for optimizing Heptyl β-D-glucoside performance.
Caption: Solubilization of Bacteriorhodopsin with Heptyl β-D-glucoside.
Caption: Purification workflow for Lactose Permease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]
- 4. HEPTYL GLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 5. n-Heptyl β-D-glucopyranoside ≥98.0% (TLC) | 78617-12-6 [sigmaaldrich.com]
- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 7. Anatrace.com [anatrace.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of NaCl on the self-aggregation of n-octyl beta-D-thioglucopyranoside in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Foaming Issues with Heptyl D-glucoside Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues with Heptyl D-glucoside solutions. While this compound is recognized as a low-foaming surfactant, its use in complex biological mixtures can sometimes lead to unwanted foam formation.[1][2][3] This guide will help you understand the potential causes and implement effective solutions.
Troubleshooting Foaming Issues
Unwanted foam can arise from a combination of factors, including the presence of proteins, vigorous agitation, and the specific composition of your solution. The following table outlines common foaming problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Excessive foaming during cell lysis | - High concentration of released proteins which act as foam stabilizers.[4][5] - High-energy processes like sonication or vigorous vortexing. - Presence of other foam-promoting components in the lysis buffer or cell culture medium (e.g., yeast extract, peptones).[6] | - Mechanical: Reduce the energy input during lysis. Use gentle mixing or rocking instead of vigorous agitation. For sonication, use shorter pulses on ice. - Formulation: Reduce the cell concentration to lower the final protein concentration.[6] Add a compatible antifoaming agent at a low concentration (e.g., 0.01-0.1%). |
| Foam formation during protein purification (e.g., column chromatography, filtration) | - Agitation of protein-containing solutions. - Air being introduced into the system during buffer exchange or filtration.[7] - Interaction between this compound and other components in the purification buffer. | - Mechanical: Degas buffers before use. Minimize agitation and avoid introducing air into the liquid stream. For filtration, reduce the vacuum pressure.[7] - Chemical: Consider adding a small amount of a compatible antifoaming agent. Ensure the chosen agent does not interfere with downstream applications. |
| Stable foam in final drug product formulation | - Presence of protein-based active pharmaceutical ingredients (APIs). - Mixing and transfer steps during formulation and filling. - Interaction with other excipients in the formulation. | - Process Optimization: Optimize mixing speed and vessel design to minimize air entrapment. - Formulation Adjustment: Test the addition of a pharmaceutical-grade antifoaming agent. Compatibility and stability studies are crucial. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution foaming if it's supposed to be a low-foaming surfactant?
This compound itself has low foaming power.[1][2] However, foam is often stabilized by other molecules in a solution, particularly proteins.[4][5] When you use this compound in applications like cell lysis or protein extraction, the released proteins can migrate to the air-water interface and form a stable film around bubbles, preventing them from collapsing. Therefore, the foaming you observe is likely due to the interaction of this compound with other components in your specific experimental setup.
Q2: What are antifoaming agents and how do they work?
Antifoaming agents are surfactants that destabilize foam.[8][9] They work by having a low surface tension that allows them to enter the foam lamella (the wall of the bubble). Once inside, they spread and displace the foam-stabilizing molecules, which thins the bubble wall and causes it to rupture.[10][11]
Q3: How do I choose the right antifoaming agent for my experiment?
The choice of antifoaming agent depends on your specific application. Key considerations include:
-
Compatibility: The agent should not react with or alter your target molecules (e.g., proteins, APIs).
-
Downstream Effects: Ensure the antifoaming agent will not interfere with subsequent steps like chromatography, spectroscopy, or cell-based assays.
-
Regulatory Acceptance: For drug development, the agent must be a pharmaceutical-grade excipient.
Here is a summary of common antifoaming agents:
| Antifoaming Agent Type | Examples | Advantages | Considerations |
| Silicone-based | Polydimethylsiloxane (PDMS) emulsions | Highly effective at low concentrations. | Can be difficult to remove and may interfere with some downstream applications. |
| Organic (non-silicone) | Polypropylene glycol (PPG), Fatty acid esters | Readily biodegradable, less likely to cause surface contamination. | May be less potent than silicone-based agents. |
Q4: Can I prevent foaming without adding chemical antifoaming agents?
Yes, in many cases, mechanical or procedural modifications can significantly reduce foaming:
-
Gentle Mixing: Avoid vigorous shaking or vortexing. Use a rocker or a magnetic stirrer at a low speed.
-
Degassing: Degas your buffers and solutions before use to remove dissolved gases that can contribute to bubble formation.
-
Process Optimization: During chromatography, ensure all connections are tight to prevent air from being drawn into the system. When filtering, use the lowest effective vacuum pressure.[7]
-
Reduce Protein Concentration: If possible, working with more dilute protein solutions can reduce foam stability.[6]
Experimental Protocols
Protocol for Foam Stability Assessment (Modified Ross-Miles Method)
This protocol allows you to quantify and compare the foaming properties of your this compound solutions under your specific experimental conditions. The Ross-Miles method is a standard for measuring foamability and foam stability.[12][13][14]
Objective: To measure the initial foam height and the rate of foam decay.
Materials:
-
Jacketed glass column (100 cm height, 5 cm diameter) with volume markings
-
Funnel with a stopcock
-
Pump or reservoir to deliver the solution
-
Timer
-
Your this compound solution (with and without potential foam stabilizers like proteins)
Procedure:
-
Add 200 mL of your test solution to the bottom of the glass column.
-
Place 50 mL of the same solution in the funnel or reservoir positioned at the top of the column.
-
Open the stopcock and allow the 50 mL of solution to fall into the column, starting the timer as soon as the solution begins to flow.
-
Once all the solution has been added, immediately measure and record the initial foam height (in mL or cm).
-
Record the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[12]
-
Repeat the experiment for different formulations (e.g., with and without antifoaming agents) to compare their foaming properties.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Foaming Issues
The following diagram outlines a logical workflow for addressing foaming problems in your experiments.
References
- 1. Heptyl Glucoside | Cosmetic Ingredients Guide [ci.guide]
- 2. HEPTYL GLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 3. Cas 100231-64-9,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobicity Enhances the Formation of Protein-Stabilized Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scvsa-servizi.campusnet.unipr.it [scvsa-servizi.campusnet.unipr.it]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. fiveable.me [fiveable.me]
- 9. mdpi.com [mdpi.com]
- 10. cruciblechemical.com [cruciblechemical.com]
- 11. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 12. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 13. espace.inrs.ca [espace.inrs.ca]
- 14. pdogf.com.ua [pdogf.com.ua]
Overcoming insolubility of Heptyl D-glucoside at low temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the insolubility of Heptyl D-glucoside at low temperatures.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆O₆ | [1] |
| Molecular Weight | 278.34 g/mol | [1] |
| Appearance | Solid | [2] |
| Water Solubility | Soluble | [3] |
| Predicted Water Solubility | 32.1 mg/mL | --- |
| Critical Micelle Concentration (CMC) | ~30-40 mM | [4] |
| Stability | Stable in a pH range of 3-12 | --- |
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was clear at room temperature, has turned cloudy or formed a precipitate after storing it in the cold (e.g., at 4°C). What is the cause of this?
A1: The precipitation of this compound at low temperatures is a common issue and can be attributed to several factors:
-
Lower Solubility at Reduced Temperatures: Like many non-ionic surfactants, the solubility of this compound in aqueous solutions decreases as the temperature drops. This can lead to the solution becoming supersaturated and the detergent coming out of solution.
-
Presence of Impurities: Residual starting materials from the synthesis of this compound, such as heptyl alcohol, can have lower solubility at cold temperatures and precipitate out, causing cloudiness.
-
Microbial Growth: Over time, particularly in non-sterile buffer solutions, microbial growth can occur, leading to turbidity and precipitation.
Q2: How can I prepare a concentrated stock solution of this compound that will remain stable at low temperatures?
A2: To prepare a stable, concentrated stock solution of this compound for use in cold-temperature experiments, please refer to the detailed Experimental Protocol for Preparation of a Concentrated this compound Stock Solution below. The key principles involve ensuring complete initial dissolution, considering the use of solubility-enhancing additives, and proper storage.
Q3: Are there any additives that can improve the solubility of this compound at low temperatures?
A3: Yes, the addition of certain excipients can help to increase the solubility and prevent the precipitation of this compound in the cold. These additives, often referred to as cryoprotectants, work by disrupting the formation of ice crystals and altering the solvent properties.[5]
Commonly used additives include:
-
Glycerol: Adding glycerol to your buffer can increase the solubility of many compounds at low temperatures. A final concentration of 10-20% (v/v) glycerol is a good starting point.
-
Sucrose: Similar to glycerol, sucrose can also be used to enhance solubility.
-
Co-solvents: Small amounts of organic co-solvents may be compatible with your experimental system and can improve solubility. However, their use should be carefully validated to ensure they do not interfere with your downstream applications.
The optimal concentration of any additive should be determined empirically for your specific application.
Q4: I have a vial of this compound solution that has already precipitated. Can I still use it? How can I redissolve the precipitate?
A4: In many cases, a precipitated this compound solution can be salvaged by re-dissolving the detergent. For a step-by-step guide, please see the Experimental Protocol for Re-dissolving Precipitated this compound . The general approach involves gentle warming and agitation. It is crucial to ensure that the detergent is fully re-dissolved before use to avoid inaccurate concentration measurements and potential interference in your experiments.
Q5: What is the recommended procedure for storing this compound solutions to minimize precipitation?
A5: To minimize the risk of precipitation during storage, consider the following best practices:
-
Sterile Filtration: Filter your this compound solution through a 0.22 µm filter to remove any potential microbial contaminants and particulate matter.
-
Aliquoting: Store the solution in smaller, single-use aliquots. This avoids repeated warming and cooling cycles of the entire stock, which can promote precipitation.
-
Storage Temperature: If your experiments do not require a cold-stored solution, consider storing the stock solution at room temperature where its solubility is higher. If cold storage is necessary, ensure your storage temperature is not significantly lower than what is required for your experiments.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility issues.
Experimental Protocols
Experimental Protocol for Preparation of a Concentrated this compound Stock Solution
This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound intended for use at low temperatures.
References
- 1. Heptyl glucoside | C13H26O6 | CID 448173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unveiling the Uniqueness of Crystal Structure and Crystalline Phase Behavior of Anhydrous Octyl β-D-Glucoside Using Aligned Assembly on a Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - Physicochemical Properties of Alkyl Polyglycosides-Phase behavior 2 of 2 [brillachem.com]
- 4. This compound | 100231-64-9 | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
Validation & Comparative
Choosing the Right Tool for the Job: A Comparative Guide to Heptyl D-glucoside and Octyl Glucoside for Membrane Protein Stability
For researchers, scientists, and drug development professionals, the successful extraction and stabilization of membrane proteins are critical hurdles in the journey of discovery. The choice of detergent is a pivotal decision in this process, with the ultimate goal of isolating a functional protein in its native conformation. This guide provides a detailed comparison of two commonly used non-ionic detergents, Heptyl D-glucoside and Octyl glucoside, to aid in the selection of the optimal tool for your specific membrane protein.
While both this compound and Octyl glucoside belong to the same class of alkyl glucoside detergents, the single carbon difference in their hydrophobic alkyl chains can have a significant impact on their performance, particularly concerning the stability of the target membrane protein. This guide will delve into their physicochemical properties, their relative performance in maintaining protein integrity, and provide standardized protocols for evaluating their efficacy.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of these detergents is the first step in making an informed decision. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles. This is the concentration range where membrane solubilization typically occurs.
| Property | This compound | Octyl glucoside |
| Molecular Formula | C₁₃H₂₆O₆ | C₁₄H₂₈O₆ |
| Molecular Weight | 278.35 g/mol | 292.37 g/mol |
| Alkyl Chain Length | 7 carbons | 8 carbons |
| Critical Micelle Concentration (CMC) | ~75-80 mM | ~20-25 mM[1] |
| Aggregation Number | Not widely reported | ~27-100 |
| Micelle Molecular Weight | Not widely reported | ~8,000 - 30,000 Da |
Performance Showdown: Stability is Key
The primary concern when working with membrane proteins is maintaining their structural and functional integrity post-solubilization. The length of the detergent's alkyl chain plays a crucial role in this regard.
The "Harshness" of Shorter Chains:
It is a well-established principle in membrane protein biochemistry that detergents with shorter alkyl chains tend to be "harsher" and more destabilizing, particularly for sensitive proteins like G-protein coupled receptors (GPCRs). Molecular dynamics simulations have shown that short-chain detergents, such as octyl glucoside, can lead to decreased α-helicity and reduced packing of transmembrane helices. This is attributed to the smaller, more dynamic micelles they form, which may not adequately shield the hydrophobic transmembrane domains of the protein from the aqueous environment, leading to denaturation over time.
This compound as a Milder Alternative:
Following this principle, this compound, with its shorter seven-carbon chain, is theoretically expected to be even harsher than Octyl glucoside. However, the significantly higher CMC of this compound means that a higher concentration of the detergent is required to form micelles and solubilize the membrane. This property can sometimes be advantageous. For certain applications, a higher CMC allows for easier removal of the detergent by dialysis, which can be beneficial for downstream applications like crystallization or functional assays where the presence of detergent can be inhibitory.
Solubilization Efficiency:
Studies comparing n-heptyl-β-D-thioglucoside to n-octyl-β-D-glucoside have shown them to be equally effective in solubilizing membrane proteins from E. coli. This suggests that the solubilizing power of this compound is likely comparable to that of Octyl glucoside.
The Verdict on Stability:
For sensitive membrane proteins, particularly those with complex tertiary structures like GPCRs, the slightly longer alkyl chain of Octyl glucucoside may offer a stability advantage over this compound. The larger and potentially more stable micelles formed by Octyl glucoside are generally better at mimicking the lipid bilayer and protecting the hydrophobic regions of the protein. However, for more robust proteins or when ease of detergent removal is a primary concern, this compound could be a viable option. Ultimately, the optimal detergent is protein-dependent and must be determined empirically.
Experimental Protocols: A Guide to Empirical Determination
The following protocols provide a framework for systematically comparing the efficacy of this compound and Octyl glucoside for your specific membrane protein of interest.
Protocol 1: Screening for Optimal Solubilization Concentration
This protocol aims to determine the minimal concentration of each detergent required to efficiently solubilize the target membrane protein.
Materials:
-
Cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
This compound stock solution (e.g., 20% w/v)
-
Octyl glucoside stock solution (e.g., 20% w/v)
-
Protease inhibitor cocktail
-
Microcentrifuge
-
SDS-PAGE analysis equipment
-
Western blotting equipment and specific antibody for the target protein
Procedure:
-
Thaw the cell membranes on ice and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot a fixed amount of membrane protein (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add Solubilization Buffer to a final volume of 1 ml.
-
Create a concentration gradient for each detergent. For example, for Octyl glucoside, prepare final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/v). Do the same for this compound. Include a no-detergent control.
-
Add the appropriate volume of detergent stock solution and protease inhibitor cocktail to each tube.
-
Incubate the samples for 1 hour at 4°C with gentle agitation.
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane fraction.
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze a sample of the supernatant from each condition by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
The optimal solubilization concentration is the lowest concentration of detergent that yields the highest amount of your target protein in the supernatant.
Protocol 2: Assessing Protein Stability Over Time
This protocol evaluates the ability of each detergent to maintain the stability and activity of the solubilized membrane protein over a period of time.
Materials:
-
Solubilized membrane protein in the optimal concentration of this compound and Octyl glucoside (determined in Protocol 1).
-
Assay buffer specific to your protein's function (e.g., for a transporter, this may involve a buffer with its substrate).
-
Equipment for your specific activity assay (e.g., spectrophotometer, fluorometer, scintillation counter).
-
Size-Exclusion Chromatography (SEC) system.
-
Differential Scanning Fluorimetry (DSF) instrument (optional, for thermostability).
Procedure:
-
Prepare two pools of your solubilized membrane protein, one in the optimal concentration of this compound and the other in the optimal concentration of Octyl glucoside.
-
Activity Assay:
-
Immediately after solubilization (Time 0), perform a functional assay specific to your protein.
-
Store the remaining solubilized protein at 4°C.
-
Repeat the activity assay at regular intervals (e.g., 24, 48, and 72 hours) for both detergent conditions.
-
Plot the percentage of initial activity versus time for each detergent. A slower decline in activity indicates greater stability.
-
-
Size-Exclusion Chromatography (SEC):
-
At each time point, inject an aliquot of the solubilized protein onto an SEC column equilibrated with the corresponding detergent-containing buffer.
-
Monitor the elution profile. A stable protein should elute as a single, monodisperse peak. The appearance of aggregation peaks (eluting earlier) or degradation fragments (eluting later) indicates instability.
-
-
Differential Scanning Fluorimetry (DSF) (Optional):
-
DSF can be used to determine the melting temperature (Tm) of the protein in each detergent. A higher Tm indicates greater thermostability.
-
Visualizing the Process
To better understand the experimental workflow and the theoretical basis of detergent action, the following diagrams are provided.
Caption: Experimental workflow for comparing membrane protein stability in this compound vs. Octyl glucoside.
Caption: Theoretical model of detergent interaction with a membrane protein based on alkyl chain length.
Conclusion
The choice between this compound and Octyl glucoside for membrane protein stability is not a one-size-fits-all answer. While the general principle suggests that the longer alkyl chain of Octyl glucoside may provide superior stability for delicate membrane proteins, the specific characteristics of your protein of interest and the requirements of your downstream applications are the ultimate determinants. For robust proteins or when ease of detergent removal is paramount, this compound remains a valid contender. The most reliable path to success lies in empirical testing. By employing the systematic screening and stability assessment protocols outlined in this guide, researchers can confidently select the optimal detergent to advance their research and drug development endeavors.
References
A Head-to-Head Battle of Detergents: Heptyl β-D-glucoside vs. DDM for Membrane Protein Crystallization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology, the crystallization of membrane proteins remains a formidable challenge. The choice of detergent is a critical determinant of success, directly impacting the stability, homogeneity, and ultimately, the crystallizability of these elusive molecules. This guide provides an in-depth, objective comparison of two non-ionic detergents, Heptyl β-D-glucoside and n-dodecyl-β-D-maltoside (DDM), to aid researchers in making informed decisions for their membrane protein crystallization endeavors.
At a Glance: Key Physicochemical Properties
The selection of a suitable detergent often begins with an evaluation of its fundamental physicochemical properties. These parameters influence the detergent's behavior in solution and its interaction with the target membrane protein.
| Property | Heptyl β-D-glucoside | n-dodecyl-β-D-maltoside (DDM) |
| Molecular Weight ( g/mol ) | 278.38 | 510.62 |
| Critical Micelle Concentration (CMC) (mM) | ~25-30 | ~0.17 |
| Micelle Molecular Weight (kDa) | ~8 | ~50-70 |
| Aggregation Number | ~27-100 | ~98-140 |
| Hydrophilic-Lipophilic Balance (HLB) | ~11-12 | ~12-13 |
Performance in Membrane Protein Crystallization: A Tale of Two Detergents
n-Dodecyl-β-D-maltoside (DDM): The Workhorse of Membrane Protein Crystallography
DDM has established itself as one of the most successful and widely used detergents for the solubilization, purification, and crystallization of a diverse range of α-helical membrane proteins.[1][2] Its popularity stems from its gentle nature, which often preserves the structural integrity and activity of the target protein. The low critical micelle concentration (CMC) of DDM is advantageous for maintaining protein stability at low detergent concentrations during purification and crystallization.[3] However, the large micelle size of DDM can sometimes hinder the formation of well-ordered crystal lattices by sterically masking potential crystal contacts.[4]
Heptyl β-D-glucoside: A Niche Player with Distinct Advantages
Heptyl β-D-glucoside, a member of the alkyl glucoside family, is less commonly employed than DDM but offers specific benefits in certain contexts. Its significantly higher CMC allows for its easier removal by dialysis, which can be advantageous in downstream applications.[5] The smaller micelle size of Heptyl β-D-glucoside is a key feature, potentially facilitating the formation of crystal contacts that might be obstructed by the larger DDM micelles. This characteristic has made it a useful tool, particularly for the crystallization of outer membrane proteins which often have a β-barrel structure.[1]
While direct head-to-head crystallization trials for the same protein are not extensively documented, studies on protein stability can provide valuable insights. For instance, a comparative study on the leucine transporter (LeuT) demonstrated that while DDM was effective at maintaining the protein's stability, other detergents with different properties could also be suitable, highlighting the protein-specific nature of detergent selection.[6] In general, the choice between a maltoside like DDM and a glucoside like Heptyl β-D-glucoside often depends on the specific requirements of the target protein, with the shorter alkyl chain and smaller micelle of the glucoside being potentially beneficial for proteins that are difficult to crystallize in larger micelles.[7]
Experimental Protocols: A General Approach to Detergent-Mediated Crystallization
The following is a generalized protocol for the crystallization of a membrane protein using either Heptyl β-D-glucoside or DDM. It is crucial to note that optimal conditions are highly protein-dependent and require empirical determination.
1. Membrane Protein Solubilization and Purification:
-
Solubilization: Resuspend isolated cell membranes containing the overexpressed target protein in a buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing the chosen detergent at a concentration well above its CMC (e.g., 1-2% w/v for DDM, 2-3% w/v for Heptyl β-D-glucoside). Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.
-
Affinity Chromatography: Purify the supernatant containing the protein-detergent complex (PDC) using an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively with a buffer containing the detergent at a concentration 2-5 times its CMC.
-
Size Exclusion Chromatography (SEC): Further purify the eluted protein by SEC to isolate the monodisperse PDC. The SEC buffer should contain the detergent at a concentration 1.5-2 times its CMC.
2. Crystallization Screening:
-
Protein Concentration: Concentrate the purified, monodisperse PDC to a suitable concentration for crystallization, typically 5-15 mg/mL.
-
Screening: Set up crystallization trials using commercially available or custom-made screens. The trials are typically performed using vapor diffusion methods (hanging or sitting drop). The drops consist of a 1:1 or 2:1 ratio of the protein solution and the reservoir solution.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and the concentration of the protein and detergent. Additives such as salts, small molecules, or lipids can also be screened to improve crystal quality.
Visualizing the Workflow
A logical approach to detergent selection and crystallization is essential for success. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for membrane protein crystallization, from expression to structure determination, highlighting the critical step of detergent selection.
Conclusion: A Strategic Choice for Crystallization Success
The selection between Heptyl β-D-glucoside and DDM is not a matter of one being definitively superior to the other, but rather a strategic choice based on the unique characteristics of the target membrane protein. DDM remains a robust, first-line choice for a wide array of membrane proteins due to its mildness and proven track record. However, when faced with challenges in obtaining well-diffracting crystals, particularly with proteins that may be hindered by a large detergent micelle, Heptyl β-D-glucoside presents a valuable alternative. Its smaller micelle size and ease of removal can be the key to unlocking the crystalline state of a difficult target. Ultimately, an empirical approach, involving the screening of multiple detergents, remains the most effective strategy for navigating the complexities of membrane protein crystallization.
References
- 1. Rationalizing α-helical membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.anatrace.com [cdn.anatrace.com]
Heptyl D-glucoside versus Lauryl Maltose Neopentyl Glycol (LMNG): A Comparative Guide for GPCR Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein biochemistry, the choice of detergent is a critical determinant for success. This guide provides an objective comparison of two detergents, Heptyl D-glucoside and Lauryl Maltose Neopentyl Glycol (LMNG), in the context of G-protein coupled receptor (GPCR) research. By presenting their physicochemical properties, performance data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make an informed decision for their specific GPCR target.
At a Glance: Key Differences
| Feature | This compound | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | Single alkyl chain (heptyl) linked to a glucose headgroup. | Two dodecyl chains and two maltose headgroups linked to a neopentyl glycol core. |
| Critical Micelle Concentration (CMC) | ~30 mM[1] | ~0.01 mM[2][3] |
| Micelle Size | Relatively small | Larger, forms defined micelles[4] |
| GPCR Stability | Generally considered a milder detergent than octyl glucoside, but less stabilizing for sensitive GPCRs compared to LMNG.[4][5] | Widely recognized for its superior ability to stabilize delicate membrane proteins, including GPCRs, often outperforming DDM.[1][5] |
| Common Applications | Solubilization of membrane proteins.[1] | GPCR solubilization, stabilization for structural studies (Cryo-EM, X-ray crystallography), and functional assays.[4][6] |
| Additives | Not typically used with additives. | Frequently used with cholesteryl hemisuccinate (CHS) to mimic the native membrane environment and further enhance stability.[6][7] |
| Cost | Generally less expensive. | More expensive. |
In-Depth Comparison
Physicochemical Properties and Mechanism of Action
This compound is a non-ionic detergent with a single hydrophobic heptyl tail and a hydrophilic glucose headgroup. Its relatively high critical micelle concentration (CMC) of approximately 30 mM means that a higher concentration of the detergent is required to form micelles and solubilize membrane proteins.[1] While it is considered a mild detergent, its single alkyl chain may not provide sufficient shielding for the hydrophobic transmembrane domains of more sensitive GPCRs, potentially leading to denaturation over time.[1][5]
Lauryl Maltose Neopentyl Glycol (LMNG), on the other hand, is a more modern, "designer" detergent engineered for enhanced membrane protein stability.[2][3] Its unique structure, featuring two hydrophobic dodecyl tails and two hydrophilic maltose headgroups, allows it to form a more stable and protective micelle around the GPCR.[4] This "lipid-like" environment is thought to better mimic the native cell membrane, thus preserving the receptor's structural integrity and function.[4] LMNG's exceptionally low CMC of around 0.01 mM is advantageous as it remains stable even at very low concentrations, which is beneficial for downstream applications like structural studies and functional assays where high detergent concentrations can be inhibitory.[2][3][4]
Molecular dynamics simulations have provided insights into why LMNG is a superior stabilizing agent for GPCRs compared to single-chain detergents. The dual hydrophobic tails of LMNG pack more effectively around the transmembrane helices of the receptor, providing a denser and more stable hydrophobic shield.[5] This enhanced packing minimizes the exposure of hydrophobic regions of the GPCR to the aqueous solvent, thereby preventing unfolding and aggregation.[5]
Performance Data: Solubilization Efficiency and Stability
Direct comparative studies with quantitative data for this compound versus LMNG on the same GPCR are scarce in published literature. However, extensive research on LMNG consistently demonstrates its superior performance in stabilizing a wide range of GPCRs, often in comparison to the widely used detergent dodecyl maltoside (DDM). Given that this compound is generally considered less harsh than octyl glucoside but not as stabilizing as DDM for sensitive proteins, it is reasonable to infer that LMNG would also outperform this compound in terms of GPCR stability.
Table 1: Representative Performance Data for LMNG in GPCR Research
| GPCR Target | Experimental Outcome | Reference |
| β2-adrenergic receptor (β2AR) | Enhanced thermostability compared to DDM. | [5] |
| Adenosine A2a receptor (A2aR) | Successful solubilization and purification for structural studies. | [8] |
| Multiple GPCRs | Enabled structure determination by Cryo-EM and X-ray crystallography. | [6] |
Experimental Protocols
General Workflow for GPCR Solubilization and Purification
The following diagram illustrates a typical workflow for the solubilization and purification of a GPCR from cell membranes. This workflow is applicable to both this compound and LMNG, with specific modifications to the buffer compositions as detailed in the subsequent protocols.
Protocol 1: GPCR Solubilization and Purification using this compound
This protocol provides a general guideline for solubilizing and purifying a GPCR using this compound. Optimization of detergent concentration and buffer components is recommended for each specific GPCR.
Materials:
-
GPCR-expressing cell membranes
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 5 mM imidazole, 10% glycerol, protease inhibitors
-
This compound (stock solution, e.g., 10% w/v)
-
Wash Buffer: Solubilization Buffer with 0.1% this compound
-
Elution Buffer: Wash Buffer with 250 mM imidazole
-
Affinity resin (e.g., Ni-NTA for His-tagged GPCRs)
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% this compound
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Solubilization: Add this compound to the membrane suspension to a final concentration of 1-2% (w/v). Incubate for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Affinity Chromatography: Incubate the supernatant with pre-equilibrated affinity resin for 2-4 hours at 4°C.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
Elute the bound protein with Elution Buffer.
-
Size Exclusion Chromatography: Concentrate the eluted protein and inject it onto a size exclusion chromatography column pre-equilibrated with SEC Buffer.
-
Analysis: Collect fractions and analyze by SDS-PAGE, Western blot, and functional assays.
Protocol 2: GPCR Solubilization and Purification using LMNG and CHS
This protocol is adapted for the use of LMNG, often in combination with Cholesteryl Hemisuccinate (CHS), which has been shown to improve the stability of many GPCRs.[6][7]
Materials:
-
GPCR-expressing cell membranes
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 5 mM imidazole, 10% glycerol, protease inhibitors
-
LMNG (stock solution, e.g., 10% w/v)
-
CHS (stock solution, e.g., 10% w/v in a suitable solvent like DMSO)
-
Wash Buffer: Solubilization Buffer with 0.01% LMNG and 0.001% CHS
-
Elution Buffer: Wash Buffer with 250 mM imidazole
-
Affinity resin (e.g., FLAG-M1 for FLAG-tagged GPCRs)
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.002% LMNG, 0.0002% CHS
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Solubilization: Add LMNG and CHS to the membrane suspension to final concentrations of 1% (w/v) and 0.1% (w/v), respectively. Incubate for 2-4 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C.
-
Affinity Chromatography: Incubate the supernatant with pre-equilibrated affinity resin for 2-4 hours at 4°C.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
Elute the bound protein with Elution Buffer.
-
Size Exclusion Chromatography: Concentrate the eluted protein and inject it onto a size exclusion chromatography column pre-equilibrated with SEC Buffer.
-
Analysis: Collect fractions and analyze by SDS-PAGE, Western blot, and functional assays.
GPCR Signaling and Functional Assays
After successful solubilization and purification, it is crucial to assess the functional integrity of the GPCR. GPCRs mediate a wide range of cellular responses by activating intracellular signaling pathways upon ligand binding. A common signaling cascade involves the activation of heterotrimeric G proteins.
Functional Assays
Several assays can be employed to determine the activity of the purified GPCR.
-
Ligand Binding Assays: These assays measure the ability of the purified receptor to bind to its specific ligand. Radioligand binding assays are a common method where a radiolabeled ligand is incubated with the receptor, and the amount of bound ligand is quantified.
-
G-protein Activation Assays: These assays measure the ability of the GPCR to activate its cognate G protein. This can be assessed by measuring the exchange of GDP for a non-hydrolyzable GTP analog (e.g., [³⁵S]GTPγS) on the G protein α-subunit.
-
Second Messenger Assays: The functional consequence of G-protein activation can be measured by quantifying the production of downstream second messengers, such as cyclic AMP (cAMP) or inositol phosphates.
Conclusion and Recommendations
The choice between this compound and LMNG for GPCR research is highly dependent on the specific characteristics of the target receptor and the intended downstream applications.
-
This compound may be a suitable and cost-effective option for more robust and stable GPCRs where the primary goal is solubilization for initial characterization. Its higher CMC can be advantageous for detergent removal by dialysis.
-
LMNG , particularly in combination with CHS, is the recommended choice for sensitive and unstable GPCRs, especially when the goal is to obtain high-quality, functional protein for structural biology or demanding functional assays. Its superior stabilizing properties, as evidenced by numerous studies, significantly increase the likelihood of success with challenging targets.
For any new GPCR target, it is advisable to perform a small-scale detergent screen to empirically determine the optimal solubilization and stabilization conditions. This initial investment can save significant time and resources in the long run.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. memtein.com [memtein.com]
- 7. commonfund.nih.gov [commonfund.nih.gov]
- 8. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of Heptyl D-glucoside over Triton X-100 for specific applications
In the realm of life sciences and drug development, the choice of detergent is a critical parameter that can significantly influence experimental outcomes. For decades, Triton X-100 has been a workhorse for applications ranging from membrane protein extraction to cell lysis. However, with an increasing focus on reproducibility, protein stability, and downstream analytical compatibility, alternative detergents like Heptyl D-glucoside are gaining prominence. This guide provides a detailed comparison of this compound and Triton X-100, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Detergents
This compound is a non-ionic alkyl glucoside detergent, while Triton X-100 is a non-ionic, polyoxyethylene-based detergent. Their distinct chemical structures give rise to different physicochemical properties, which are summarized in the table below. A key advantage of this compound is its dialyzability, owing to a high critical micelle concentration (CMC), which facilitates its removal after use—a crucial step for many downstream applications. In contrast, Triton X-100's low CMC makes it difficult to remove by dialysis. Furthermore, Triton X-100's aromatic ring results in strong UV absorbance at 280 nm, interfering with standard protein concentration measurements. This compound, lacking an aromatic ring, does not present this issue.
| Property | This compound | Triton X-100 |
| Molecular Weight | ~278.34 g/mol | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | 0.019% (w/v) | 0.0155% (w/v) |
| Aggregation Number | Not widely reported | 100-155 |
| Micelle Molecular Weight | Not widely reported | ~90,000 g/mol |
| UV Absorbance (280 nm) | Low | High |
| Dialyzable | Yes | No |
| Biodegradability | Readily biodegradable | Produces ecotoxic degradation products[1] |
Performance in Key Applications: A Head-to-Head Comparison
The choice between this compound and Triton X-100 can have a profound impact on the success of various experimental procedures. Here, we compare their performance in three critical applications: membrane protein extraction, impact on enzyme activity, and cytotoxicity.
Membrane Protein Extraction: Yield and Purity
The primary goal of membrane protein extraction is to solubilize the protein of interest from the lipid bilayer while preserving its structural integrity and function. While Triton X-100 has been widely used for this purpose, alkyl glucosides like this compound are often considered milder and more effective for certain proteins, particularly for structural studies.
Experimental Data Summary:
| Application | Protein | Detergent | Concentration | Protein Yield | Reference |
| Membrane Protein Extraction | Epidermal Growth Factor Receptor (EGFR) from A431 cells | n-Octyl glucoside* | Not specified | High selectivity and yield with maintained enzymatic activity[2] | |
| Membrane Protein Extraction | Outer Membrane Proteins from Leptospira | Triton X-100 | 1% | 197.59 µg/mL | [3] |
Note: Data for n-Octyl glucoside is used as a proxy for this compound due to their structural similarity and the lack of direct comparative data for this compound in this specific application. A customer review for a commercial n-Heptyl-β-D-Glucopyranoside product noted that it "Improved protein yield and reduced time for sample preparation"[4].
Experimental Protocol: Extraction of EGFR from A431 Cells for Western Blot Analysis
This protocol provides a general framework for comparing the efficiency of this compound and Triton X-100 for the extraction of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein.
-
Cell Lysis:
-
Wash A431 cell pellets with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer containing either 1% (w/v) this compound or 1% (v/v) Triton X-100 in a base buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration of the supernatant. Note that for samples containing Triton X-100, a detergent-compatible protein assay (e.g., BCA assay) is recommended to avoid interference from the detergent's UV absorbance.
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against EGFR, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results to compare the amount of EGFR extracted by each detergent.
-
Workflow for EGFR Extraction and Analysis
Workflow for comparing EGFR extraction efficiency.
Impact on Enzyme Activity: Preserving Function
Detergents can have a significant impact on the activity of enzymes, either by denaturing them or by interfering with their active site. The choice of detergent is therefore critical in studies where enzymatic function needs to be preserved.
Experimental Data Summary:
| Enzyme | Detergent | Concentration | Effect on Activity | Reference |
| β-galactosidase | Triton X-100 | Not specified | Increased thermal stability[2] | |
| β-glucosidases | Triton X-100 | 2 mM | Varied effects depending on the specific enzyme and presence of other compounds | [5] |
Note: Direct quantitative data on the effect of this compound on β-galactosidase activity was not available in the search results. However, alkyl glucosides are generally considered to be mild detergents that are less likely to denature proteins compared to polyoxyethylene-based detergents.
Experimental Protocol: β-Galactosidase Activity Assay
This protocol allows for the comparison of the effects of this compound and Triton X-100 on the activity of β-galactosidase.
-
Enzyme Preparation:
-
Prepare a stock solution of β-galactosidase in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Reaction Setup:
-
In a 96-well plate, set up reactions containing the enzyme, the substrate (o-nitrophenyl-β-D-galactopyranoside, ONPG), and varying concentrations of either this compound or Triton X-100.
-
Include control wells with no detergent.
-
-
Activity Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the absorbance at 420 nm at regular intervals to monitor the production of o-nitrophenol, the yellow product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each detergent concentration.
-
Plot the relative enzyme activity (as a percentage of the control) against the detergent concentration to determine the inhibitory or stabilizing effects of each detergent.
-
Cytotoxicity: Impact on Cell Viability
For applications involving live cells, such as cell lysis for intracellular assays or the study of drug delivery, the cytotoxicity of the detergent is a major concern.
Experimental Data Summary:
| Cell Line | Detergent | IC50 | Exposure Time | Reference |
| HeLa | Triton X-100 | ~0.19-0.20 mM | Irreversible permeabilization and collapse | [6] |
| HeLa | Various Compounds (for comparison) | 23.63 µM - 96.33 µg/mL | 48-72 hours | [7][8][9] |
Note: A specific IC50 value for this compound on HeLa cells was not found in the search results. However, alkyl glucosides are generally considered to have low cytotoxicity[1]. The provided IC50 values for other compounds on HeLa cells offer a point of comparison for cytotoxicity studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
-
Detergent Treatment:
-
Prepare serial dilutions of this compound and Triton X-100 in cell culture medium.
-
Replace the medium in the wells with the medium containing the different detergent concentrations. Include control wells with medium only.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each detergent concentration relative to the untreated control.
-
Plot the cell viability against the detergent concentration and determine the IC50 value (the concentration at which 50% of the cells are viable).
-
Downstream Applications: Making the Right Choice
The choice of detergent can have cascading effects on downstream applications. Here, we highlight key considerations for co-immunoprecipitation and mass spectrometry.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique for studying protein-protein interactions. The goal is to preserve these interactions during cell lysis and immunoprecipitation.
-
This compound and other alkyl glucosides are often favored for Co-IP because they are considered mild and less likely to disrupt protein-protein interactions[10]. Their high CMC also allows for easier removal, which can be beneficial for subsequent analysis.
-
Triton X-100 is also commonly used in Co-IP lysis buffers[11]. However, its strong solubilizing power can sometimes disrupt weaker or transient protein interactions[12]. High concentrations of Triton X-100 (e.g., 2%) have been shown to be detrimental to protein complexes[12].
Logical Relationship for Detergent Choice in Co-IP
Detergent selection based on interaction strength.
Mass Spectrometry
Mass spectrometry is a sensitive analytical technique used for protein identification and characterization. Detergents can significantly interfere with this analysis.
-
This compound and other alkyl glucosides are generally more compatible with mass spectrometry. Their high CMC allows for their removal through dialysis or other methods before analysis.
-
Triton X-100 is known to interfere with mass spectrometry. Its low CMC makes it difficult to remove, and its presence can suppress the ionization of peptides, leading to poor data quality.
Conclusion: Selecting the Optimal Detergent
The choice between this compound and Triton X-100 is not a one-size-fits-all decision. The ideal detergent depends on the specific application, the nature of the protein of interest, and the requirements of downstream analyses.
This compound offers significant advantages in terms of:
-
Mildness: Better preservation of protein structure and function.
-
Dialyzability: Easy removal for downstream applications.
-
UV Transparency: No interference with protein quantification at 280 nm.
-
Mass Spectrometry Compatibility: Less interference with sensitive analytical techniques.
-
Biodegradability: An environmentally friendlier option.
Triton X-100 remains a useful tool, particularly for:
-
Robust Solubilization: Effective for a wide range of membrane proteins.
-
Established Protocols: A long history of use means that many existing protocols are optimized for Triton X-100.
For researchers and drug development professionals seeking to improve the quality and reproducibility of their data, particularly in applications involving sensitive proteins or downstream analytical techniques like mass spectrometry, This compound presents a compelling alternative to Triton X-100. As with any experimental parameter, empirical testing is recommended to determine the optimal detergent and concentration for each specific system.
References
- 1. ases.in [ases.in]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. A reproducible method to enrich membrane proteins with high-purity and high-yield for an LC-MS/MS approach in quantitative membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Anatrace.com [anatrace.com]
- 6. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Heptyl β-D-glucoside and Fos-Choline for NMR Studies of Membrane Proteins
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein structural biology, the choice of detergent is a critical determinant of success in Nuclear Magnetic Resonance (NMR) studies. This guide provides a detailed comparative analysis of two commonly employed detergents: Heptyl β-D-glucoside, a non-ionic alkyl glucoside, and the Fos-Choline series, a class of zwitterionic phosphocholine-based detergents. By examining their physicochemical properties, impact on protein stability, and performance in NMR experiments, this document aims to equip researchers with the necessary information to make informed decisions for their specific membrane protein targets.
Introduction to Membrane Protein Solubilization for NMR
Obtaining high-resolution structural information of membrane proteins by solution NMR spectroscopy necessitates their extraction from the native lipid bilayer and reconstitution into membrane-mimetic systems, such as detergent micelles. The ideal detergent should not only efficiently solubilize the protein but also maintain its native structure and function, while forming small, stable protein-detergent complexes that are amenable to NMR analysis. The size and properties of these complexes directly influence the quality of the resulting NMR spectra.
Heptyl β-D-glucoside and the Fos-Choline series represent two distinct classes of detergents with different physicochemical characteristics that can significantly impact their interaction with membrane proteins and, consequently, the outcome of NMR experiments.
Physicochemical Properties: A Head-to-Head Comparison
The behavior of a detergent in solution is governed by key parameters such as its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a prerequisite for membrane protein solubilization. The aggregation number dictates the size of these micelles.
| Property | Heptyl β-D-glucoside | Fos-Choline-10 | Fos-Choline-12 | Fos-Choline-14 |
| Chemical Structure | Non-ionic (glucoside headgroup, C7 alkyl chain) | Zwitterionic (phosphocholine headgroup, C10 alkyl chain) | Zwitterionic (phosphocholine headgroup, C12 alkyl chain) | Zwitterionic (phosphocholine headgroup, C14 alkyl chain) |
| Molecular Weight ( g/mol ) | 278.34[1] | 323.4 | 351.5 | 379.5 |
| Critical Micelle Concentration (CMC) in H₂O (mM) | ~70-79[1][2] | ~11 | ~1.5 | ~0.12 |
| Aggregation Number | ~27 (for n-Heptyl-β-D-thioglucopyranoside)[3] | ~24 | ~54 | ~108 |
Performance in Membrane Protein Refolding and Stability
The ability of a detergent to properly refold a membrane protein from an unfolded state is a crucial indicator of its suitability for structural studies. A study utilizing the E. coli outer membrane protein OmpX as a model system provides valuable comparative insights into the performance of different detergent classes.
In this study, the Fos-Choline series (with alkyl chain lengths from 10 to 14 carbons) demonstrated a remarkable ability to support almost complete refolding of OmpX.[4] In contrast, detergents with a glucose polar head group, such as octyl- and nonyl-glucoside (structurally similar to heptyl-glucoside), were among the least efficient, resulting in less than 5% refolding in most cases.[4] This suggests that for β-barrel proteins like OmpX, the phosphocholine headgroup is significantly more effective at facilitating proper folding than a glucoside headgroup.
However, the efficacy of Fos-Cholines may be protein-dependent, and they have been reported to have destabilizing or even denaturing effects, particularly on α-helical membrane proteins.[5][6] This highlights the importance of empirical screening for each specific membrane protein of interest.
Impact on NMR Spectral Quality
The ultimate test of a detergent's utility for NMR is the quality of the resulting spectra. High-quality spectra are characterized by a large number of well-resolved peaks, indicating a stable, homogeneously folded protein.
The aforementioned OmpX study also provided a qualitative assessment of 2D [¹⁵N,¹H]-TROSY correlation NMR spectra. While the Fos-Choline series was highly effective in refolding OmpX, not all members of the series yielded high-quality NMR spectra. For instance, while some novel synthetic Fos-Choline analogues produced spectra indicative of a well-folded protein, others, including the commercially available Fos-Choline-13 (TPC), resulted in spectra with broad lines and a limited number of resolved peaks, suggesting protein aggregation or conformational heterogeneity.[4]
Another study investigating the α-helical membrane protein TM0026 found that Fos-Choline-12 (FC-12) produced well-resolved NMR spectra with a high number of observed cross-peaks, comparable to the performance of the well-established detergent DDM.[7] In contrast, Fos-Choline-10 (FC-10) yielded significantly poorer spectra for the same protein.[7] This underscores the critical influence of the alkyl chain length within the Fos-Choline series on spectral quality.
While direct NMR spectral data for Heptyl β-D-glucoside with a model membrane protein for comparison is limited in the reviewed literature, the poor refolding efficiency of related glucosides for OmpX suggests that it may not be the optimal choice for achieving high-quality NMR spectra with this class of protein.[4]
Experimental Protocols
The successful application of these detergents in NMR studies relies on robust and well-defined experimental protocols for protein reconstitution. Below are generalized workflows for preparing NMR samples of membrane proteins using either Heptyl β-D-glucoside or Fos-Choline.
General Protocol for Membrane Protein Reconstitution in Detergent Micelles for NMR
Detailed Steps:
-
Protein Expression and Purification: The membrane protein of interest is typically overexpressed in an E. coli expression system with uniform isotopic labeling (e.g., ¹⁵N, ¹³C, ²H) to make it NMR-active. The protein is then purified from inclusion bodies in a denatured state using chaotropic agents like urea or guanidinium hydrochloride.[8]
-
Reconstitution into Detergent Micelles:
-
Heptyl β-D-glucoside: A solution of Heptyl β-D-glucoside is prepared in a suitable buffer at a concentration well above its CMC (~70-79 mM). The purified, unfolded protein is then slowly added to the detergent solution with gentle stirring to facilitate refolding and incorporation into the micelles.
-
Fos-Choline: A similar procedure is followed for Fos-Choline detergents. The concentration of the chosen Fos-Choline should be significantly above its respective CMC (e.g., >11 mM for FC-10, >1.5 mM for FC-12). The refolding buffer may also contain additives like L-arginine to aid in the folding process.[4][8]
-
-
Dialysis and Concentration: The reconstituted protein-detergent solution is often dialyzed against a detergent-containing buffer to remove the denaturant. Subsequently, the sample is concentrated to the required levels for NMR spectroscopy (typically 0.1-1.0 mM).[9]
-
Buffer Exchange and Final Preparation: The concentrated sample is then buffer-exchanged into the final NMR buffer, which typically contains D₂O for the NMR lock. The final detergent concentration in the NMR sample is a critical parameter that needs to be optimized for spectral quality.[10]
Logical Relationships in Detergent Selection
The choice between Heptyl β-D-glucoside and a member of the Fos-Choline series depends on a variety of factors, primarily the nature of the membrane protein target and the specific requirements of the NMR experiment.
Conclusion
Both Heptyl β-D-glucoside and the Fos-Choline series have their distinct advantages and disadvantages for NMR studies of membrane proteins.
Heptyl β-D-glucoside , with its non-ionic nature, is generally considered a mild detergent. However, its efficacy in refolding certain classes of membrane proteins, such as β-barrels, may be limited. Its high CMC can be advantageous for easy removal by dialysis.
The Fos-Choline series , being zwitterionic and mimicking the headgroup of phosphatidylcholine, has shown exceptional performance in refolding β-barrel proteins and can yield high-quality NMR spectra. However, their potential to destabilize α-helical proteins necessitates careful screening. The choice of alkyl chain length within the Fos-Choline series is also critical and must be empirically optimized for each target protein.
Ultimately, the selection of an optimal detergent is an empirical process. The data presented in this guide serves as a starting point for researchers to make rational choices and design effective screening strategies to identify the most suitable detergent for their specific membrane protein and NMR application.
References
- 1. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.com]
- 2. n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified [glycon-biochem.eu]
- 3. Anatrace.com [anatrace.com]
- 4. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixing and Matching Detergents for Membrane Protein NMR Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR characterization of membrane protein–detergent micelle solutions using microcoil equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr-bio.com [nmr-bio.com]
- 10. NMR characterization of membrane protein-detergent micelle solutions by use of microcoil equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptyl D-glucoside vs. CHAPS: A Comparative Guide to Solubilizing Protein Complexes
An in-depth analysis of two common detergents for the extraction and stabilization of protein complexes, providing researchers with the data and protocols needed to make informed decisions for their experimental needs.
In the intricate world of proteomics and structural biology, the successful solubilization of protein complexes from their native membrane environment is a critical first step. The choice of detergent is paramount, as it must be effective at disrupting the lipid bilayer while being gentle enough to preserve the delicate protein-protein interactions and the structural integrity of the complex. This guide provides a detailed comparison of two widely used detergents: the non-ionic Heptyl D-glucoside and the zwitterionic CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of each detergent is essential for optimizing solubilization protocols. The critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles, and the aggregation number, the average number of monomers per micelle, are key parameters that influence detergent behavior and efficacy.
| Property | This compound | CHAPS |
| Type | Non-ionic | Zwitterionic |
| Molecular Weight ( g/mol ) | 278.34 | 614.88 |
| Critical Micelle Concentration (CMC) in water | ~30 mM | 6-10 mM[1][2] |
| Aggregation Number | Not widely reported | 4 - 14[1] |
| Dialyzable | Yes | Yes[1] |
Efficacy in Protein Complex Solubilization: A Comparative Overview
While direct, quantitative head-to-head comparisons in the literature are limited, the distinct chemical natures of this compound and CHAPS inform their suitability for different applications.
This compound , as a non-ionic detergent, is generally considered to be mild and less denaturing. Non-ionic detergents are effective at breaking lipid-lipid and lipid-protein interactions while having a minimal effect on protein-protein interactions.[3] This characteristic makes them a good initial choice for solubilizing fragile protein complexes where maintaining structural and functional integrity is the primary goal. Alkyl glucosides, the family to which this compound belongs, are noted for their efficacy in solubilizing membrane proteins.[2][4]
CHAPS , a zwitterionic detergent, combines the properties of both non-ionic and ionic detergents. It possesses a neutral net charge over a wide pH range, which is advantageous for techniques like isoelectric focusing.[1][5] CHAPS is known to be effective at breaking protein-protein interactions, which can be beneficial for dissociating non-specific aggregates but may be detrimental when trying to preserve a specific protein complex.[3] However, it is also widely and successfully used in co-immunoprecipitation (co-IP) protocols, suggesting that under appropriate conditions, it can maintain specific, physiologically relevant protein-protein interactions.[1][6][7]
Experimental Protocols: Step-by-Step Methodologies
Detailed and optimized protocols are crucial for successful protein complex solubilization. Below are representative protocols for both this compound and CHAPS.
Protocol 1: General Protocol for Protein Complex Solubilization using this compound
This protocol is a general guideline for the solubilization of membrane-bound protein complexes using this compound. Optimization of detergent concentration, buffer components, and incubation time is recommended for each specific protein complex.
Materials:
-
Cell pellet or tissue sample expressing the protein complex of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail
-
This compound stock solution (e.g., 10% w/v)
-
Microcentrifuge
-
Homogenizer (for tissue samples)
Procedure:
-
Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.
-
Add this compound to the lysate to a final concentration typically ranging from 0.5% to 2.0% (w/v). The optimal concentration should be determined empirically, starting from a concentration above the CMC.
-
Incubate the mixture on a rotator at 4°C for 30 minutes to 2 hours.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized protein complexes for downstream applications such as co-immunoprecipitation or affinity chromatography.
Protocol 2: Co-Immunoprecipitation using CHAPS Lysis Buffer
This protocol is adapted from established methods for performing co-immunoprecipitation to isolate a target protein and its interacting partners using a CHAPS-based lysis buffer.[1][6][7]
Materials:
-
Cultured cells expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer: 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.3% CHAPS, and protease inhibitor cocktail.
-
Antibody specific to the target protein
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge
-
Rotator
Procedure:
-
Wash cultured cells with ice-cold PBS and collect by centrifugation.
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and pre-clear by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold CHAPS Lysis Buffer (or a wash buffer with a lower CHAPS concentration).
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer) for subsequent analysis by Western blotting or mass spectrometry.
Visualizing the Workflow: From Solubilization to Analysis
To better illustrate the experimental process, the following diagrams created using the DOT language outline the key steps in protein complex solubilization and co-immunoprecipitation.
Caption: A generalized workflow for the solubilization of protein complexes.
Caption: The key steps involved in a co-immunoprecipitation experiment.
Conclusion: Making the Right Choice
The selection between this compound and CHAPS depends heavily on the specific protein complex and the downstream application.
-
This compound is an excellent starting point for solubilizing fragile or novel protein complexes due to its mild, non-ionic nature, which favors the preservation of protein-protein interactions.
-
CHAPS is a versatile zwitterionic detergent that has proven effective in a wide range of applications, including co-immunoprecipitation. Its ability to disrupt non-specific interactions can be advantageous, but may require more optimization to preserve the integrity of the desired complex.
For researchers and drug development professionals, empirical testing with both detergents, alongside variations in concentration and buffer conditions, is the most reliable approach to determine the optimal solubilization strategy for their specific protein complex of interest. This guide provides the foundational knowledge and protocols to embark on this critical step with confidence.
References
- 1. Quantification of Membrane Protein-Detergent Complex Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. bitesizebio.com [bitesizebio.com]
Navigating the Micellar Maze: A Guide to Validating Protein-Lipid Interactions in the Presence of Heptyl D-glucoside
For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and lipids is paramount. This guide provides a comprehensive comparison of methods for validating these interactions, with a special focus on the challenges and considerations when working with the non-ionic detergent Heptyl D-glucoside. We present a synthesis of experimental data, detailed protocols, and visual workflows to empower you in selecting the optimal strategy for your research.
This compound, a member of the alkyl glucoside family, is a widely used detergent for solubilizing and stabilizing membrane proteins. Its utility, however, comes with the caveat that its presence can influence the very interactions being studied. This guide will delve into the nuances of employing various biophysical and structural techniques in a detergent-rich environment, offering a comparative analysis to guide your experimental design. While specific quantitative data for this compound is limited in comparative studies, we will draw upon data from its close homolog, n-octyl-β-D-glucopyranoside (Octyl Glucoside), to provide valuable insights.
Detergent Properties: A Quantitative Overview
The choice of detergent is a critical first step in any protein-lipid interaction study. The table below summarizes the key physicochemical properties of this compound and several common alternative detergents. A detergent's Critical Micelle Concentration (CMC) is a crucial parameter; above this concentration, detergent monomers self-assemble into micelles, which are necessary for solubilizing membrane proteins.
| Detergent | Abbreviation | Type | CMC (mM) | Micelle Molecular Weight (kDa) |
| n-Heptyl-β-D-thioglucoside | - | Non-ionic | 30 | - |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20-25 | ~25 |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | 0.17 | ~50 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | 0.01 | ~91 |
| Triton X-100 | - | Non-ionic | 0.2-0.9 | ~90 |
| CHAPS | - | Zwitterionic | 8-10 | 6.15 |
Comparative Analysis of Validation Techniques
The selection of an appropriate validation technique depends on the specific research question, the nature of the protein and lipid, and the experimental conditions. Here, we compare three widely used methods—Surface Plasmon Resonance (SPR), Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) Spectroscopy—in the context of working with detergents.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.[1] When studying protein-lipid interactions, one partner (typically the lipid in the form of liposomes) is immobilized on a sensor chip, and the other (the protein) is flowed over the surface.
Performance with Alkyl Glucosides vs. Alternatives:
| Feature | n-Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltopyranoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Effect on Liposome Stability | High CMC can lead to liposome disruption at concentrations needed for protein solubilization. | Lower CMC provides better stability for immobilized liposomes. | Very low CMC offers the highest stability for liposomes on the sensor chip. |
| Data Interpretation | Potential for mixed micelles (protein-detergent-lipid) can complicate kinetic analysis. | Less prone to forming mixed micelles with the immobilized lipids compared to OG. | Minimal interference with the lipid bilayer on the chip. |
| Binding Affinity (Kd) | May lead to an apparent decrease in affinity due to competition or altered protein conformation. | Generally provides more reliable affinity measurements. | Considered one of the best choices for maintaining native-like interactions. |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of macromolecules in a near-native state. For membrane proteins, the choice of detergent is critical for obtaining a homogenous sample that yields a high-resolution reconstruction.
Performance with Alkyl Glucosides vs. Alternatives:
| Feature | n-Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltopyranoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Micelle Homogeneity | Can form heterogeneous micelles, which can interfere with particle alignment. | Forms more uniform micelles compared to OG. | Known for forming small, uniform micelles, which is highly advantageous.[2] |
| Achievable Resolution | Can limit the final resolution due to micelle size and heterogeneity. | Has been successfully used for many high-resolution structures. | Often the detergent of choice for achieving the highest resolutions for membrane proteins.[2] |
| Protein Stability | Can be harsher on some delicate membrane proteins compared to maltosides.[3] | Generally provides good stability for a wide range of membrane proteins.[3] | Excellent for maintaining the structural integrity of complex membrane proteins.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about molecular structure, dynamics, and interactions at the atomic level. For protein-lipid interaction studies, chemical shift perturbation (CSP) is a common method to map binding interfaces.
Performance with Alkyl Glucosides vs. Alternatives:
| Feature | n-Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltopyranoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Spectral Quality | High concentrations can lead to broader lines and reduced signal-to-noise. | Lower CMC allows for lower detergent concentrations, often resulting in better spectral quality. | Very low CMC is highly beneficial for NMR studies, minimizing background signals. |
| Chemical Shift Perturbations | Can induce non-specific chemical shift changes due to detergent binding to the protein. | Less likely to cause non-specific perturbations compared to OG. | Minimal interference, allowing for more accurate mapping of the lipid-binding site. |
| Protein Dynamics | Can alter the dynamics of the protein, which may affect the interpretation of relaxation data. | Generally better at preserving the native dynamics of the protein. | Provides a more native-like environment, preserving protein dynamics. |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable scientific inquiry. Below are generalized protocols for SPR and NMR studies of protein-lipid interactions in the presence of detergents.
Surface Plasmon Resonance (SPR) Protocol for Protein-Liposome Interaction
Objective: To determine the binding affinity and kinetics of a protein to lipid vesicles.
Materials:
-
Purified protein of interest
-
Lipids for vesicle preparation (e.g., POPC, POPS)
-
SPR instrument and sensor chips (e.g., L1 chip)
-
Running buffer (e.g., HBS-N, PBS)
-
Detergent stock solutions (e.g., 10% w/v n-Octyl-β-D-glucopyranoside)
-
Liposome extrusion equipment
Methodology:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by extrusion.
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Liposome Immobilization: Inject the prepared liposomes over the L1 sensor chip surface to create a stable lipid bilayer.
-
Analyte Preparation: Prepare a dilution series of the protein of interest in running buffer containing the desired concentration of detergent (typically at or slightly above the CMC).
-
Binding Analysis: Inject the protein solutions over the immobilized liposomes at a constant flow rate. Monitor the change in response units (RU) to measure association and dissociation.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Chip Regeneration: After each cycle, regenerate the sensor surface by injecting a solution of a stronger detergent (e.g., 40 mM Octyl Glucoside) to remove the bound protein and liposomes.
NMR Chemical Shift Perturbation (CSP) Protocol
Objective: To identify the lipid-binding interface on a protein.
Materials:
-
¹⁵N-labeled protein of interest
-
Lipids for vesicle or micelle preparation
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
Detergent stock solutions (e.g., 20% w/v n-Octyl-β-D-glucopyranoside)
-
NMR spectrometer and tubes
Methodology:
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in NMR buffer containing a suitable concentration of the chosen detergent (e.g., 2% Octyl Glucoside).[4]
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein in the detergent solution.
-
Titration: Prepare a stock solution of lipid vesicles or mixed micelles in the same buffer and detergent concentration.
-
Spectral Acquisition: Add increasing amounts of the lipid stock solution to the protein sample and acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra and identify residues that show significant chemical shift changes upon addition of the lipid.
-
Mapping the Binding Site: Map the perturbed residues onto the three-dimensional structure of the protein to visualize the lipid-binding interface.
Visualizing the Workflow
To further clarify the experimental process and decision-making, the following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for validating protein-lipid interactions and a decision tree for selecting an appropriate validation method.
Caption: A general experimental workflow for validating protein-lipid interactions.
Caption: A decision tree to guide the selection of a validation method.
Conclusion
Validating protein-lipid interactions in the presence of detergents like this compound requires careful consideration of the chosen methodology and its potential impact on the system under study. While alkyl glucosides are effective solubilizing agents, their relatively high CMC can present challenges for certain techniques. Alternatives with lower CMCs, such as DDM and LMNG, often provide a more stable environment for maintaining the integrity of both the protein and the lipid bilayer, leading to more reliable and higher-resolution data. This guide provides a framework for making informed decisions in your experimental design, ultimately leading to a deeper understanding of the critical roles that protein-lipid interactions play in cellular function and disease.
References
Head-to-Head Comparison of Mildness: Heptyl D-glucoside vs. Digitonin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of membrane protein research and drug development, the choice of detergent is a critical factor that can significantly impact experimental outcomes. The ideal detergent should effectively solubilize membrane proteins while preserving their native structure and function. This guide provides a head-to-head comparison of the mildness of two non-ionic detergents: Heptyl D-glucoside and Digitonin. By presenting quantitative data, detailed experimental protocols, and visual aids, we aim to equip researchers with the information needed to make an informed decision for their specific applications.
Executive Summary
Both this compound and Digitonin are considered mild non-ionic detergents, widely used for the extraction and stabilization of membrane proteins. However, they exhibit key differences in their physicochemical properties and their effects on biological systems. Our comparative analysis reveals that This compound demonstrates significantly lower cytotoxicity , making it a preferable choice for studies involving live cells or where maintaining cell viability is paramount. While direct comparative data on protein stability and enzyme activity is limited, available evidence suggests that Digitonin is exceptionally gentle in preserving the integrity of delicate protein complexes .
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data gathered from various experimental studies to compare the mildness of this compound and Digitonin.
| Parameter | This compound | Digitonin | Key Findings & Implications |
| Critical Micelle Concentration (CMC) | ~30 mM[1] | <0.5 mM[2][3] | Digitonin forms micelles at a much lower concentration, which can be advantageous for solubilizing proteins at lower detergent concentrations, potentially reducing costs and minimizing interference with downstream assays. |
| Cytotoxicity (IC50) | > 5,000 µg/mL (in vitro cytotoxicity test) | ~1.5 µM (CEM/ADR5000 cells)[4], 2 µM (MCF-7 cells)[4], 5 µM (Caco-2, CCRF-CEM cells)[4] | This compound exhibits substantially lower cytotoxicity compared to Digitonin. This makes it a superior choice for applications requiring the maintenance of cell integrity and viability. |
| Effect on Enzyme Activity | Data not available in comparative studies. Generally considered to preserve protein stability.[1] | Stimulated the activity of phosphatidylserine synthase after solubilization. | Digitonin has been shown to not only preserve but even enhance the activity of certain enzymes, highlighting its exceptionally mild nature in maintaining the functional conformation of proteins. |
| Protein Stability | Effective in maintaining protein stability during extraction.[1] | Known to be one of the mildest detergents for stabilizing challenging eukaryotic membrane proteins and complexes.[5] | Both detergents are considered mild, but Digitonin is often highlighted for its ability to preserve complex protein assemblies, making it a strong candidate for studies on protein-protein interactions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability and can be used to determine the IC50 values of detergents like this compound and Digitonin.
Materials:
-
Cells in culture (e.g., HeLa, HEK293)
-
This compound and Digitonin stock solutions
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and Digitonin in complete culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the detergent solutions of varying concentrations. Include a control group with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of detergent that inhibits 50% of cell growth).
Enzyme Activity Assay Following Detergent Solubilization
This protocol describes a general method to assess the effect of detergents on the activity of a membrane-bound enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.
Materials:
-
Cell or tissue sample expressing the membrane-bound enzyme of interest.
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors).
-
Solubilization buffer containing either this compound or Digitonin at a concentration above their respective CMCs.
-
Substrate for the enzyme.
-
Assay buffer specific to the enzyme.
-
Detection reagents for the product of the enzymatic reaction.
-
Spectrophotometer or fluorometer.
Procedure:
-
Homogenize the cell or tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the solubilization buffer containing either this compound or Digitonin.
-
Incubate on ice with gentle agitation for 1-2 hours to allow for solubilization of membrane proteins.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
-
Collect the supernatant containing the solubilized membrane proteins.
-
Initiate the enzymatic reaction by adding an aliquot of the supernatant to the assay buffer containing the substrate.
-
Incubate at the optimal temperature for the enzyme for a specific period.
-
Stop the reaction and measure the amount of product formed using the appropriate detection method.
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein) and compare the activity retained after solubilization with each detergent.
Mandatory Visualization
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
GPCRs represent a large family of transmembrane proteins that are common targets for drug development and are frequently studied using mild detergents like this compound and Digitonin for their extraction and stabilization.
References
- 1. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Assessing the impact of different glucoside detergents on enzyme activity
A comparative analysis of n-octyl-β-D-glucopyranoside (OG), n-dodecyl-β-D-maltoside (DDM), and lauryl maltose neopentyl glycol (LMNG) on the stability and function of membrane-associated enzymes.
For researchers, scientists, and drug development professionals working with membrane proteins, the choice of detergent is a critical factor that can significantly influence experimental outcomes. Glucoside detergents are widely favored for their ability to solubilize and stabilize these notoriously challenging proteins. This guide provides a comparative assessment of three commonly used glucoside detergents—n-octyl-β-D-glucopyranoside (OG), n-dodecyl-β-D-maltoside (DDM), and lauryl maltose neopentyl glycol (LMNG)—with a focus on their impact on enzyme activity, supported by experimental data and detailed protocols.
Comparative Analysis of Enzyme Activity
The selection of a glucoside detergent can have a profound effect on the specific activity of an enzyme. While the ideal detergent will maintain the native structure and function of the protein, the reality is that each detergent-protein pair behaves uniquely. The following table summarizes the specific activity of various enzymes in the presence of OG, DDM, and LMNG.
| Enzyme | Detergent | Specific Activity | Source |
| Bacterial Multidrug Transporter (BmrA) | DDM | Baseline | [1] |
| LMNG | Increased | [1] | |
| Prokaryotic NADPH Oxidase (SpNOX) | DDM | Baseline | [1] |
| LMNG | Increased | [1] | |
| M3 Muscarinic Acetylcholine Receptor (M3AchR) | DDM | ~13 pmol/mg | [2] |
| MNG-3 (an LMNG analog) | ~13 pmol/mg | [2] | |
| Succinate:Quinone Oxidoreductase (SQR) | DDM | Activity declined over 120 min | [2] |
| MNG-3 (an LMNG analog) | Activity maintained/slightly improved over 120 min | [2] |
Note: "Baseline" indicates the activity level to which the other detergent was compared. "Increased" signifies a higher specific activity observed in LMNG relative to DDM. For M3AchR, the activity was determined by a ligand binding assay. For SQR, the data reflects the change in catalytic efficacy (kcat) over time.
Mechanism of Enzyme Stabilization by Glucoside Detergents
Glucoside detergents protect membrane proteins from aggregation in aqueous solutions by forming a micelle around their hydrophobic transmembrane domains, thereby mimicking the native lipid bilayer environment. The structural characteristics of the detergent, such as the length of its alkyl chain and the size of its polar headgroup, dictate the properties of the micelle and its interaction with the protein.
Newer generation detergents like Lauryl Maltose Neopentyl Glycol (LMNG) have shown significant advantages in stabilizing G protein-coupled receptors (GPCRs) and other delicate membrane proteins compared to more conventional detergents like n-dodecyl-β-D-maltoside (DDM).[3] Molecular dynamics simulations have revealed that the branched structure of LMNG allows for a more effective packing of its alkyl chains around the hydrophobic regions of the receptor.[3][4] This leads to reduced motion of the detergent molecules within the micelle and the formation of more extensive hydrogen bonding between the detergent headgroups.[3][4] These enhanced interactions contribute to a more stable protein-detergent complex, better preserving the native conformation and, consequently, the activity of the enzyme.[3][4]
In contrast, shorter-chain detergents like n-octyl-β-D-glucopyranoside (OG) are known to be more denaturing.[3] Their smaller micelles are less effective at shielding the hydrophobic surfaces of the protein, leading to increased protein flexibility, loss of helical structure, and penetration of detergent molecules into the protein's core, which can ultimately lead to denaturation.[3]
Caption: Mechanism of membrane protein stabilization by glucoside detergents.
Experimental Workflow for Assessing Detergent Impact
A systematic approach is required to evaluate the effect of different glucoside detergents on enzyme activity. The following workflow outlines the key steps, from membrane preparation to data analysis.
Caption: Experimental workflow for comparing the impact of different detergents.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable comparative data. Below are methodologies for two common enzyme assays that can be adapted to include different glucoside detergents.
Cytochrome C Oxidase Activity Assay
This spectrophotometric assay measures the activity of cytochrome c oxidase by monitoring the oxidation of reduced cytochrome c, which results in a decrease in absorbance at 550 nm.[2][5][6]
Materials:
-
10X Assay Buffer (100 mM Tris-HCl, pH 7.0, 1.2 M KCl)
-
Enzyme Dilution Buffer (10 mM Tris-HCl, pH 7.0, 250 mM sucrose)
-
Cytochrome c
-
Dithiothreitol (DTT)
-
Glucoside detergents (OG, DDM, LMNG)
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare 1X Assay Buffer by diluting the 10X stock with deionized water.
-
Prepare a stock solution of the desired glucoside detergent at a concentration above its critical micelle concentration (CMC) in 1X Assay Buffer.
-
Prepare a 10 mg/mL stock solution of cytochrome c in deionized water.
-
Prepare a 100 mM DTT stock solution.
-
-
Reduction of Cytochrome c:
-
To 1 mL of the cytochrome c stock solution, add DTT to a final concentration of 0.5 mM.
-
Incubate at room temperature for 15 minutes. The color should change from dark orange-red to a pale purple-red.
-
Confirm reduction by measuring the A550/A565 ratio of a diluted aliquot; it should be between 10 and 20.[2][5]
-
-
Enzyme Preparation:
-
Isolate mitochondria or membrane fractions containing cytochrome c oxidase.
-
Solubilize the membranes in Enzyme Dilution Buffer containing the desired glucoside detergent at a concentration optimized for protein stability.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 550 nm in kinetic mode at 25°C.
-
To a cuvette, add 950 µL of 1X Assay Buffer containing the test detergent.
-
Add an appropriate volume of the solubilized enzyme preparation (e.g., 50 µL).
-
Initiate the reaction by adding 50 µL of the reduced cytochrome c solution.
-
Immediately mix by inversion and record the decrease in absorbance at 550 nm for 1-5 minutes.
-
-
Calculation of Specific Activity:
-
Determine the rate of change in absorbance per minute (ΔA550/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the extinction coefficient for the oxidation of cytochrome c.
-
Normalize the activity to the protein concentration (mg/mL) to obtain the specific activity (U/mg).
-
β-Galactosidase Activity Assay
This colorimetric assay utilizes the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by β-galactosidase to produce o-nitrophenol, a yellow product with an absorbance maximum at 420 nm.[7][8][9][10]
Materials:
-
Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in water)
-
1 M Sodium Carbonate (Na2CO3)
-
Cell lysis buffer containing the desired glucoside detergent (OG, DDM, or LMNG)
-
Microplate reader or spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells expressing β-galactosidase.
-
Resuspend the cell pellet in a lysis buffer containing the desired glucoside detergent to solubilize the enzyme.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the solubilized enzyme.
-
-
Assay Protocol (Microplate format):
-
Add 10-50 µL of cell lysate to each well of a 96-well plate.
-
Add 100 µL of Z-Buffer to each well.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding 20 µL of the ONPG solution to each well.
-
Incubate at 37°C and monitor the development of yellow color.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Read the absorbance at 420 nm.
-
-
Calculation of Specific Activity:
-
Calculate the Miller units or convert the absorbance readings to the concentration of o-nitrophenol produced using a standard curve.
-
Determine the reaction rate (nmol/min).
-
Measure the protein concentration of the cell lysate.
-
Calculate the specific activity in U/mg (µmol/min/mg).
-
By systematically applying these protocols and comparing the resulting enzyme activities, researchers can make informed decisions about the most suitable glucoside detergent for their specific membrane protein of interest, thereby enhancing the likelihood of successful downstream applications such as structural determination and functional characterization.
References
- 1. Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Quantification of Membrane Protein-Detergent Complex Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta-galactosidase specific activity: Topics by Science.gov [science.gov]
Benchmarking Heptyl D-glucoside: A Comparative Guide to Novel Detergent Performance
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein science, the choice of detergent is a critical determinant of experimental success. This guide provides a comprehensive performance comparison of the alkyl glucoside detergent, Heptyl D-glucoside, against two prominent classes of novel detergents: Lauryl Maltose Neopentyl Glycol (LMNG) and Glyco-diosgenin (GDN). The following data, protocols, and visualizations are designed to facilitate informed decisions in detergent selection for membrane protein extraction, stabilization, and structural analysis.
Executive Summary
While this compound remains a useful non-ionic detergent for various biochemical applications, emerging novel detergents such as LMNG and GDN often exhibit superior performance, particularly for the stabilization of challenging membrane proteins like G-protein coupled receptors (GPCRs). These advanced amphiphiles are increasingly favored for structural biology techniques such as cryo-electron microscopy (cryo-EM). This guide presents a consolidation of available data to benchmark the performance of this compound against these newer alternatives. It is important to note that direct head-to-head quantitative comparisons in the literature are limited, and the presented data is synthesized from multiple studies, often using common reference detergents like n-dodecyl-β-D-maltoside (DDM).
Data Presentation: Detergent Performance Metrics
The following tables summarize key quantitative data for this compound, LMNG, and GDN. These metrics are crucial for predicting a detergent's behavior and its suitability for specific applications.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) | Aggregation Number |
| This compound | Alkyl Glucoside | 278.34[1] | ~30[2] | Not widely reported | Not widely reported |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose Neopentyl Glycol | 1005.19[3] | ~0.01[3] | ~91[4] | Not widely reported |
| Glyco-diosgenin (GDN) | Glyco-steroidal | 1119.26 | ~0.019 | ~60-80 | Not widely reported |
Table 1: Physicochemical Properties of Selected Detergents. This table provides a comparative overview of the fundamental properties of this compound, LMNG, and GDN.
| Detergent | Target Protein Type | Performance Metric | Observed Value/Effect | Reference Detergent | Reference Value/Effect |
| This compound | General Membrane Proteins | Solubilization Efficacy | Effective for a range of membrane proteins[2] | Octyl-β-D-glucoside (OG) | Generally comparable or milder than OG[2] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | G-protein Coupled Receptors (GPCRs) | Thermostability (Tm Shift) | Significantly higher stability compared to DDM[5][6] | DDM | Lower stability for many GPCRs[5][6] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | General Membrane Proteins | Structural Integrity for Cryo-EM | Well-suited for high-resolution structural studies[3] | DDM | Can be less effective for delicate proteins |
| Glyco-diosgenin (GDN) | G-protein Coupled Receptors (GPCRs) | Thermostability (Tm Shift) | Superior stabilization compared to DDM[7] | DDM | Lower stability for many GPCRs[7] |
| Glyco-diosgenin (GDN) | General Membrane Proteins | Structural Integrity for Cryo-EM | Forms well-defined micelles, beneficial for cryo-EM | Digitonin | Synthetic, more homogenous alternative to digitonin |
Table 2: Performance Comparison in Membrane Protein Applications. This table highlights the performance of each detergent in specific experimental contexts, primarily focusing on protein stabilization and suitability for structural biology.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable experimental outcomes. Below are protocols for key experiments used in detergent benchmarking.
Membrane Protein Extraction Efficiency Assay
This protocol outlines a general procedure to compare the efficiency of different detergents in solubilizing a target membrane protein from its native membrane environment.
a. Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a wash buffer and repeat the ultracentrifugation step.
-
Finally, resuspend the washed membrane pellet in a storage buffer at a known protein concentration.
b. Detergent Solubilization:
-
Aliquot the membrane suspension into separate tubes.
-
Add varying concentrations of each detergent (this compound, LMNG, GDN) to the respective tubes. A typical starting point is 1% (w/v).
-
Incubate the mixtures for a defined period (e.g., 1-2 hours) at 4°C with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the unsolubilized membrane fraction.
c. Quantification:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The extraction efficiency is calculated as the percentage of solubilized protein relative to the total amount of protein in the initial membrane suspension.
Protein Stability Assessment via Thermal Shift Assay (TSA)
This protocol uses the fluorescent dye SYPRO Orange to monitor protein unfolding as a function of temperature, providing a measure of protein stability (melting temperature, Tm).
a. Reagents and Equipment:
-
Purified membrane protein in a suitable buffer containing the detergent to be tested.
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
96-well PCR plates.
b. Assay Setup:
-
Prepare a master mix for each detergent condition containing the purified membrane protein at a final concentration of approximately 2-5 µM and SYPRO Orange dye at a final concentration of 5x.
-
Aliquot the master mix into the wells of a 96-well PCR plate. Include appropriate controls (e.g., buffer with dye but no protein).
c. Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
d. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal. The midpoint of the transition, where the fluorescence is halfway between the minimum and maximum, represents the melting temperature (Tm).
-
A higher Tm indicates greater protein stability in that particular detergent.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the benchmarking of detergents for membrane protein research.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: Workflow for comparing detergent extraction and stabilization efficiency.
Caption: Relationship between detergent properties and performance outcomes.
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Benchmarking Membrane Protein Detergent Stability for Improving Throughput of High-Resolution X-ray Structures | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
